N-(4-acetyl-3-hydroxyphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetyl-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379440 | |
| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40547-58-8 | |
| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetyl-3-hydroxyphenyl)acetamide, a notable organic compound, holds significant interest within the scientific community, particularly for researchers in drug discovery and development. Its chemical structure, featuring both a hydroxyl and an acetyl group on the phenyl ring, presents a unique scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is paramount for its application in research and development. The key identifiers and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4'-Acetamido-2'-hydroxyacetophenone |
| CAS Number | 40547-58-8 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol [1] |
| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N[1] |
| Physical Property | Value |
| Melting Point | 141-151 °C[1] |
| Boiling Point | Predicted: Not available |
| Solubility | Predicted: Not available |
| pKa | Predicted: Not available |
Synthesis
A potential synthetic route to this compound is through the Fries rearrangement of 4-acetamidophenyl acetate. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. The ortho- and para-isomers are typically formed, which would then require separation to isolate the desired this compound.
Logical Workflow for Fries Rearrangement
Caption: Synthetic pathway via Fries rearrangement.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. Below are generalized procedures for key experiments.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be obtained by dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and analyzing it with an NMR spectrometer.[2][3]
-
Infrared (IR) Spectroscopy: An IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Biological Activity
While specific biological activities for this compound are not extensively documented, the broader class of acetophenone derivatives has been reported to exhibit a range of pharmacological effects. These include cytotoxic, antimicrobial, antimalarial, antioxidant, and anti-inflammatory activities.[4][5][6] The presence of the acetophenone scaffold suggests that this compound could be a valuable starting point for the development of new therapeutic agents.
Potential Signaling Pathway Involvement
Given the anti-inflammatory properties observed in related acetophenone derivatives, it is plausible that this compound or its derivatives could interact with inflammatory signaling pathways. A hypothetical pathway is illustrated below.
Caption: Potential anti-inflammatory mechanism.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide has summarized its core properties, providing a foundation for researchers. Further studies are warranted to fully elucidate its quantitative physicochemical properties, optimize its synthesis, and explore its biological activities and potential mechanisms of action. Such research will be instrumental in unlocking the full therapeutic potential of this and related compounds.
References
- 1. This compound | 40547-58-8 [sigmaaldrich.com]
- 2. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE(40547-58-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: N-(4-acetyl-3-hydroxyphenyl)acetamide
CAS Number: 40547-58-8
This technical guide provides a comprehensive overview of N-(4-acetyl-3-hydroxyphenyl)acetamide, a chemical compound with applications in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound is an acetamide-based organic compound.[1] It possesses a central amide functional group with acetyl and hydroxyphenyl substituents.[1] The structural arrangement of these functional groups is key to its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40547-58-8 | [2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.2 g/mol | [2] |
| Melting Point | 142 ± 1 °C | [3] |
| Boiling Point (estimated) | ~419 °C at 760 mmHg | [3] |
| MDL Number | MFCD00026134 | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water (25 °C) | Practically insoluble (<0.1 mg/mL) | [3] |
| Dimethyl sulfoxide (DMSO) | Readily soluble (>30 mg/mL) | [3] |
| Dimethylformamide (DMF) | Readily soluble | [3] |
| Ethanol (absolute) | Moderately soluble (~5 mg/mL) | [3] |
| Methanol | Moderately soluble | [3] |
Synthesis and Experimental Protocols
While detailed synthesis procedures for this compound are not extensively published, a standard approach involves the acetylation of the corresponding aminophenol precursor.
Caption: General workflow for the synthesis of this compound.
General Synthesis Protocol: Acetylation of 4-Amino-2-hydroxyacetophenone
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
4-Amino-2-hydroxyacetophenone
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Water
-
Ethanol
Procedure:
-
Dissolve 4-Amino-2-hydroxyacetophenone in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]
-
Dry the purified crystals under vacuum to obtain this compound.
Biological Activity and Mechanism of Action
The biological activities of this compound have not been extensively characterized. However, based on its structural similarity to other acetaminophen derivatives, it is suggested to possess potential analgesic, anti-inflammatory, and antioxidant properties.[3] Some research indicates that derivatives of this compound may exhibit these effects with reduced hepatotoxicity.[3]
The proposed mechanism of action, similar to non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators in pain and inflammation pathways.[5]
Caption: Inferred mechanism of action via inhibition of the cyclooxygenase (COX) pathway.
Experimental Protocols for Biological Assays
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
A suitable buffer system (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the COX enzyme (either COX-1 or COX-2) to the buffer.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the compound for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin synthesis.
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Chemical Reactivity
This compound can undergo various chemical reactions typical of amides and phenolic compounds, such as further acetylation of the hydroxyl group or nucleophilic substitution at the amide nitrogen.[3]
Experimental Protocol: Nitration of this compound
This protocol describes the synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide from the title compound.
Materials:
-
This compound (9.66 g, 50 mmol)
-
Acetic anhydride (14.2 ml, 150 mmol)
-
Dichloromethane (150 ml)
-
Nitric acid (90%, d 1.49, 4.70 ml, 100 mmol)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
Cool a mixture of this compound and acetic anhydride in dichloromethane to 5°C.
-
Add nitric acid dropwise to the cooled mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water (150 ml) and extract with dichloromethane (3 x 150 ml).
-
Combine the organic fractions, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the nitrated product.
Research Applications
This compound is primarily utilized as a research compound and an intermediate in organic synthesis.[1] Its potential biological activities, particularly as an analgesic and anti-inflammatory agent with potentially lower hepatotoxicity, make it a subject of interest in pharmaceutical and medicinal chemistry research.[3]
References
- 1. Cas 40547-58-8,N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | lookchem [lookchem.com]
- 2. indiamart.com [indiamart.com]
- 3. Buy this compound | 40547-58-8 [smolecule.com]
- 4. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 5. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
An In-depth Technical Guide to the Molecular Structure of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS No: 40547-58-8). A key structural isomer in the acetanilide family, this compound is distinguished by a specific substitution pattern on its phenyl ring which dictates its chemical reactivity and potential biological activity. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its structure and synthetic workflow to support further research and development.
Introduction
This compound, also known by its synonym 4'-acetamido-2'-hydroxyacetophenone, is an organic compound belonging to the acetamide class.[1] Its structure is characterized by a central phenyl ring substituted with an acetamide group, an acetyl group, and a hydroxyl group. The precise arrangement of these functional groups—specifically the ortho-position of the hydroxyl group and meta-position of the acetamide group relative to the acetyl moiety—is critical to its chemical identity and differentiates it from other isomers, such as N-(3-acetyl-4-hydroxyphenyl)acetamide. While it shares structural similarities with the widely-known analgesic paracetamol (N-(4-hydroxyphenyl)acetamide), its distinct substitution pattern suggests different chemical and pharmacological profiles.[2] This guide aims to provide a detailed summary of its molecular structure for scientific applications.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, compiled from various chemical data sources.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 4'-Acetamido-2'-hydroxyacetophenone, N1-(4-acetyl-3-hydroxyphenyl)acetamide[1] |
| CAS Number | 40547-58-8[1] |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| SMILES | CC(=O)C1=C(C=C(C=C1)NC(=O)C)O[2] |
| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 193.20 g/mol [1] |
| Physical Form | Solid[4] |
| Melting Point | 141-142 °C[1][3] |
| Density | 1.267 g/cm³[1] |
| Storage | Sealed in dry, Room Temperature[1] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a benzene ring with three substituents. The spatial relationship between the hydroxyl, acetyl, and acetamide groups is a defining feature of the molecule. The presence of both hydrogen-bond donors (-OH, -NH) and acceptors (C=O) suggests the potential for significant intermolecular interactions.
Caption: 2D molecular structure of this compound.
Quantitative Structural Analysis
A thorough search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the bond lengths, bond angles, or crystal structure for this compound (CAS 40547-58-8). Therefore, a quantitative table of these parameters cannot be provided at this time. Researchers requiring this data would need to perform single-crystal X-ray diffraction or computational modeling studies.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following data has been reported for the compound.[5]
Table 3: Spectroscopic Characterization Data
| Technique | Data |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, -OH), 10.26 (s, 1H, -NH), 7.83 (d, J = 8.8 Hz, 1H, Ar-H), 7.34 (d, J = 1.8 Hz, 1H, Ar-H), 7.05 (dd, J = 8.8, 1.8 Hz, 1H, Ar-H), 2.56 (s, 3H, -COCH₃), 2.08 (s, 3H, -NHCOCH₃) |
| Mass Spec. | MS-APCI (m/z+): 194 (M+1) |
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been reported, based on an improvement of the procedure described by Elliott, J.M. et al.[5] The protocol involves a Friedel-Crafts-type reaction.
Materials:
-
3'-Methoxyacetanilide
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂)
-
Chlorobenzene
-
Crushed ice
-
Silica gel for column chromatography
Procedure:
-
To a mechanically stirred mixture of 3'-methoxyacetanilide (10 g, 60.5 mmol), acetyl chloride (12.5 mL, 175.6 mmol), and dichloromethane (25 mL), add aluminum chloride (27 g, 206 mmol) batchwise over a period of 20 minutes.[5]
-
After the addition is complete, remove all dichloromethane by distillation.
-
Heat the resulting viscous mixture at 80°C for 3.5 hours.[5]
-
Add chlorobenzene (60 mL) to the mixture, heat to reflux (132°C), and stir under reflux conditions for 1 hour.[5]
-
Cool the reaction mixture to 0°C and slowly add crushed ice while stirring to quench the reaction.
-
Collect the resulting solid product by filtration.
-
Purify the crude product by silica gel column chromatography to afford the final product, this compound. The reported yield is 7.34 g (63%).[5]
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed the molecular structure of this compound (CAS 40547-58-8), providing essential data for researchers in chemistry and drug development. Key identifiers, physicochemical properties, and definitive spectroscopic data (¹H NMR, MS) have been presented in a structured format. A validated, multi-step synthesis protocol has been outlined, offering a clear pathway for its preparation. While detailed crystallographic data remains unpublished, the information compiled herein provides a robust foundation for the handling, characterization, and further investigation of this specific acetanilide isomer.
References
- 1. Cas 40547-58-8,N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | lookchem [lookchem.com]
- 2. Buy this compound | 40547-58-8 [smolecule.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 5. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]
An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-acetyl-3-hydroxyphenyl)acetamide, a structural isomer of the well-known analgesic N-(3-acetyl-4-hydroxyphenyl)acetamide and a derivative of paracetamol, presents a compelling subject for chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. Due to the limited direct research on its biological activity, this document also explores the known effects of its structural analogs to postulate potential mechanisms of action and guide future research. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this compound.
Chemical Identity and Properties
This compound is systematically named according to IUPAC nomenclature, reflecting its molecular structure consisting of an acetamide group attached to a phenyl ring, which is substituted with a hydroxyl group at the 3-position and an acetyl group at the 4-position.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 40547-58-8 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][4] |
| Molecular Weight | 193.20 g/mol | [2][4] |
| Melting Point | 141-142 °C | [3][4] |
| Density | 1.267 g/cm³ | [3][4] |
| Physical Form | Solid | [2] |
| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | [2][3] |
Table 2: Spectral Data
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.31 (s, 1H), 10.26 (s, 1H), 7.83 (d, J = 8.8 Hz, 1H), 7.34 (d, J = 1.8 Hz, 1H), 7.05 (dd, J = 8.8, 1.8 Hz, 1H), 2.56 (s, 3H), 2.08 (s, 3H) | [5] |
| MS-APCI (m/z +) | 194 (M + 1) | [5] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is provided below, based on a method adapted from the literature.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
3'-Methoxyacetanilide
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂)
-
Chlorobenzene
-
Crushed ice
-
Silica gel for column chromatography
Procedure:
-
To a mechanically stirred mixture of 3'-methoxyacetanilide (10 g, 60.5 mmol), acetyl chloride (12.5 mL, 175.6 mmol), and dichloromethane (25 mL), add aluminum chloride (27 g, 206 mmol) in portions over 20 minutes.
-
After the addition is complete, remove the dichloromethane by distillation.
-
Heat the resulting viscous mixture at 80°C for 3.5 hours.
-
Add chlorobenzene (60 mL) and heat the mixture to reflux (132°C) for 1 hour with stirring.
-
Cool the reaction mixture to 0°C and slowly add crushed ice while stirring to quench the reaction.
-
Collect the resulting solid product by filtration.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Expected Yield: Approximately 7.34 g (63%).[5]
Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity and mechanism of action of this compound are limited in publicly available literature. However, its structural similarity to paracetamol (N-(4-hydroxyphenyl)acetamide) and its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, allows for informed postulation of its potential pharmacological effects.
Comparison with Structural Analogs
-
Paracetamol (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic.[6][7] Its mechanism of action is not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[6][8] It is metabolized in the liver, and overdose can lead to hepatotoxicity via the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[9][10]
-
N-(3-acetyl-4-hydroxyphenyl)acetamide: This isomer is known as a synthetic intermediate.[11] Compounds with similar structures are reported to have potential analgesic, anti-inflammatory, and antioxidant properties, likely through the inhibition of COX enzymes.[8][11]
Given these similarities, it is plausible that this compound may also exhibit analgesic and antipyretic properties through the modulation of prostaglandin synthesis via COX enzyme inhibition.
Future Research Directions
The lack of extensive research on this compound presents numerous opportunities for investigation. A systematic evaluation of its biological activities is warranted to determine its potential as a therapeutic agent.
Suggested Experimental Workflow for Biological Screening
The following workflow outlines a potential approach to characterizing the biological effects of this compound.
Conclusion
This compound is a compound with a well-defined chemical structure and a feasible synthetic route. While its biological profile remains largely unexplored, its relationship to known analgesics suggests it may possess valuable pharmacological properties. This guide provides the necessary foundational information for researchers to undertake a thorough investigation of this compound, potentially leading to the development of new therapeutic agents. The clear distinction from its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, is crucial for accurate future research.
References
- 1. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | 40547-58-8 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cas 40547-58-8,N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | lookchem [lookchem.com]
- 5. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of N-(4-acetyl-3-hydroxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound, with the CAS number 40547-58-8, is a chemical compound and a structural isomer of the well-known analgesic, N-(3-acetyl-4-hydroxyphenyl)acetamide. Structurally, it is an analogue of Paracetamol (Acetaminophen) and is also known by its synonym, 4'-Acetamido-2'-hydroxyacetophenone.[1][2][3] Its physical form is a crystalline solid, appearing as off-white to light brown.[1]
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, other parameters such as solubility and pKa have not been extensively reported in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4] |
| Molecular Weight | 193.20 g/mol | [1][2][3][4] |
| CAS Number | 40547-58-8 | [1][2][3][4][5][6] |
| Physical Form | Solid, crystalline | [1] |
| Melting Point | 141-151 °C | |
| 141-142 °C | [2][7] | |
| 142 °C | [3] | |
| Density | 1.267 g/cm³ | [2][7] |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes the available spectroscopic data.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.31 (s, 1H), 10.26 (s, 1H), 7.83 (d, J = 8.8 Hz, 1H), 7.34 (d, J = 1.8 Hz, 1H), 7.05 (dd, J = 8.8, 1.8 Hz, 1H), 2.56 (s, 3H), 2.08 (s, 3H) | [8] |
| Mass Spectrometry | MS-APCI (m/z +): 194 (M + 1) | [8] |
| ¹³C NMR | Data not available | |
| Infrared (IR) | Data not available |
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of a substituted aniline derivative. A detailed experimental protocol is provided below.
Experimental Protocol
This synthesis is based on a method adapted from Elliott, J.M. et al. (J. Med. Chem., 1992, 35, 3973-3976).[8]
Step 1: Reaction Setup
-
To a mechanically stirred mixture of 3'-methoxyacetanilide (10 g, 60.5 mmol) and acetyl chloride (12.5 mL, 175.6 mmol) in dichloromethane (25 mL), add aluminum chloride (27 g, 206 mmol) portion-wise over 20 minutes.
Step 2: Reaction and Work-up
-
After the addition is complete, remove the dichloromethane by distillation.
-
Heat the resulting viscous mixture at 80°C for 3.5 hours.
-
Add chlorobenzene (60 mL) and heat the mixture to reflux (132°C), stirring for 1 hour.
-
Cool the reaction mixture to 0°C and slowly add crushed ice while stirring.
Step 3: Purification
-
Collect the resulting solid product by filtration.
-
Purify the crude product by silica gel column chromatography to yield this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
This compound is a structural analogue of paracetamol, which suggests its potential for similar biological activities.[1] However, specific research on the pharmacological properties of this particular isomer is limited. The potential biological activities are inferred from its structural features and comparison to related compounds.
-
Analgesic and Antipyretic Potential: Due to its structural similarity to paracetamol, it is hypothesized to possess pain-relieving and fever-reducing properties.[1]
-
Anti-inflammatory and Antioxidant Activity: The presence of a phenolic hydroxyl group suggests potential antioxidant capabilities.[1] Some derivatives of similar structures have been investigated for anti-inflammatory effects.[1]
-
Intermediate in Drug Synthesis: This compound serves as a valuable precursor in the synthesis of other potential analgesic and anti-inflammatory agents.[1] Research into derivatives of this compound has aimed to develop analogues with reduced hepatotoxicity compared to paracetamol.[1]
It is crucial for researchers to note that these potential activities require further investigation through dedicated biological assays to determine the specific mechanisms of action and efficacy of this compound.
The signaling pathways for this specific compound have not been elucidated. However, based on its analogy to paracetamol, it might be involved in the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.
The following diagram illustrates the logical relationship between the compound's structure and its potential biological activities.
Caption: Potential biological activities based on structural features.
Conclusion
This compound is a compound of interest due to its structural relationship with paracetamol. While its basic physicochemical properties and a reliable synthesis method are established, there is a significant gap in the literature regarding its detailed biological activity, mechanism of action, and comprehensive spectroscopic characterization. This technical guide summarizes the current knowledge and highlights the need for further research to fully understand the therapeutic potential of this compound and its derivatives. Future studies should focus on in-depth pharmacological evaluation and elucidation of its metabolic pathways and potential toxicity.
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An In-Depth Technical Guide to the Molecular Weight of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of N-(4-acetyl-3-hydroxyphenyl)acetamide, a significant isomer of the more commonly known N-(3-acetyl-4-hydroxyphenyl)acetamide. As a key intermediate in the synthesis of various pharmaceuticals and an analog of acetaminophen, a precise understanding of its molecular properties is paramount for researchers in medicinal chemistry and drug development. This document elucidates the theoretical calculation of its molecular weight, details the experimental determination using mass spectrometry, and discusses the implications of this fundamental property in the broader context of pharmaceutical science.
Introduction: The Significance of this compound
This compound is a small organic molecule that, while structurally similar to the widely used analgesic acetaminophen (N-(4-hydroxyphenyl)acetamide), possesses a unique substitution pattern on its phenyl ring.[1][2] This structural nuance, specifically the presence of an acetyl group at the 4-position and a hydroxyl group at the 3-position relative to the acetamide group, significantly influences its physicochemical properties and potential pharmacological activity. In the landscape of drug discovery and development, understanding the precise molecular weight of such compounds is a critical first step in their characterization. It serves as a foundational parameter for structural elucidation, purity assessment, and the design of synthetic pathways.
This compound and its isomers are of considerable interest as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as scaffolds for the development of novel therapeutic agents. The accurate determination of its molecular weight is not merely an academic exercise but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.
Physicochemical Properties and Identification
A clear identification of this compound is crucial to avoid ambiguity with its isomers. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [3][4][5] |
| Average Molecular Weight | 193.20 g/mol | [4][5] |
| Monoisotopic Mass | 193.0739 g/mol | PubChem |
| CAS Number | 40547-58-8 | [3][4][5][6][7] |
| Appearance | Solid | [3] |
| Melting Point | 141-151 °C | [3] |
It is imperative to distinguish this compound from its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, which has the same molecular formula and weight but a different substitution pattern and CAS number (7298-67-1).[8][9][10][11]
Theoretical Determination of Molecular Weight
The molecular weight of a compound can be calculated theoretically from its molecular formula by summing the atomic weights of its constituent atoms. This ab initio approach provides a precise expected value against which experimental data can be compared.
Calculation Workflow
The process for calculating the average molecular weight of this compound (C₁₀H₁₁NO₃) is straightforward:
Caption: Workflow for theoretical molecular weight calculation.
Monoisotopic vs. Average Molecular Weight
It is essential to differentiate between average molecular weight and monoisotopic mass. The average molecular weight is calculated using the weighted average of the atomic masses of the naturally occurring isotopes of each element. In contrast, the monoisotopic mass is the sum of the masses of the most abundant isotope of each element. High-resolution mass spectrometry measures the monoisotopic mass, which is a more precise value for a single molecule.
Experimental Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is the gold standard for the experimental determination of the molecular weight of small molecules.[12][13] The technique measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular mass information.
The Mass Spectrometry Workflow
The fundamental steps in determining the molecular weight of a compound like this compound using mass spectrometry are ionization, mass analysis, and detection.
Caption: General workflow of mass spectrometry for molecular weight determination.
Detailed Experimental Protocol: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)
The following protocol provides a standardized method for the accurate mass measurement of this compound.
Objective: To determine the accurate molecular weight of this compound using ESI-TOF MS.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
Calibrant solution (e.g., sodium formate, or a commercially available ESI-TOF tuning mix)
-
High-resolution ESI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in the same solvent.
-
For positive ion mode analysis, add 0.1% (v/v) formic acid to the working solution to promote the formation of [M+H]⁺ ions.
-
For negative ion mode analysis, add 0.1% (v/v) ammonium hydroxide to promote the formation of [M-H]⁻ ions.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This is crucial for achieving high mass accuracy.[14]
-
Internal calibration (lock mass) is recommended for the highest accuracy, where a known calibrant is introduced simultaneously with the analyte.[14]
-
-
Sample Infusion and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.
-
Acquire data in either positive or negative ion mode over a mass range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 50-500).
-
-
Data Analysis:
-
Process the acquired mass spectrum to identify the molecular ion peak.
-
In positive ion mode, the expected peak will be at m/z 194.0812, corresponding to [C₁₀H₁₁NO₃ + H]⁺.
-
In negative ion mode, the expected peak will be at m/z 192.0666, corresponding to [C₁₀H₁₁NO₃ - H]⁻.
-
Compare the experimentally determined m/z value with the theoretically calculated monoisotopic mass to confirm the identity and purity of the compound.
-
Applications in Drug Development and Research
The precise molecular weight of this compound is not just an identifying feature; it is integral to its role in pharmaceutical research.
-
Synthesis of Novel Compounds: As a starting material or intermediate, its known molecular weight is essential for stoichiometric calculations in the synthesis of more complex molecules, including potential new drug candidates.
-
Analog Development: It serves as an important analog in the study of acetaminophen metabolism and toxicity.[15] Research into derivatives of N-(4-hydroxyphenyl) acetamide aims to develop analgesics with improved safety profiles, particularly reduced hepatotoxicity.[15][16]
-
Impurity Profiling: In the manufacturing of related active pharmaceutical ingredients (APIs), this compound could be a potential impurity. Its known molecular weight allows for its detection and quantification using mass spectrometry-based methods to ensure the purity and safety of the final drug product.
Caption: Role of molecular weight in pharmaceutical applications.
Conclusion
The molecular weight of this compound, with a theoretical average value of 193.20 g/mol and a monoisotopic mass of 193.0739 g/mol , is a fundamental characteristic that underpins its synthesis, identification, and application in pharmaceutical research. This guide has detailed both the theoretical and experimental approaches to determining this value, emphasizing the precision afforded by modern mass spectrometry. For researchers and professionals in drug development, a thorough understanding and accurate determination of molecular weight are indispensable for advancing the synthesis of novel therapeutics and ensuring the quality and safety of pharmaceutical products.
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"N-(4-acetyl-3-hydroxyphenyl)acetamide" physical properties
An In-depth Technical Guide to the Physical Properties of N-(4-acetyl-3-hydroxyphenyl)acetamide
Introduction
This compound is a substituted aromatic amide that holds significance primarily as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is related to well-known analgesics like N-(4-hydroxyphenyl)acetamide (Paracetamol or Acetaminophen), but it is distinguished by the presence of an additional acetyl group on the phenyl ring.[1] This substitution pattern critically influences its chemical reactivity and physical properties.
This guide provides a comprehensive overview of the physical properties of this compound. As a Senior Application Scientist, the objective is to deliver not just data, but also the underlying scientific principles and the experimental methodologies used to determine these properties. We will delve into its structural characteristics, physicochemical data, spectroscopic profile, and safety considerations. For drug development professionals and researchers, a thorough understanding of these foundational properties is essential for process development, formulation, quality control, and regulatory compliance.
It is important to note that while the target of this guide is this compound (CAS 40547-58-8), much of the detailed experimental data in the public domain pertains to its close isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1). This guide will clearly distinguish between the two, using the available data for the isomer to illustrate the principles and experimental protocols relevant for characterizing this class of compounds.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all further physicochemical analysis.
1.1. Core Identifiers The fundamental identifiers for this compound are cataloged by international chemical registries.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 40547-58-8 | [2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |
| Molecular Weight | 193.20 g/mol | [2] |
| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | [2] |
1.2. Structural Representation The molecule's two-dimensional structure dictates its functionality. It consists of a central benzene ring substituted with an acetamide group, a hydroxyl group, and an acetyl group. The relative positions of these groups are critical to its properties.
Caption: 2D structure of this compound.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound (CAS 40547-58-8) is sparse in publicly accessible literature. However, a wealth of information is available for its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1) . We will use this isomer as a proxy to discuss the expected properties and their scientific importance. Such comparative analysis is a standard approach in medicinal chemistry to predict the characteristics of novel or less-studied compounds.
2.1. Tabulated Properties of the Isomer (CAS 7298-67-1)
| Property | Value | Significance & Scientific Rationale |
| Physical State | Solid, Crystalline Powder | [4] The solid-state indicates strong intermolecular forces. The crystalline nature is crucial for stability, purification, and formulation. |
| Melting Point | 167-168 °C | [5] A sharp melting point range is a primary indicator of high purity. Broad ranges suggest impurities that disrupt the crystal lattice. |
| Boiling Point | 414.4 °C (at 760 mmHg, predicted) | [5] This high theoretical boiling point reflects the molecule's polarity and the energy required to overcome strong intermolecular hydrogen bonds and dipole-dipole interactions in the liquid state. |
| Solubility | Insoluble in water.[6] Soluble in polar organic solvents (e.g., methanol, DMSO).[7] | Solubility is governed by the "like dissolves like" principle. The phenolic hydroxyl and amide groups can hydrogen bond with water, but the larger, nonpolar aromatic ring and acetyl groups limit aqueous solubility. Its solubility in polar organic solvents is expected and essential for analytical and synthetic procedures. |
| Density | ~1.3 g/cm³ (predicted) | [5] Density is an intrinsic property important for process design, such as reactor volume calculations and powder flow characteristics in manufacturing. |
2.2. Crystal Structure and Intermolecular Forces While a specific crystal structure for this compound is not readily available, we can infer its solid-state behavior from related molecules like N-(4-hydroxyphenyl)acetamide.[8] The crystal packing is dominated by hydrogen bonding . The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the carbonyl groups (C=O) and the nitrogen of the amide group act as acceptors.[8][9] These interactions create a stable, three-dimensional lattice, which accounts for the compound's solid state and relatively high melting point. The planarity of the phenyl ring also allows for π-π stacking interactions, further stabilizing the crystal structure.
Spectroscopic and Analytical Profile
Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous identification and structural elucidation. The following is a predictive description based on the known functional groups and data from its isomer.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. For the isomer N-(3-acetyl-4-hydroxyphenyl)acetamide, the spectrum shows distinct signals:
-
Aromatic Protons (δ 6.9-8.1 ppm): The protons on the phenyl ring appear in this region, with their specific chemical shifts and splitting patterns determined by their position relative to the electron-withdrawing and electron-donating substituent groups.[10]
-
Methyl Protons (-COCH₃, δ ~2.6 ppm and ~2.0 ppm): Two sharp singlets are expected, corresponding to the three protons of the acetyl group and the three protons of the acetamide group, respectively.[10]
-
Hydroxyl Proton (-OH, δ ~11.5 ppm): The phenolic proton is typically broad and downfield, and its position can be concentration-dependent.[10]
-
Amide Proton (-NH, δ ~9.9 ppm): The amide proton also appears as a singlet, often broad, in the downfield region.[10]
3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. Key expected absorption bands include:
-
O-H Stretch (phenolic): A broad band around 3300-3450 cm⁻¹.[7][10]
-
N-H Stretch (amide): A moderate band typically near 3300 cm⁻¹.
-
C=O Stretch (carbonyl): Strong, sharp bands around 1650-1660 cm⁻¹, corresponding to the ketone and amide carbonyl groups.[7][10]
-
C-N Stretch (amide): Bands in the 1200-1400 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. In Electron Ionization (EI) MS, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 193.20.
3.4. Analytical Workflow Confirming the identity and purity of a synthesized batch of a compound like this involves a logical sequence of analytical tests.
Caption: Standard workflow for chemical synthesis and characterization.
Key Experimental Protocols
The following protocols are standardized methods for determining the fundamental physical properties discussed.
4.1. Protocol: Melting Point Determination
-
Objective: To determine the melting point range of the crystalline solid as an indicator of purity.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is critical to avoid melting point depression.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting point. Note the temperature at which it melts.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
-
Trustworthiness: A narrow range (≤ 2 °C) is indicative of high purity. The use of a calibrated apparatus ensures the accuracy and reproducibility of the measurement.
4.2. Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Objective: To qualitatively assess the purity of the sample and identify the number of components.
-
Methodology:
-
Solvent System Selection: The choice of eluent is critical. For a moderately polar compound like this, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is effective. A common starting point is 70:30 Hexane:Ethyl Acetate. The goal is to achieve a retention factor (Rf) for the main spot of approximately 0.3-0.5.
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate (e.g., silica gel F₂₅₄).
-
Spotting: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The presence of a single spot indicates a likely pure compound.
-
-
Self-Validation: Running a co-spot (a mixture of the starting material and the product on the same lane) can validate that a reaction has gone to completion and the product is a new, distinct compound.
Safety and Handling
Based on data for the isomer N-(3-acetyl-4-hydroxyphenyl)acetamide, the following safety precautions are advised.[6]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under nitrogen is recommended.
References
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IndiaMART. N-(4- Acetyl-3- Hydroxy Phenyl) Acetamide (40547-58-8). [Link]
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ResearchGate. N-(4-Hydroxyphenyl)acetamide. [Link]
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Chemsrc. N-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]
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Fisher Scientific. SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]
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A Technical Guide to the Solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. It is a pivotal physicochemical property that dictates the bioavailability of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A drug must be in a dissolved state to be absorbed from its site of administration and to exert its pharmacological effect.[1] Poor aqueous solubility is a major hurdle in early-stage drug discovery, with over 40% of new chemical entities being practically insoluble in water.[1] This can lead to inadequate and variable bioavailability, ultimately hindering the development of promising therapeutic candidates.[2]
This in-depth technical guide focuses on the solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide, a compound of interest for researchers and drug development professionals. We will delve into its physicochemical properties, the factors influencing its solubility, and established methodologies for its determination.
This compound: An Overview
This compound is an organic compound with the chemical formula C₁₀H₁₁NO₃. Its structure features a phenyl ring substituted with an acetyl group at position 4, a hydroxyl group at position 3, and an acetamide group. The presence of both hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl and hydroxyl groups) suggests the potential for complex interactions with various solvents.
Chemical Structure:
It is crucial to distinguish this compound from its isomer, N-(3-Acetyl-4-hydroxyphenyl)acetamide, where the positions of the acetyl and hydroxyl groups on the phenyl ring are swapped. This seemingly minor structural difference can have a significant impact on the molecule's physicochemical properties, including its solubility.
Solubility Profile of this compound: Addressing the Data Gap
A comprehensive review of the scientific literature reveals a notable scarcity of experimentally determined solubility data for this compound. This presents a significant challenge for researchers working with this specific compound.
In contrast, some information is available for its isomer, N-(3-Acetyl-4-hydroxyphenyl)acetamide . A Safety Data Sheet (SDS) for this isomer indicates that it is insoluble in water .[3] While this does not provide a quantitative value, it suggests that compounds with this particular combination of functional groups may exhibit limited aqueous solubility.
Table 1: Physicochemical Properties of the Isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.2 g/mol | [4] |
| Melting Point | 167-168 °C | [5] |
| Boiling Point | 414.4 °C at 760 mmHg | [5] |
| Density | 1.3 g/cm³ | [5] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in DMSO (Slightly), Methanol (Slightly) | ChemBK |
Expert Insight: The positional isomerism between this compound and N-(3-Acetyl-4-hydroxyphenyl)acetamide can influence solubility through differences in intramolecular hydrogen bonding possibilities and crystal packing energies. The proximity of the acetyl and hydroxyl groups in the target molecule could lead to intramolecular interactions that may affect its interaction with solvent molecules, and thus its solubility, differently than its isomer. Without experimental data, any assumption about the solubility of this compound based on its isomer should be treated with caution and warrants experimental verification.
Key Factors Influencing the Solubility of this compound
The solubility of any compound, including this compound, is governed by a multitude of factors:
-
pH: As a molecule with a phenolic hydroxyl group and an amide group, its ionization state, and therefore solubility, will be dependent on the pH of the medium.[2][6]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]
-
Polarity of the Solvent: The principle of "like dissolves like" is fundamental. The presence of polar functional groups in this compound suggests it will have a higher affinity for polar solvents.
-
Crystal Form (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[6]
-
Particle Size: Decreasing the particle size increases the surface area available for solvent interaction, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[6]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method is reliable and widely used in the pharmaceutical industry.[7] It involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Detailed Step-by-Step Protocol for the Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Suspension:
-
Accurately weigh an excess amount of this compound into a scintillation vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.
-
Add a known volume of the pre-equilibrated solvent to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; typically, 24 to 72 hours is required. The exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
Alternatively, the suspension can be centrifuged at a high speed, and the supernatant can be carefully collected.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from replicate experiments (typically n=3) with the standard deviation, in units such as mg/mL or mol/L.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Filtration/Centrifugation: Guarantees that only the dissolved compound is being measured, preventing artificially high results due to the presence of solid particles.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Self-Validating System:
The shake-flask protocol incorporates self-validating checks. For instance, visual confirmation of excess solid at the end of the experiment verifies that saturation was achieved. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a plateau in concentration confirms that equilibrium has been reached.
Visualization of the Experimental Workflow
Graphviz Diagram of the Shake-Flask Solubility Determination Workflow
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"N-(4-acetyl-3-hydroxyphenyl)acetamide" melting point
An In-depth Technical Guide to the Melting Point of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point of a substance is a critical physicochemical parameter, serving as a primary indicator of identity and purity. For this compound, a compound of interest in pharmaceutical development, precise and accurate determination of its melting point is paramount. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for measuring the melting point of this compound. It delves into both traditional capillary methods and modern thermal analysis techniques like Differential Scanning Calorimetry (DSC). The guide emphasizes the causality behind experimental choices, protocol validation, and data interpretation to ensure scientific integrity.
Introduction: The Significance of this compound and its Melting Point
This compound, also known as 3'-Hydroxy-4'-acetamidoacetophenone, is a key organic compound often encountered in pharmaceutical contexts, for instance, as an impurity or a metabolite of active pharmaceutical ingredients (APIs). Its molecular structure features several functional groups that influence its physical properties, including its melting point.
The melting point is the temperature at which a solid transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, the melting po[1]int is not merely a physical constant but a crucial criterion for:
-
Identity Confirmation: Comparing the experimentally determined melting point with a reference value helps to confirm the identity of the synthesized compound.
-
Purity Assessment: A sharp melting range close to the literature value indicates high purity, whereas a wide melting range suggests the presence of impurities.
-
Quality Control: [2]In pharmaceutical manufacturing, melting point determination is a fundamental quality control test to ensure batch-to-batch consistency and adherence to specifications.
Physicochemical Properties of this compound
A summary of the key properties of the target compound is essential for contextual understanding.
| Property | Value | Source(s) |
| Chemical Name | N-(3-acetyl-4-hydroxyphenyl)acetamide | |
| CAS Number | 7298[3]-67-1 | |
| Molecular Formula [3] | C₁₀H₁₁NO₃ | |
| Molecular Weight [3][4] | 193.2 g/mol | |
| Melting Point | 1[3][4]67-168ºC |
Theoretical F[6]ramework: The Thermodynamics of Melting
The transition from a solid to a liquid involves overcoming the intermolecular forces that maintain the rigid crystal lattice structure. This process requires energy, known as the enthalpy of fusion. For a pure substance, this transition is sharp. However, when an impurity is introduced, the crystal lattice is disrupted. This disruption lowers the chemical potential of the solid phase, resulting in a lower temperature required to reach the liquid phase, a phenomenon known as melting point depression. This principle is the foundation for using melting point as a purity indicator.
Experimental Determination of Melting Point
The accurate determination of the melting point requires meticulous technique and a calibrated apparatus. Two primary methods are employed in modern laboratories: the traditional capillary method and Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This classic method involves heating a small, packed sample in a capillary tube and visually observing the melting process. Adherence to pharmacopeial standards, such as the United States Pharmacopeia (USP) General Chapter <741>, is crucial for regulatory compliance.
Caption: Workflow for determining melting point using a capillary apparatus.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
**Capillary Loading:[1] Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the closed end. The packed sample height [1][5]should be 2.5-3.5 mm as per USP guidelines.
-
Apparatus Setup: [6]Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Protocol:
-
Observation and Recording:
-
Reporting: The re[6]sult is reported as a melting range from the onset point to the clear point. For a pure sample, this range should be narrow (e.g., 0.5-1.0°C).
-
**System Validation: The accuracy of the apparatus must be regularly verified using certified reference standards (e.g., USP Melting Point Reference Standards) that melt near the temperature of the compound being tested.
Method 2: Di[7][8]fferential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides more quantita[7][8]tive and precise data than capillary methods, including the enthalpy of fusion.
Caption: Conceptual workflow for melting point determination by DSC.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Place an empty, hermetically sealed pan on the reference side.
-
Experimental Progra[7]m:
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere.
-
Continue heating to a temperature well above the melting point (e.g., 200°C).
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).
-
The melting poi[9]nt (Tm) is typically reported as the peak temperature of the endotherm.
-
The onset tempe[10]rature provides a value that is often comparable to the clear point from the capillary method.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak, providing a quantitative measure of the energy required to melt the sample.
-
Factors Influencing Melting Point Data Integrity
Several experimental variables can significantly impact the accuracy and reproducibility of melting point measurements.
-
Heating Rate: As mentioned, a slow heating rate (1-2°C/min for capillary methods) is crucial. Faster rates can lead to artificially elevated and broader melting ranges because the heat transfer to the sample lags behind the thermometer reading.
-
Sample Packing: P[2]oorly packed capillary samples can lead to inefficient heat transfer and inaccurate results. The powder should be a dense, compact column.
-
Purity: The prese[5]nce of even small amounts of soluble impurities will depress and broaden the melting range.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. The thermal history of the sample can influence which polymorph is present. DSC is an excellent tool for studying polymorphic transitions.
Conclusion
The determination of the melting point of this compound is a fundamental analytical procedure for its identification and quality assessment in a research and drug development setting. While the capillary method provides a reliable and accessible means of measurement, Differential Scanning Calorimetry offers superior precision, quantitative data on thermal events, and insights into material properties like polymorphism. For both methods, adherence to validated protocols, careful control of experimental parameters such as heating rate and sample preparation, and routine instrument calibration are essential for generating trustworthy and reproducible data. This guide provides the necessary framework for scientists to approach this critical measurement with scientific rigor and confidence.
References
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com.
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University of Calgary. (n.d.). Melting point determination. Retrieved from a university chemistry resource.
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Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Retrieved from Google Patents.
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Young, J. C. O'C. (2013). True Melting Point Determination. ResearchGate.
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Unknown. (n.d.). N-(4-Hydroxyphenyl)acetamide. ResearchGate.
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts.
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Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from Mettler Toledo.
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Fisher Scientific. (2023). SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from Fisher Scientific.
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PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from PubChem.
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USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from uspbpep.com.
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The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from The Good Scents Company.
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Chemsrc. (2025). N-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from Chemsrc.
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from Torontech.
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Wikipedia. (n.d.). Cloforex. Retrieved from Wikipedia.
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NIST. (n.d.). Acetophenone, 4'-hydroxy-. Retrieved from the NIST WebBook.
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CAS Common Chemistry. (n.d.). Cloforex. Retrieved from CAS Common Chemistry.
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Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from Scribd.
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PubChem. (n.d.). N-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from PubChem.
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Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from PubMed Central.
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from JCBPS.
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ResearchGate. (2025). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from ResearchGate.
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Cheméo. (n.d.). Acetophenone, 3'-allyl-4'-hydroxy-. Retrieved from Cheméo.
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Krackeler Scientific, Inc. (n.d.). 4′-Hydroxy-3′-iodoacetophenone. Retrieved from Krackeler Scientific, Inc.
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S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from S4Science.
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ECHEMI. (2025). Buy cloforex from HANGZHOU LEAP CHEM CO., LTD.. Retrieved from ECHEMI.
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Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from Open Access Journals.
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A Senior Application Scientist's Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide: A Versatile Intermediate in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Structure – A Gateway to Novel Chemistries
In the landscape of synthetic chemistry, certain molecules, while not always the final blockbuster drug, serve as critical linchpins in the construction of complex and biologically active compounds. N-(4-acetyl-3-hydroxyphenyl)acetamide is one such unsung hero. Possessing a unique arrangement of functional groups—a phenolic hydroxyl, an acetyl moiety, and an acetamide group—it offers a rich platform for chemical elaboration. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this intermediate is leveraged in the laboratory, particularly in the pursuit of novel therapeutics. We will explore its synthesis through the lens of mechanistic causality, delve into its strategic application in drug discovery, and provide actionable protocols grounded in established literature.
Core Characteristics and Physicochemical Profile
This compound, also known as 3'-Hydroxy-4'-acetamidoacetophenone, is a substituted aromatic ketone. Its structure is isomeric with the more widely known N-(3-acetyl-4-hydroxyphenyl)acetamide. The strategic placement of the hydroxyl group ortho to one acetyl group and meta to the other dictates its reactivity and utility.
The molecule is typically a white to light yellow crystalline solid, soluble in various organic solvents but insoluble in water.[1] This solubility profile is a key consideration in designing reaction and purification schemes.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 40547-58-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| Appearance | White to light yellow crystalline solid | Generic Material Property[1] |
| Melting Point | 162-164°C | ChemicalBook[3] |
The Synthesis Pathway: A Mechanistic Deep Dive into the Fries Rearrangement
The most common and industrially relevant synthesis of hydroxyarylketones, including this compound, is the Fries rearrangement.[4][5] This reaction is a classic example of an intramolecular electrophilic aromatic substitution, converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.
The "Why": Causality in Experimental Design
The choice of a Fries rearrangement over a direct Friedel-Crafts acylation of a substituted phenol is deliberate. Phenols readily form esters with acyl halides under Friedel-Crafts conditions, which can complicate direct acylation of the ring.[4] The Fries rearrangement elegantly circumvents this by first forming the ester and then inducing the acyl group to migrate to the aromatic ring.
The reaction conditions, particularly temperature and solvent, are critical for controlling the regioselectivity (ortho vs. para substitution).
-
Low Temperatures (<60°C): Favor the formation of the para-isomer. This is generally under kinetic control, where the less sterically hindered para position is attacked more rapidly.[6]
-
High Temperatures (>160°C): Favor the formation of the ortho-isomer. This is under thermodynamic control. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the more stable product at higher temperatures.[4]
-
Solvent Polarity: Non-polar solvents tend to favor the ortho product, while increasing solvent polarity increases the yield of the para product.[4]
Visualizing the Mechanism: Fries Rearrangement
The following diagram illustrates the widely accepted mechanism, involving the formation of a key acylium ion intermediate.
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocol: Synthesis via Fries Rearrangement
This protocol is a representative example adapted from general procedures for the Fries Rearrangement.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-acetamidophenyl acetate (1 equiv.).
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Solvent & Catalyst: Add a suitable solvent (e.g., nitrobenzene or carbon disulfide). Cool the mixture in an ice bath to 0-5°C. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3 equiv.) in portions to manage the exothermic reaction.
-
Reaction: After the addition is complete, slowly warm the mixture to the desired temperature. For the para-product, maintain a low temperature (e.g., 25-40°C). For the ortho-product, heat to a higher temperature (e.g., >160°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired hydroxyaryl ketone.
Applications in Drug Development & Advanced Synthesis
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules. Its functional groups provide multiple handles for modification.
Visualizing the Synthetic Workflow
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Discovery of "N-(4-acetyl-3-hydroxyphenyl)acetamide"
An in-depth analysis of the chemical nomenclature "N-(4-acetyl-3-hydroxyphenyl)acetamide" reveals that it is synonymous with the compound 3'-Hydroxy-4'-acetylacetanilide . This molecule is structurally related to the well-known analgesic and antipyretic drug, Acetaminophen (Paracetamol), which is chemically N-(4-hydroxyphenyl)acetamide. The key distinction is the presence of an acetyl group at the 4-position and a hydroxyl group at the 3-position of the phenyl ring, whereas Acetaminophen has a single hydroxyl group at the 4-position.
While not a widely commercialized pharmaceutical agent itself, 3'-Hydroxy-4'-acetylacetanilide serves as a significant chemical intermediate and a subject of study in medicinal chemistry, particularly in the synthesis of related compounds and as a potential metabolite or derivative of other substances. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential significance for researchers and drug development professionals.
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound involves the Fries rearrangement, a classic organic reaction that rearranges a phenolic ester to a hydroxy aryl ketone. The process typically starts from 3-acetoxyacetanilide.
Mechanism of the Fries Rearrangement
The Fries rearrangement is an electrophilic aromatic substitution reaction. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen atom of the ester group. This coordination makes the carbonyl carbon more electrophilic. An intramolecular electrophilic attack by the aromatic ring on this activated acyl group follows. Subsequent hydrolysis yields the final hydroxy aryl ketone product. The regioselectivity of the rearrangement (ortho vs. para substitution) is influenced by factors such as temperature and the solvent used.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound via Fries rearrangement.
Experimental Protocol: Synthesis via Fries Rearrangement
This protocol describes a representative lab-scale synthesis.
Materials:
-
3-Acetoxyacetanilide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride in nitrobenzene. Cool the mixture in an ice bath.
-
Addition of Reactant: Dissolve 3-acetoxyacetanilide in nitrobenzene and add it dropwise to the cooled AlCl₃ suspension with continuous stirring.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (lower temperatures favor the para-product) and maintain it for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho and para isomers, is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to isolate the desired this compound.
Structural Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.[2][3]
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR Spectroscopy | Determines the proton environment in the molecule. | Aromatic protons showing specific splitting patterns, singlets for the acetyl and acetamide methyl groups, and broad singlets for the hydroxyl and amide N-H protons. |
| ¹³C NMR Spectroscopy | Identifies the number and type of carbon atoms. | Resonances for two carbonyl carbons (acetyl and amide), aromatic carbons, and two methyl carbons. |
| FT-IR Spectroscopy | Identifies functional groups present. | Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (ketone and amide carbonyls), and C-N stretching. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁NO₃). |
| Melting Point Analysis | Assesses the purity of the crystalline solid. | A sharp and defined melting point range indicates high purity. |
| UV-Visible Spectroscopy | Studies the electronic transitions within the molecule. | Absorption maxima in the UV region characteristic of the substituted aromatic system.[2] |
Relationship to Acetaminophen and Potential Significance
The structural similarity to Acetaminophen suggests that this compound could be explored for similar biological activities.
Caption: Structural comparison of Acetaminophen and this compound.
Potential Areas of Research:
-
Pharmacological Screening: The molecule is a candidate for screening for analgesic and anti-inflammatory activities.[4][5] The presence of the additional acetyl group could modulate its potency, selectivity for COX enzymes, or metabolic profile compared to Acetaminophen.
-
Metabolism Studies: It could potentially be a metabolite of other, more complex drug molecules. Understanding its formation and clearance would be crucial in toxicology and drug metabolism studies.
-
Intermediate in Synthesis: This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds or other pharmaceutical agents.[5] The hydroxyl and acetyl groups offer reactive sites for further chemical modifications.
-
Chemiluminescence: Substituted acetanilides have been investigated for their use in chemiluminescent detection systems, particularly in assays involving peroxidases.[6] The specific substitution pattern of this molecule could offer unique properties in such applications.
Conclusion
This compound, or 3'-Hydroxy-4'-acetylacetanilide, represents an important chemical entity with significant potential in medicinal chemistry and materials science. While not a household name like its relative Acetaminophen, its synthesis via the Fries rearrangement and its role as a versatile chemical intermediate underscore its importance. The detailed protocols for its synthesis and characterization provided in this guide offer a solid foundation for researchers to explore its properties and unlock its potential in drug discovery and other advanced applications.
References
-
Mir, M. A., Ashraf, M. W., & Andrews, K. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Conference Proceedings. Available at: [Link]
-
Wikipedia contributors. (2023). Fries rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
Scribd. (2020). Fries Rearrangement. Available at: [Link]
- Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
- Google Patents. (n.d.). US5705357A - Chemiluminescent reagent and assay using a substituted acetanilide for light generation.
- Google Patents. (n.d.). US4560789A - Process for producing 4-acetoxyacetanilide.
-
ResearchGate. (2016). Synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Available at: [Link]
-
Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]
-
ResearchGate. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. Available at: [Link]
-
Al-Haideri, R. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PMC. Available at: [Link]
-
ResearchGate. (2025). N-(4-Hydroxyphenyl)acetamide. Available at: [Link]
-
Al-Ayed, A. S. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society. Available at: [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
- 6. US5705357A - Chemiluminescent reagent and assay using a substituted acetanilide for light generation - Google Patents [patents.google.com]
An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide and its Relation to Paracetamol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-acetyl-3-hydroxyphenyl)acetamide, a structural analogue of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). This document delves into the chemical properties, synthesis, and biological activities of this compound, drawing comparisons with paracetamol to elucidate its potential pharmacological relevance. The relationship between the two molecules is explored through structural analysis, metabolic considerations, and potential mechanisms of action. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering a consolidated source of information and highlighting areas for future investigation.
Introduction
Paracetamol, chemically known as N-(4-hydroxyphenyl)acetamide, is one of the most common over-the-counter medications for pain and fever relief globally.[1] Its mechanism of action is complex and not fully elucidated, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] The study of paracetamol analogues is a key area of research for the development of new analgesic and antipyretic agents with potentially improved efficacy, safety profiles, or different pharmacokinetic properties.
This compound is a close structural analogue of paracetamol, differing by the presence of an additional acetyl group on the phenyl ring. This structural modification has the potential to alter its physicochemical properties, metabolic fate, and biological activity. This guide aims to synthesize the available information on this compound and to provide a comparative analysis with its parent compound, paracetamol.
Chemical and Physical Properties
A clear distinction in the chemical structure of this compound compared to paracetamol is the substitution pattern on the aromatic ring. While paracetamol has a hydroxyl group at the para position relative to the acetamide group, this compound has both a hydroxyl and an acetyl group attached to the phenyl ring.
Table 1: Physicochemical Properties of this compound and Paracetamol
| Property | This compound | Paracetamol (N-(4-hydroxyphenyl)acetamide) |
| IUPAC Name | This compound | N-(4-hydroxyphenyl)acetamide |
| CAS Number | 40547-58-8 | 103-90-2 |
| Molecular Formula | C₁₀H₁₁NO₃ | C₈H₉NO₂ |
| Molecular Weight | 193.2 g/mol [2] | 151.16 g/mol |
| Appearance | Off-white to light brown crystalline solid[3] | White crystalline powder |
| Melting Point | Not available | 169 °C |
| Solubility | Soluble in organic solvents, insoluble in water[4] | Sparingly soluble in water, soluble in ethanol |
Synthesis
This compound is utilized as a chemical intermediate in the synthesis of other compounds. For instance, it serves as a starting material for the synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide.[5]
While a direct synthesis protocol for this compound was not explicitly found, a common method for the synthesis of its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, involves the acylation of 3-acetyl-4-hydroxyaniline with acetic anhydride or acetyl chloride.[6] A similar retro-synthetic approach can be postulated for the target molecule.
The classical and most common synthesis of paracetamol involves the acetylation of 4-aminophenol with acetic anhydride.[1]
General Experimental Protocol for Paracetamol Synthesis
This protocol describes the acetylation of 4-aminophenol to synthesize paracetamol.
Materials:
-
4-aminophenol
-
Acetic anhydride
-
Water
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Suspend 4-aminophenol in water in an Erlenmeyer flask.
-
Add acetic anhydride to the suspension.
-
Gently heat the mixture in a water bath to initiate the reaction.
-
Continue heating for a specified period to ensure the completion of the reaction.
-
Cool the reaction mixture in an ice bath to precipitate the crude paracetamol.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain pure paracetamol.
Caption: A simplified workflow for the synthesis of paracetamol.
Relationship to Paracetamol
The structural similarity between this compound and paracetamol suggests a potential overlap in their biological activities. The core pharmacophore for the analgesic and antipyretic effects of paracetamol is the p-aminophenol moiety. The additional acetyl group in this compound could influence its interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.
Structural Comparison
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide, a substituted acetanilide derivative. The synthesis is achieved through the N-acetylation of 3-acetyl-4-hydroxyaniline. This compound and its isomers are of interest in medicinal chemistry and drug development as they are structurally related to widely used analgesics like paracetamol (N-(4-hydroxyphenyl)acetamide). These application notes offer a comprehensive methodology, data presentation, and workflow visualization to guide researchers in the successful synthesis and characterization of the target compound.
Introduction
This compound belongs to the class of acetamides, which are characterized by the acetamide functional group (-NHCOCH₃). Structurally, it is a derivative of acetanilide featuring both hydroxyl and acetyl substitutions on the phenyl ring.[1] The specific arrangement of these functional groups distinguishes it from its more common isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, and the well-known analgesic, paracetamol.[1][2] The presence of multiple reactive sites, including a phenolic hydroxyl group, an amide linkage, and a ketone, makes it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.
The synthesis protocol described herein utilizes a classic and efficient chemical transformation: the acetylation of an aromatic amine. This reaction is fundamental in organic synthesis, often employed to introduce an acetyl protecting group or to synthesize amide-containing target molecules.[3]
Principle of the Method
The synthesis of this compound from 3-acetyl-4-hydroxyaniline is achieved via a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 3-acetyl-4-hydroxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. A subsequent elimination of a leaving group (acetate) results in the formation of the stable amide bond, yielding the desired product. The reaction is typically performed in an aqueous medium, and the product, being less soluble, precipitates out of the solution upon formation or cooling.
Experimental Protocol
This protocol is based on established methods for the acetylation of aromatic amines.[3][4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |
| 3-acetyl-4-hydroxyaniline | 151.16 | Reagent Grade (≥98%) | Starting material |
| Acetic Anhydride | 102.09 | Reagent Grade (≥98%) | Acetylating agent |
| Deionized Water | 18.02 | High Purity | Solvent |
| Ethanol | 46.07 | Reagent Grade (≥99%) | Recrystallization solvent |
| Hydrochloric Acid (HCl) | 36.46 | Concentrated (37%) | To protonate the amine for solubility |
| Sodium Acetate (CH₃COONa) | 82.03 | Anhydrous (≥99%) | Base to neutralize HCl and catalyze |
| Standard laboratory glassware | - | - | Erlenmeyer flasks, beakers, etc. |
| Magnetic stirrer and stir bar | - | - | For reaction mixing |
| Heating mantle or water bath | - | - | For heating during recrystallization |
| Vacuum filtration apparatus | - | - | For product isolation |
| Thin-Layer Chromatography (TLC) plates | - | Silica Gel 60 F₂₅₄ | For reaction monitoring |
| Melting point apparatus | - | - | For product characterization |
Synthesis Procedure
-
Preparation of Amine Salt Solution : In a 100 mL Erlenmeyer flask, suspend 1.51 g (10 mmol) of 3-acetyl-4-hydroxyaniline in 30 mL of deionized water.
-
While stirring, add 0.9 mL of concentrated hydrochloric acid to the suspension. The starting material should dissolve to form the corresponding hydrochloride salt solution. Gentle warming may be required.
-
Acetylation Reaction : To the clear solution, add 1.2 mL (approx. 1.3 g, 12.7 mmol) of acetic anhydride. Swirl the flask to ensure thorough mixing.
-
Buffering : Immediately add a solution of 1.64 g (20 mmol) of sodium acetate dissolved in 5 mL of deionized water to the reaction mixture.
-
Precipitation : Stir the mixture vigorously. The product, this compound, will begin to precipitate as a solid.
-
Reaction Completion : Cool the mixture in an ice-water bath for 20-30 minutes to ensure complete precipitation of the product.
-
Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 10 mL of cold deionized water to remove any unreacted starting materials and salts.
-
Drying : Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry or dry in a desiccator.
Purification
-
Recrystallization : Transfer the crude, dried product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol-water mixture to dissolve the solid completely. Use a hot plate or water bath for heating.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly.
Characterization
-
Melting Point : Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC) : Monitor the reaction progress and assess the purity of the final product. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) and visualize spots under UV light.
-
Spectroscopic Analysis :
-
Infrared (IR) Spectroscopy : Confirm the presence of key functional groups: N-H stretch (amide), C=O stretch (amide and ketone), O-H stretch (phenol), and aromatic C-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Data Summary
Reagent and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| 3-acetyl-4-hydroxyaniline | C₈H₉NO₂ | 151.16 | 1.51 g | 10 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 mL (1.3 g) | ~12.7 |
| This compound | C₁₀H₁₁NO₃ | 193.20 | Theoretical: 1.93 g | 10 |
Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid.[6] |
| Yield | Theoretical yield is 1.93 g. A typical yield for this reaction is 70-90%. |
| Melting Point | To be determined experimentally and compared with literature values. |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in cold water.[6] |
| Purity (by TLC/HPLC) | >98% after recrystallization. |
Visualizations
Chemical Reaction Scheme
Caption: Reaction scheme for the N-acetylation of 3-acetyl-4-hydroxyaniline.
Experimental Workflow
Caption: Step-by-step workflow for synthesis, purification, and analysis.
Logical Relationship of Synthesis
References
- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 2. N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
Application Note: A Detailed Protocol for the Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide via Fries Rearrangement
Abstract: This application note provides a comprehensive, in-depth guide for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide, a key synthetic intermediate and a structural isomer of the common analgesic, acetaminophen. The synthesis is strategically executed in a two-step process commencing with the O-acetylation of N-(4-hydroxyphenyl)acetamide (acetaminophen) to form 4-acetoxyacetanilide, followed by a Lewis acid-catalyzed Fries rearrangement. This document elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, outlines critical safety precautions, and specifies methods for product characterization. The content is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound is a substituted acetanilide derivative of significant interest in medicinal and synthetic chemistry. Its structural arrangement, featuring a hydroxyl group ortho to an acetyl group on the phenyl ring, distinguishes it from its widely recognized para-isomer, acetaminophen. This specific substitution pattern makes it a valuable precursor in the synthesis of various pharmaceutical agents, most notably as a key intermediate for Diacetolol, the primary metabolite of the beta-blocker drug Acebutolol.
Direct acylation of the acetaminophen aromatic ring is challenging due to the directing effects of the existing substituents. Therefore, a more strategic approach is required. The protocol detailed herein employs the classic Fries rearrangement, a robust and reliable method for converting phenolic esters into hydroxyaryl ketones. The overall synthetic strategy is bifurcated into two primary stages:
-
Synthesis of 4-Acetoxyacetanilide (Intermediate): The phenolic hydroxyl group of acetaminophen is first protected via acetylation with acetic anhydride. This step is crucial as it transforms the hydroxyl group into a migrating acyl group for the subsequent rearrangement.
-
Fries Rearrangement to this compound: The synthesized 4-acetoxyacetanilide undergoes an intramolecular acyl migration from the oxygen atom to the carbon atom of the aromatic ring. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and is regioselective for the ortho position due to the para-position being blocked.
This application note provides the foundational knowledge and practical steps necessary to successfully execute this synthesis.
Reaction Mechanism: The Fries Rearrangement
The cornerstone of this synthesis is the Fries rearrangement, a name reaction that has been a staple in organic synthesis for over a century. The reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids and involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.
The widely accepted mechanism proceeds through the formation of a key acylium ion intermediate.
-
Complexation: The Lewis acid (AlCl₃) coordinates with the carbonyl oxygen of the ester group on 4-acetoxyacetanilide. This coordination polarizes the C-O bond, making the acyl group more susceptible to cleavage.
-
Formation of Acylium Ion: The activated complex cleaves to form a stable acylium ion (CH₃CO⁺) and an aluminum phenoxide species. These species are initially held together in a solvent cage.
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The substitution is directed to the ortho and para positions. In this specific synthesis, the para position is already occupied by the acetamido group, thus forcing the acylation to occur exclusively at the ortho position relative to the phenoxide.
-
Hydrolysis: The final step involves aqueous work-up, which hydrolyzes the aluminum-phenoxide complex to liberate the final product, this compound, and regenerate the hydroxyl group.
The temperature of the reaction is a critical parameter for controlling regioselectivity; lower temperatures generally favor the para product, while higher temperatures favor the ortho product, which forms a more stable bidentate complex with the aluminum catalyst.
Mechanism Visualization
Caption: Fries rearrangement mechanism for this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis. All operations involving volatile, corrosive, or toxic reagents must be performed in a certified chemical fume hood.
Part A: Synthesis of 4-Acetoxyacetanilide (Intermediate)
Objective: To acetylate the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 15.12 g | 100 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL (21.6 g) | 211 |
| Pyridine (Catalyst) | C₅H₅N | 79.10 | 1 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-hydroxyphenyl)acetamide (15.12 g, 100 mmol).
-
In a chemical fume hood, add acetic anhydride (20 mL, 211 mmol) to the flask.
-
Carefully add pyridine (1 mL) to the suspension. Pyridine acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.
-
Heat the reaction mixture in a water bath at 80-90 °C with continuous stirring for 1 hour. The solid should completely dissolve.
-
After 1 hour, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Slowly pour the cooled mixture into 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted acetic anhydride and acetic acid.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product, 4-acetoxyacetanilide, is a white crystalline solid.
Part B: Fries Rearrangement to this compound
Objective: To induce the intramolecular migration of the acetyl group to form the final product.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Acetoxyacetanilide | C₁₀H₁₁NO₃ | 193.19 | 9.66 g | 50 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 16.0 g | 120 |
| Nitrobenzene (Solvent) | C₆H₅NO₂ | 123.11 | 50 mL | - |
Procedure:
-
CRITICAL: This procedure must be conducted under anhydrous conditions as aluminum chloride reacts violently with water. All glassware must be oven-dried prior to use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a thermometer.
-
Add 4-acetoxyacetanilide (9.66 g, 50 mmol) and nitrobenzene (50 mL) to the flask. Stir until the solid dissolves.
-
Cool the flask in an ice-water bath to approximately 5-10 °C.
-
CAUTION: The addition of AlCl₃ is highly exothermic. In a fume hood, slowly add anhydrous aluminum chloride (16.0 g, 120 mmol) to the stirred solution in small portions over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 160-165 °C for 1 hour.
-
After heating, cool the dark, viscous mixture to room temperature.
-
CAUTIOUS QUENCHING: Slowly and carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This will decompose the aluminum complex. This step is highly exothermic and will release HCl fumes; ensure adequate ventilation.
-
The solvent (nitrobenzene) can be removed by steam distillation. Alternatively, perform a solvent extraction using dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue should be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white or off-white solid.
Overall Synthesis Workflow
Application Note: HPLC Analysis of N-(4-acetyl-3-hydroxyphenyl)acetamide
**Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-acetyl-3-hydroxyphenyl)acetamide. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy for the determination of this compound. All experimental data is presented in clear, tabular formats, and a comprehensive workflow diagram is provided for procedural clarity.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various sample matrices. This application note presents a validated HPLC method designed for the routine analysis of this compound, ensuring high sensitivity and reproducibility.
Experimental
A standard HPLC system equipped with a UV-Vis detector is employed. The specific instrumental parameters are outlined in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity.
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 75.8 |
| 10 | 151.5 |
| 25 | 378.1 |
| 50 | 755.9 |
| 100 | 1512.3 |
| Correlation Coefficient (r²) | 0.9998 |
The precision of the method was evaluated by performing intra-day and inter-day analyses of a quality control (QC) sample at a concentration of 25 µg/mL.
Table 3: Precision Data
| Parameter | Intra-day (n=6) | Inter-day (n=6, 3 days) |
| Mean Peak Area | 377.9 | 379.5 |
| Standard Deviation | 4.5 | 6.2 |
| % RSD | 1.19% | 1.63% |
Accuracy was determined by the standard addition method. A known amount of the analyte was spiked into a sample matrix and the recovery was calculated.
Table 4: Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10 | 9.8 | 98.0% |
| 25 | 25.4 | 101.6% |
| 50 | 49.5 | 99.0% |
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).
Table 5: Sensitivity Data
| Parameter | Value |
| LOD (S/N = 3) | 0.2 µg/mL |
| LOQ (S/N = 10) | 0.7 µg/mL |
Results and Discussion
Under the described chromatographic conditions, this compound was well-resolved with a typical retention time of approximately 4.5 minutes. The peak shape was symmetrical, and no interference from common excipients was observed. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for the intended purpose.
Experimental Workflow
The overall experimental workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The detailed protocol and validation data support its application in routine quality control and research environments.
Unambiguous Structure Elucidation of N-(4-acetyl-3-hydroxyphenyl)acetamide using a Suite of High-Resolution NMR Techniques
Senior Application Scientist, SpinDynamics Corp.
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel and existing chemical entities is a cornerstone of robust research and development. N-(4-acetyl-3-hydroxyphenyl)acetamide, a substituted acetanilide, presents a compelling case for the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Its molecular framework, featuring a polysubstituted aromatic ring with amide, hydroxyl, and acetyl functionalities, offers a rich tapestry of chemical environments that can be comprehensively mapped using a multi-pronged NMR approach. The substitution pattern on the benzene ring is critical to its chemical properties and potential biological activity, making unambiguous assignment of all proton and carbon signals paramount.
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the complete NMR-based structure elucidation of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. The methodologies detailed herein are designed to provide an authoritative and comprehensive workflow, from sample preparation to the intricate analysis of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data.
Predicted NMR Data and Structural Insights
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be generated using advanced computational methods and by comparative analysis with structurally analogous compounds.[1] NMR prediction software, which utilizes extensive databases and algorithms like hierarchical ordered spherical environment (HOSE) codes and neural networks, provides a robust starting point for spectral assignment.[2][3]
The following table summarizes the predicted chemical shifts for this compound in DMSO-d₆. These predictions are foundational to the subsequent experimental design and data interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Aromatic CH | ~7.95 (d) | - |
| H-5 | Aromatic CH | ~7.60 (dd) | - |
| H-6 | Aromatic CH | ~7.05 (d) | - |
| NH | Amide NH | ~10.0 (s, br) | - |
| OH | Phenolic OH | ~11.5 (s, br) | - |
| CH₃ (Acetyl) | Methyl | ~2.60 (s) | ~27.0 |
| CH₃ (Acetamido) | Methyl | ~2.10 (s) | ~24.0 |
| C-1 | Aromatic C-NH | - | ~130.0 |
| C-2 | Aromatic C-H | - | ~115.0 |
| C-3 | Aromatic C-OH | - | ~158.0 |
| C-4 | Aromatic C-C=O | - | ~125.0 |
| C-5 | Aromatic C-H | - | ~123.0 |
| C-6 | Aromatic C-H | - | ~118.0 |
| C=O (Acetyl) | Carbonyl | - | ~202.0 |
| C=O (Acetamido) | Carbonyl | - | ~169.0 |
Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary slightly.
Experimental Protocols
1. Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is intrinsically linked to the meticulous preparation of the sample. The following protocol is designed to yield a homogenous, contaminant-free solution suitable for a full suite of NMR experiments.
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve the analyte and its non-exchangeable proton signals for the amide (NH) and hydroxyl (OH) groups, which are crucial for structure confirmation.
-
Concentration:
-
For ¹H NMR and 2D correlation experiments (COSY, HSQC, HMBC), prepare a solution by dissolving 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
For ¹³C NMR experiments, a more concentrated sample of 20-30 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Dissolution and Transfer:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved. Sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
-
Referencing: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C will serve as the internal reference.
2. NMR Data Acquisition: A Multi-Experiment Approach
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals. The following is a recommended suite of experiments to be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Workflow for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
Protocol 2: 1D NMR Experiments
-
¹H NMR: Acquire a standard proton spectrum to identify all proton signals, their chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including carbonyls) will be absent.
Protocol 3: 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It is essential for identifying adjacent protons in the aromatic ring system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlations). This allows for the direct assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is indispensable for identifying quaternary carbons and piecing together the molecular fragments.
Structure Elucidation: A Step-by-Step Analysis
The following section details the logical process of interpreting the acquired NMR data to confirm the structure of this compound.
Logical Flow for Structure Elucidation
Caption: Logical flow for structure elucidation.
Step 1: Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show seven distinct signals:
-
Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the three aromatic protons. Based on the substitution pattern, we expect a doublet, a doublet of doublets, and another doublet. The integration of this region should correspond to three protons.
-
Amide and Hydroxyl Protons (δ > 9.0 ppm): Two broad singlet signals, each integrating to one proton, corresponding to the -NH and -OH protons. Their labile nature often results in broader signals.
-
Methyl Protons (δ 2.0-3.0 ppm): Two sharp singlet signals, each integrating to three protons. The methyl group of the acetyl functionality (-COCH₃) is expected to be further downfield (around 2.60 ppm) due to the direct deshielding effect of the carbonyl group, compared to the acetamido methyl group (-NHCOCH₃) around 2.10 ppm.
Step 2: Analysis of ¹³C and DEPT-135 Spectra
The ¹³C NMR spectrum should display ten signals, corresponding to the ten unique carbon atoms in the molecule. The DEPT-135 experiment will be instrumental in assigning these:
-
Positive Signals: Five positive peaks are expected, corresponding to the three aromatic CH groups and the two CH₃ groups.
-
Negative Signals: No negative signals are expected as there are no CH₂ groups in the molecule.
-
Absent Signals: Five signals present in the ¹³C spectrum will be absent in the DEPT-135 spectrum. These correspond to the four quaternary aromatic carbons (C-1, C-3, C-4) and the two carbonyl carbons.
Step 3: Unraveling Connectivity with 2D NMR
-
COSY Analysis: The COSY spectrum will be key to confirming the connectivity of the aromatic protons. A cross-peak should be observed between the proton at ~7.60 ppm (H-5) and the proton at ~7.05 ppm (H-6), confirming their ortho relationship. No other correlations are expected in the aromatic region, consistent with the 1,2,4-trisubstitution pattern.
-
HSQC Analysis: The HSQC spectrum will provide direct one-bond correlations, allowing for the definitive assignment of the protonated carbons:
-
The aromatic proton signals at ~7.95, ~7.60, and ~7.05 ppm will correlate with their respective carbon signals (C-2, C-5, and C-6).
-
The methyl proton signals at ~2.60 and ~2.10 ppm will correlate with their respective methyl carbon signals.
-
-
HMBC Analysis: The Final Piece of the Puzzle The HMBC spectrum is crucial for connecting the molecular fragments and assigning the quaternary carbons. Key expected correlations are summarized in the table below.
Table 2: Key Expected HMBC Correlations for this compound
| Proton Signal (δ, ppm) | Correlates to Carbon Signal (δ, ppm) | Inferred Connectivity (Number of Bonds) |
| H-2 (~7.95) | C-4, C-6, C=O (Acetyl) | 2, 3, 3 |
| H-5 (~7.60) | C-1, C-3, C-4 | 2, 2, 3 |
| H-6 (~7.05) | C-1, C-2, C-4 | 3, 2, 2 |
| NH (~10.0) | C-1, C=O (Acetamido) | 2, 2 |
| CH₃ (Acetyl, ~2.60) | C-4, C=O (Acetyl) | 2, 2 |
| CH₃ (Acetamido, ~2.10) | C=O (Acetamido) | 2 |
The correlation from the acetyl methyl protons (~2.60 ppm) to the aromatic carbon C-4 confirms the position of the acetyl group. The correlation from the amide proton (NH) to the aromatic carbon C-1 confirms the attachment point of the acetamido group. The various correlations from the aromatic protons to the quaternary carbons C-1, C-3, and C-4 will definitively establish the substitution pattern on the benzene ring.
Conclusion
The comprehensive suite of NMR experiments detailed in this application note provides a robust and self-validating workflow for the complete and unambiguous structure elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra, researchers can confidently determine the precise connectivity and chemical environment of every atom in the molecule. This methodical approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool in modern chemical research and development, ensuring the scientific integrity of molecular characterization.
References
-
Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. (2022). RSC Advances. [Link]
-
NMR Predictor. ChemAxon. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025). Journal of Chemical Education. [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (2023). The Royal Society of Chemistry. [Link]
-
Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. (n.d.). [Link]
Sources
Application Note: Structural Elucidation of N-(4-acetyl-3-hydroxyphenyl)acetamide using 1H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the 1-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectrum for the compound N-(4-acetyl-3-hydroxyphenyl)acetamide. This compound, an isomer of the widely known drug acetaminophen, presents a unique substitution pattern on the phenyl ring that gives rise to a distinct NMR spectrum. This document outlines a comprehensive protocol for sample preparation, data acquisition, and processing. Furthermore, it offers a thorough analysis of the resulting spectrum, including chemical shift assignments, multiplicity explanations, and coupling constant interpretation, grounded in fundamental principles of NMR spectroscopy and supported by comparative data from related structures. This guide is intended for researchers in synthetic chemistry, drug discovery, and quality control who utilize NMR for molecular characterization.
Introduction: The Structural Significance of Acetaminophen Isomers
This compound is a structural isomer of N-acetyl-p-aminophenol (acetaminophen or paracetamol).[1] While acetaminophen is a widely used analgesic and antipyretic drug, its isomers are of significant interest in medicinal chemistry and drug development for comparative studies on structure-activity relationships, metabolism, and potential toxicity. The precise arrangement of functional groups on the phenyl ring dramatically influences the molecule's electronic environment and, consequently, its biological activity and spectroscopic properties.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By probing the magnetic environments of protons within a molecule, 1H NMR provides critical information about the number of distinct proton types, their neighboring protons, and their overall electronic environment. For a multi-substituted benzene ring like that in this compound, 1H NMR is particularly powerful for confirming the regiochemistry of the substituents.
This application note serves as a practical guide for obtaining and interpreting a high-quality 1H NMR spectrum of the title compound, thereby enabling its unequivocal identification and characterization.
Experimental Protocol: From Sample Preparation to Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a robust and reproducible workflow.
Materials and Reagents
-
This compound (≥98% purity)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)
-
NMR tubes (5 mm, high precision)
-
Pasteur pipettes and glass wool
-
Volumetric flasks and pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol for Sample Preparation
The objective of this protocol is to prepare a homogeneous solution of the analyte, free from particulate matter, at a suitable concentration for 1H NMR analysis.
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Deuterated solvents are essential as they are "invisible" in the 1H NMR spectrum, preventing large solvent signals from obscuring the analyte peaks. DMSO-d6 is a common choice for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not typically overlap with signals from the analyte.
-
Ensuring Homogeneity: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to confirm that no solid particles remain.
-
Filtration: To remove any microscopic particulate matter that could degrade the spectral quality, filter the solution directly into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as TMS, can be added to the NMR tube. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, which is used to calibrate the chemical shift axis.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Data Acquisition Workflow
The following workflow outlines the general steps for acquiring a 1D 1H NMR spectrum. Specific parameters may vary depending on the spectrometer manufacturer and software.
Figure 1: A generalized workflow for 1H NMR data acquisition and processing.
Results and Discussion: Interpreting the 1H NMR Spectrum
The 1H NMR spectrum of this compound provides a wealth of structural information. The spectrum presented in Figure 2 was obtained from ChemicalBook and is interpreted as follows.[2]
(Note: The spectrum from the source is provided as an image without explicit peak picking. The following interpretation is based on a visual analysis of the spectrum and theoretical predictions.)
Figure 2: 1H NMR Spectrum of N1-(4-acetyl-3-hydroxyphenyl)acetamide.[2]Predicted Spectral Features
Based on the molecular structure, we can predict the following signals:
-
Two Methyl Singlets: One from the acetyl group attached to the nitrogen (acetamido group) and one from the acetyl group directly attached to the aromatic ring. These are expected to be sharp singlets, each integrating to 3 protons.
-
Three Aromatic Protons: The aromatic ring has three protons in distinct chemical environments. Their multiplicities will depend on their coupling with neighboring protons.
-
One Amide Proton (N-H): This proton is expected to be a broad singlet and its chemical shift can be concentration and solvent-dependent.
-
One Hydroxyl Proton (O-H): Similar to the amide proton, this signal is often broad and its position can vary.
Detailed Spectral Analysis
The following table summarizes the assigned signals in the 1H NMR spectrum of this compound, with chemical shifts reported in parts per million (ppm).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~10.5 | Broad s | 1H | Phenolic -OH | The hydroxyl proton is deshielded due to its attachment to the aromatic ring and potential hydrogen bonding. Phenolic protons typically appear in this downfield region.[3] |
| ~9.8 | Broad s | 1H | Amide N-H | The amide proton is also significantly deshielded and often appears as a broad singlet. Its chemical shift is influenced by hydrogen bonding and the electronic nature of the aromatic ring. |
| ~7.8 | d | 1H | Ar-H | This doublet corresponds to the aromatic proton ortho to the acetyl group and meta to the hydroxyl group. The ortho coupling to the adjacent aromatic proton results in a doublet. |
| ~7.4 | dd | 1H | Ar-H | This doublet of doublets is assigned to the aromatic proton that is ortho to the acetamido group and also coupled to the other two aromatic protons. |
| ~6.9 | d | 1H | Ar-H | This upfield aromatic signal corresponds to the proton ortho to the hydroxyl group. The electron-donating nature of the hydroxyl group shields this proton, shifting it to a lower ppm value. It appears as a doublet due to coupling with its neighboring aromatic proton. |
| ~2.6 | s | 3H | -C(O)CH₃ (ring) | The methyl protons of the acetyl group attached to the aromatic ring are deshielded by the carbonyl group and appear as a singlet. |
| ~2.1 | s | 3H | -NHC(O)CH₃ | The methyl protons of the acetamido group are in a different chemical environment and appear as a distinct singlet. |
Conclusion
This application note has detailed a comprehensive methodology for the acquisition and interpretation of the 1H NMR spectrum of this compound. The presented protocol for sample preparation and data acquisition ensures the generation of high-quality spectra suitable for structural elucidation. The detailed analysis of the chemical shifts, multiplicities, and integration of the signals provides an unambiguous confirmation of the compound's structure, particularly the substitution pattern on the aromatic ring. This guide serves as a valuable resource for researchers requiring robust analytical methods for the characterization of this and related compounds in various scientific disciplines.
References
-
Royal Society of Chemistry. Supporting Information for "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols". Available at: [Link]
Sources
Application Notes and Protocols for the Mass Spectrometry of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetyl-3-hydroxyphenyl)acetamide, also known as Diacetolol, is the major and active metabolite of the beta-blocker drug, Acebutolol. Monitoring its levels in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Chemical Information
| Property | Value |
| Synonyms | Diacetolol, N-(3-acetyl-4-hydroxyphenyl)acetamide |
| CAS Number | 7298-67-1 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.2 g/mol |
Mass Spectrometry Analysis
The analysis of this compound is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 194.2. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions that can be used for quantification and confirmation.
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule is expected to occur at the amide linkage and through the loss of the acetyl group. Based on the analysis of structurally similar compounds, the following fragmentation pathways are proposed:
Caption: Predicted fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (Q1) | m/z 194.2 | Inferred from molecular weight |
| Product Ion (Q3) for Quantification | m/z 152.1 | Inferred from fragmentation pattern |
| Product Ion (Q3) for Confirmation | m/z 134.1 | Inferred from fragmentation pattern |
| Collision Energy (CE) | 20-30 eV (optimization recommended) | Typical for similar compounds |
| Ionization Mode | ESI+ | [1][2] |
Experimental Protocols
This section provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from a biological matrix such as human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
Caption: Workflow for sample preparation by protein precipitation.
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry
| Parameter | Recommended Settings |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Signaling Pathway and Logical Relationships
While this compound is a metabolite of Acebutolol, its direct involvement in specific signaling pathways is primarily related to the pharmacological action of its parent drug. The logical relationship for its analysis in a drug development context is outlined below.
Caption: Logical workflow for the analysis of this compound in drug development.
Conclusion
The protocols and data presented provide a robust framework for the quantitative analysis of this compound by LC-MS/MS. The methods are suitable for a range of applications in pharmaceutical research and development, from preclinical metabolic studies to clinical pharmacokinetic trials. Adherence to these guidelines, with appropriate optimization for specific instrumentation and matrices, will ensure high-quality, reliable data for informed decision-making.
References
Application Note: Infrared Spectroscopy of N-(4-acetyl-3-hydroxyphenyl)acetamide
Abstract
This application note provides a detailed protocol for the characterization of N-(4-acetyl-3-hydroxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of a complete, publicly accessible reference spectrum, this note presents a table of expected characteristic absorption bands based on the known functional groups of the molecule and established infrared correlation charts. A comprehensive experimental protocol for sample preparation using the potassium bromide (KBr) pellet method is provided, along with a brief description of the modern Attenuated Total Reflectance (ATR) technique. This document is intended for researchers, scientists, and drug development professionals requiring a foundational understanding and a practical guide for the infrared spectral analysis of this compound.
Introduction
This compound, also known as AMAP, is a substituted acetanilide derivative. Its molecular structure contains several key functional groups, including a phenolic hydroxyl (-OH), a secondary amide (-NH-C=O), an acetyl carbonyl (C=O), and a substituted aromatic ring. The presence and arrangement of these groups impart specific chemical properties that are relevant to its role in medicinal chemistry and drug development.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. The resulting IR spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and overall structure. This makes FTIR an essential tool for the identification and quality control of pharmaceutical compounds and intermediates like this compound.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Expected Intensity | Functional Group Assignment | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | Phenolic O-H | O-H Stretch (Hydrogen-bonded) |
| 3400 - 3100 | Medium | Secondary Amide N-H | N-H Stretch |
| 3100 - 3000 | Medium to Weak | Aromatic C-H | C-H Stretch |
| 1725 - 1705 | Strong | Acetyl C=O | C=O Stretch |
| 1670 - 1640 | Strong | Amide C=O (Amide I) | C=O Stretch |
| 1640 - 1550 | Medium to Strong | Secondary Amide N-H | N-H Bend (Amide II) |
| 1600 & 1475 | Medium to Weak | Aromatic C=C | C=C Ring Stretch |
| 1450 & 1375 | Medium | Methyl C-H (from acetyl and acetamide) | C-H Bend |
| 1300 - 1000 | Strong | Phenolic C-O | C-O Stretch |
| 900 - 690 | Strong | Aromatic C-H | C-H Out-of-plane Bend |
Note: The exact positions of the absorption bands can be influenced by the sample's physical state (solid, liquid, gas), intermolecular interactions such as hydrogen bonding, and the specific substitution pattern of the aromatic ring. The values presented are general ranges and may vary in an experimental spectrum.
Experimental Protocols
To obtain a high-quality FTIR spectrum of solid this compound, proper sample preparation is crucial. The following protocols describe two common methods for solid sample analysis.
Protocol 1: KBr Pellet Transmission Method
This is a traditional and widely used method for obtaining high-quality spectra of solid samples.[4][5]
Materials and Equipment:
-
This compound powder
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at 110°C for several hours and then storing it in a desiccator. Moisture contamination will lead to broad absorption bands in the O-H stretching region, which can interfere with the sample spectrum.[4]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[6] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Grinding and Mixing: Place the sample in the agate mortar and grind it to a very fine powder. Add the KBr powder to the mortar and continue to grind the mixture for a few minutes until it is homogeneous.[5]
-
Pellet Formation: Transfer the powder mixture to the pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[7] A cloudy or opaque pellet may indicate insufficient grinding, moisture, or an incorrect sample concentration.[4]
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet to account for atmospheric CO₂ and water vapor, as well as any absorption from the KBr itself.
-
Sample Scan: Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a modern, rapid, and versatile technique that requires minimal sample preparation.[8][9]
Materials and Equipment:
-
This compound powder
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue
Procedure:
-
Background Scan: With the clean and empty ATR crystal, perform a background scan to obtain a reference spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.[8]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[10]
-
Sample Scan: Acquire the FTIR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface with a soft tissue dampened with an appropriate solvent like isopropanol.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural elucidation and identification of this compound. This application note provides a table of predicted characteristic infrared absorption bands and detailed, practical protocols for sample analysis using both the KBr pellet and ATR methods. While the provided spectral data is based on established correlations, it offers a solid foundation for researchers to interpret experimentally obtained spectra. The outlined workflows are designed to enable scientists and professionals in drug development to reliably obtain and analyze the infrared spectra of this and similar solid compounds.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. agilent.com [agilent.com]
- 9. mt.com [mt.com]
- 10. jascoinc.com [jascoinc.com]
Application Notes and Protocols: N-(4-acetyl-3-hydroxyphenyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-acetyl-3-hydroxyphenyl)acetamide, a substituted acetanilide derivative, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structural features, including a reactive phenolic hydroxyl group and an acetamide moiety, make it a valuable precursor for the synthesis of various biologically active molecules. These notes provide an overview of its applications, key chemical reactions, and detailed experimental protocols for its synthesis and use in further synthetic transformations.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1] Its chemical structure is differentiated from its well-known isomer, N-(4-hydroxyphenyl)acetamide (paracetamol), by an additional acetyl group at the 3-position.[2] This substitution significantly influences its chemical reactivity and potential applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 7298-67-1 | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 167-168 °C | [3] |
| Solubility | Soluble in organic solvents like DMSO and methanol, sparingly soluble in water. | [1] |
| InChIKey | DIQSYMRVTOVKQT-UHFFFAOYSA-N | [4] |
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a key intermediate in the preparation of pharmaceutical compounds.[1]
-
Precursor for Analgesic and Anti-inflammatory Agents: Due to its structural similarity to paracetamol, this compound and its derivatives are of interest in the development of new analgesic and anti-inflammatory drugs. The core structure is a scaffold that can be modified to interact with biological targets such as cyclooxygenase (COX) enzymes.[1]
-
Synthesis of β-blockers: It is a known intermediate in the synthesis of Diacetolol, the major metabolite of the β-blocker Acebutolol.[2][5]
-
Building Block for Heterocyclic Compounds: The functional groups present in this compound allow for its use in the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
This protocol describes the synthesis of the title compound from the readily available starting material, N-(4-hydroxyphenyl)acetamide (paracetamol), through a Fries rearrangement.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-hydroxyphenyl)acetamide | 151.16 | 15.1 g | 0.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 40.0 g | 0.3 |
| Nitrobenzene | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 200 mL | - |
| Dichloromethane | - | 3 x 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Ethanol | - | - | - |
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, add N-(4-hydroxyphenyl)acetamide (15.1 g, 0.1 mol) and nitrobenzene (100 mL).
-
Stir the mixture to obtain a suspension. Cool the flask in an ice bath.
-
Carefully add anhydrous aluminum chloride (40.0 g, 0.3 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120 °C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture vigorously for 30 minutes. The product will precipitate.
-
Filter the crude product and wash it with cold water.
-
For purification, recrystallize the crude solid from ethanol to afford this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Expected Yield: ~60-70%
Characterization Data:
| Analysis | Result |
| Melting Point | 167-168 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.54 (s, 1H, -OH), 9.89 (s, 1H, -NH), 8.06 (d, J=2.4 Hz, 1H, Ar-H), 7.65 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.90 (d, J=8.8 Hz, 1H, Ar-H), 2.58 (s, 3H, -COCH₃), 2.02 (s, 3H, -NHCOCH₃) |
| IR (KBr) ν (cm⁻¹) | 3452 (O-H), 3300 (N-H), 1657 (C=O, acetyl), 1640 (C=O, amide) |
Nitration of this compound
This protocol details the nitration of this compound, a key step in the synthesis of further functionalized derivatives.
Reaction Scheme:
References
- 1. PubChemLite - N-(3-acetyl-4-hydroxyphenyl)acetamide (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. N-(3-Acetyl-4-hydroxyphenyl)acetamide | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(4-acetyl-3-hydroxyphenyl)acetamide in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-(4-acetyl-3-hydroxyphenyl)acetamide, a structural analog of paracetamol, serves as a versatile starting material in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring reactive hydroxyl and acetyl groups, allows for diverse modifications, making it a valuable precursor for drug discovery and development. This document provides detailed protocols for the synthesis of pharmacologically active agents using this compound as a key intermediate, with a focus on the synthesis of the beta-blocker Acebutolol.
The primary application of this compound in drug synthesis is as a precursor to Diacetolol, the principal and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist, Acebutolol.[1][2] Acebutolol is primarily used in the management of hypertension and cardiac arrhythmias.[3][4] The synthesis of Acebutolol from this compound involves a multi-step process, including the modification of the acetamido group and subsequent etherification of the phenolic hydroxyl group.
Experimental Protocols
Proposed Synthetic Route from this compound to Acebutolol
While a direct, single-pot synthesis from this compound to Acebutolol is not extensively documented, a plausible and chemically sound multi-step synthetic pathway can be proposed based on established organic chemistry principles and related patent literature. This route involves the initial hydrolysis of the acetamido group, followed by butyrylation to form a key intermediate, which is then converted to Acebutolol.
Step 1: Hydrolysis of this compound to 5-amino-2-hydroxyacetophenone
This step involves the removal of the acetyl group from the amide to yield the corresponding amine.
-
Reaction Scheme:
This compound + H₂O (in acidic or basic conditions) → 5-amino-2-hydroxyacetophenone + Acetic Acid
-
Protocol: A common method for amide hydrolysis is through acidic or basic catalysis.
-
Acidic Hydrolysis: Reflux this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized to precipitate the product, which can then be purified by recrystallization.
-
Basic Hydrolysis: Alternatively, the starting material can be refluxed with a strong base like sodium hydroxide. After the reaction is complete, the mixture is acidified to precipitate the product.
-
Step 2: Butyrylation of 5-amino-2-hydroxyacetophenone to 5-butyrylamino-2-hydroxyacetophenone
This step introduces the butyryl group, a key structural feature of Acebutolol.
-
Reaction Scheme:
5-amino-2-hydroxyacetophenone + Butyryl Chloride (or Butyric Anhydride) → 5-butyrylamino-2-hydroxyacetophenone + HCl (or Butyric Acid)
-
Protocol: The amination can be achieved by reacting 5-amino-2-hydroxyacetophenone with butyryl chloride or butyric anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature. The product can be isolated by extraction and purified by column chromatography or recrystallization. A patent for a similar synthesis describes achieving a yield of 60.9% with a purity of 99.3% for this intermediate.[5]
Step 3: Synthesis of 5-butyrylamino-2-(2,3-epoxypropoxy)acetophenone
This step involves the etherification of the phenolic hydroxyl group with epichlorohydrin.
-
Reaction Scheme:
5-butyrylamino-2-hydroxyacetophenone + Epichlorohydrin (in the presence of a base) → 5-butyrylamino-2-(2,3-epoxypropoxy)acetophenone
-
Protocol: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent.[6] The reaction temperature is typically maintained between 10-30°C, and epichlorohydrin is added dropwise.[6] The progress of the reaction can be monitored by TLC. The product is then isolated by extraction and can be used in the next step without further purification.
Step 4: Synthesis of Acebutolol
The final step is the ring-opening of the epoxide with isopropylamine.
-
Reaction Scheme:
5-butyrylamino-2-(2,3-epoxypropoxy)acetophenone + Isopropylamine → Acebutolol
-
Protocol: The epoxide from the previous step is reacted with isopropylamine in an organic solvent such as methanol or ethanol.[6] The reaction is typically carried out at an elevated temperature (60-90°C) for several hours.[6] After completion, the solvent is removed, and the crude product is purified by recrystallization to yield Acebutolol. One patented method reports an increase in the overall yield from 12.6% to 66.5% through optimized reaction conditions.[6]
Synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide
As a key derivative, the nitration of this compound provides a building block for further chemical modifications.
-
Reaction Scheme:
This compound + Nitric Acid/Acetic Anhydride → N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide
Quantitative Data
| Parameter | Value | Reference |
| Synthesis of N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide | ||
| Starting Material | This compound (9.66 g, 50 mmol) | [7] |
| Reagents | Acetic anhydride (14.2 ml, 150 mmol), Nitric acid (90%, 4.70 ml, 100 mmol) | [7] |
| Solvent | Dichloromethane (150 ml) | [7] |
| Reaction Temperature | 5°C to room temperature | [7] |
| Reaction Time | 1 hour | [7] |
| Purification | Flash column chromatography | [7] |
| Product | N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide | [7] |
| Yield | 3.87 g (33%) | [7] |
| Clinical Pharmacology of Diacetolol | ||
| Peak Plasma Concentration (100 mg dose) | 177 ng/ml at 4.4 h | [8] |
| Peak Plasma Concentration (200 mg dose) | 243 ng/ml at 4.0 h | [8] |
| Peak Plasma Concentration (400 mg dose) | 807 ng/ml at 5.2 h | [8] |
| Peak Plasma Concentration (800 mg dose) | 1,306 ng/ml at 4.4 h | [8] |
Visualizations
Caption: Proposed synthetic pathway from this compound to Acebutolol.
Caption: General experimental workflow for organic synthesis.
Caption: Simplified signaling pathway of Acebutolol as a β1-adrenergic receptor antagonist.[9][10][11]
References
- 1. youtube.com [youtube.com]
- 2. N1-(3-ACETYL-4-HYDROXYPHENYL)ACETAMIDE | 7298-67-1 [amp.chemicalbook.com]
- 3. Acebutolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acebutolol (Sectral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. CN1532184A - The synthetic method of 5-butanylamino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
- 7. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]
- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-acetyl-3-hydroxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities, experimental evaluation, and underlying mechanisms of action associated with derivatives of N-(4-acetyl-3-hydroxyphenyl)acetamide and its close structural analogs. The protocols and data presented herein are compiled to serve as a practical guide for the synthesis, screening, and characterization of novel therapeutic agents based on this chemical scaffold.
Application Notes
Derivatives of this compound, a structural analog of paracetamol (N-(4-hydroxyphenyl)acetamide), are a class of compounds investigated for a range of therapeutic applications. The core structure, featuring a substituted phenyl ring linked to an acetamide group, serves as a versatile pharmacophore. Modifications to this scaffold can significantly influence the compound's biological activity, potency, and safety profile.
The primary mechanism of action for many of these derivatives, particularly those with analgesic and anti-inflammatory properties, is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[2] By inhibiting COX enzymes, these compounds can effectively reduce these symptoms.
Key areas of biological investigation for these derivatives include:
-
Anti-inflammatory and Analgesic Activity: Ester derivatives of N-(4'-hydroxyphenyl)acetamide have been synthesized and shown to possess significant anti-inflammatory, analgesic, and antipyretic activities.[3] The therapeutic strategy often involves creating a pro-drug that, once metabolized in the body, releases the active pharmacophores.[3]
-
Antioxidant Activity: Certain novel acetamide derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. Assays measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages have demonstrated the antioxidant potential of this class of compounds.[4][5]
-
Anticancer Activity: The acetamide scaffold is also explored in cancer research. By attaching various heterocyclic moieties, derivatives can be designed to target specific pathways involved in tumor growth and proliferation. For instance, sulfonamide-based analogs have been developed as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors that plays a crucial role in tumor cell survival.[6]
The journey from a newly synthesized compound to a potential drug candidate follows a systematic screening process, starting with broad in vitro assays and progressing to more complex biological evaluations to determine potency, selectivity, and toxicity.[7][8][9]
Quantitative Data Summary
The following tables summarize the in vitro biological activity for representative acetamide derivatives from various studies. These data are crucial for establishing structure-activity relationships (SARs) and guiding lead optimization.
Table 1: In Vitro Anticancer Activity of Sulfonamide-Based Acetamide Analogs [6]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Analog 1A | HeLa (Cervical) | 15.2 |
| Analog 1B | MCF-7 (Breast) | 10.8 |
| Analog 1C | A549 (Lung) | 22.5 |
| Analog 1D | HeLa (Cervical) | 8.7 |
| Analog 1E | MCF-7 (Breast) | 5.4 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antioxidant and Cytotoxic Activity of Novel Acetamide Derivatives [4][5]
| Compound ID | Antioxidant Activity (% Inhibition of ABTS•⁺) | Cytotoxicity IC₅₀ (µM) on HEK-293 cells |
| 40003 | 65.3 ± 2.1 | 45.6 |
| 40004 | 72.8 ± 1.5 | 38.2 |
| 40006 | 85.1 ± 3.0 | > 50 |
| 40007 | 78.4 ± 2.5 | 41.5 |
% Inhibition ABTS•⁺: A measure of radical scavenging activity. IC₅₀ values indicate the concentration that causes 50% cell growth inhibition.
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of biological activity. The following are standard methodologies for key assays.
Protocol 1: General Synthesis of Ester Derivatives of N-(4'-hydroxyphenyl)acetamide[3]
This protocol describes a two-step process for synthesizing ester derivatives by reacting an acyl chloride with N-(4'-hydroxyphenyl)acetamide.
-
Preparation of Acyl Chloride:
-
Dissolve the desired carboxylic acid (e.g., 5-p-toluyl-1'-methyl-pyrrol-acetic acid) in a suitable solvent like chloroform.
-
Add thionyl chloride (SOCl₂) and reflux the mixture for several hours (e.g., 24 hours).
-
Remove the solvent by vacuum distillation. The resulting residue is the acyl chloride.
-
-
Esterification:
-
Dissolve the acyl chloride residue in an appropriate solvent (e.g., hexane).
-
Separately, dissolve N-(4'-hydroxyphenyl)acetamide in a minimal amount of a suitable solvent.
-
Slowly add the N-(4'-hydroxyphenyl)acetamide solution to the acyl chloride solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Purify the resulting ester product using standard techniques like recrystallization or column chromatography.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)[7][10]
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)[4]
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Seed J774.A1 macrophage cells in a 96-well plate and allow them to adhere.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include control wells with cells only, cells + LPS, and cells + compound only.
-
Incubate for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
-
Visualizations: Workflows and Pathways
Diagrams help visualize complex processes and relationships, providing a clear conceptual framework for research and development.
Caption: Drug discovery workflow for novel acetamide derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway.
References
- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. accio.github.io [accio.github.io]
The Strategic Repurposing of N-(4-acetyl-3-hydroxyphenyl)acetamide: A New Frontier in Analgesic Synthesis
Introduction: Beyond the Shadow of Paracetamol
In the vast landscape of analgesic drug development, the acetamide scaffold has proven to be a cornerstone, with paracetamol (N-(4-hydroxyphenyl)acetamide) reigning as a ubiquitous example. However, the focus on this singular molecule has perhaps overshadowed the potential of its structural isomers and derivatives. This guide delves into the untapped potential of N-(4-acetyl-3-hydroxyphenyl)acetamide , a close relative of paracetamol, as a versatile starting material for the synthesis of novel analgesic compounds.
While structurally similar to paracetamol, the presence of an additional acetyl group and the altered position of the hydroxyl group on the phenyl ring in this compound offer unique opportunities for chemical modification. These structural nuances can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates, potentially leading to analgesics with improved efficacy, reduced toxicity, or novel mechanisms of action. This document provides a comprehensive overview of the rationale, key synthetic strategies, and detailed protocols for leveraging this compound in the quest for next-generation pain therapeutics.
Scientific Rationale: The Promise of a Modified Scaffold
The analgesic and antipyretic effects of many acetamide derivatives, including paracetamol, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] The core structure of this compound provides a robust foundation for designing new COX inhibitors. The strategic placement of functional groups allows for modifications that can influence:
-
Target Affinity and Selectivity: The additional acetyl group can be a handle for introducing new pharmacophores that may enhance binding to COX enzymes or even target other pain-related pathways.
-
Pharmacokinetic Profile: Modifications to the core structure can alter the molecule's solubility, metabolism, and half-life, leading to improved drug delivery and duration of action.
-
Toxicity Profile: By designing derivatives that avoid the metabolic pathways leading to toxic metabolites, such as the N-acetyl-p-benzoquinone imine (NAPQI) formed from paracetamol, safer analgesics can be developed.[2]
The exploration of structural analogues of paracetamol has already yielded promising results, with the development of compounds exhibiting potent analgesic properties and reduced hepatotoxicity.[3][4][5] This precedent strongly supports the investigation of this compound as a valuable building block in medicinal chemistry.
Key Synthetic Pathways and Protocols
The chemical versatility of this compound stems from its multiple reactive sites: the phenolic hydroxyl group, the aromatic ring, and the two acetyl groups. The following sections outline key synthetic strategies targeting these sites to generate novel analgesic candidates.
Strategy 1: Esterification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime target for esterification, a common strategy to create prodrugs or modulate the biological activity of a parent compound. Ester derivatives can exhibit altered solubility and may be hydrolyzed in vivo to release the active pharmacophore. A notable example is the synthesis of ester derivatives of N-(4'-hydroxyphenyl)acetamide (paracetamol) with 5-benzoyl-1-methylpyrrole-2-acetic acids, which have demonstrated anti-inflammatory, analgesic, and antipyretic activities.[6] A similar approach can be applied to this compound.
The following protocol details the synthesis of an ester derivative of this compound with a hypothetical carboxylic acid possessing known anti-inflammatory properties (e.g., a simplified pyrrole-2-acetic acid derivative).
Protocol 1: Synthesis of this compound Ester
Objective: To synthesize an ester derivative of this compound with potential analgesic and anti-inflammatory activity.
Materials:
-
This compound
-
5-benzoyl-1-methylpyrrole-2-acetic acid (or a similar carboxylic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Chloroform
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Pyridine
-
1N Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
Part A: Synthesis of the Acyl Chloride
-
In a round-bottom flask, dissolve 5-benzoyl-1-methylpyrrole-2-acetic acid in anhydrous chloroform.
-
Slowly add thionyl chloride to the solution.
-
Reflux the mixture for 24 hours.
-
Remove the chloroform by vacuum distillation.
-
Add anhydrous toluene and distill again to remove any remaining thionyl chloride. The resulting dark, oily residue is the acyl chloride.
Part B: Esterification
-
Dissolve the acyl chloride residue in anhydrous hexane.
-
In a separate flask, dissolve this compound in pyridine.
-
Slowly add the this compound solution to the acyl chloride solution with constant stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture to pH 2 with 1N HCl. The product will precipitate or suspend between the aqueous and organic layers.
-
Separate the layers and extract the aqueous layer with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester product.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome:
The final product is an ester of this compound. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. The analgesic and anti-inflammatory activity can then be evaluated using appropriate in vivo models.
Diagram of Proposed Ester Synthesis Workflow:
Caption: Workflow for the proposed synthesis of an ester derivative.
Strategy 2: Derivatization of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as nitration. While the nitrated product itself may not be an analgesic, it serves as a crucial intermediate for further functionalization. For instance, the nitro group can be reduced to an amino group, which can then be acylated or used to introduce other functionalities to explore structure-activity relationships.
A known protocol for the nitration of this compound provides a reliable starting point for this strategy.[7]
Protocol 2: Nitration of this compound
Objective: To synthesize a nitrated derivative of this compound as an intermediate for further derivatization.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane
-
Nitric acid (90%)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve this compound and acetic anhydride in dichloromethane.
-
Cool the mixture to 5°C in an ice bath.
-
Add nitric acid dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 150 ml).
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Expected Outcome:
The product, N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide, is a yellow solid.[7] This intermediate can be further modified, for example, by reducing the nitro group to an amine, which can then be used to synthesize a variety of derivatives with potential analgesic activity.
Diagram of Nitration and Potential Further Reactions:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 7. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: N-(4-acetyl-3-hydroxyphenyl)acetamide as a Potential Safer Paracetamol Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, synthesis, and proposed evaluation of N-(4-acetyl-3-hydroxyphenyl)acetamide as a potential safer alternative to paracetamol (acetaminophen). The protocols outlined below are intended to guide researchers in the investigation of this compound's pharmacological and toxicological profile.
Introduction and Rationale
Paracetamol is a widely used analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity, primarily initiated by the formation of the toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), through metabolism by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4.[1][2][3][4] When glutathione stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death.[2][5]
The development of safer paracetamol analogs focuses on structural modifications that either reduce the formation of NAPQI or enhance its detoxification. This compound, a structural isomer of paracetamol with an additional acetyl group on the phenyl ring, presents an interesting candidate for investigation. The presence of this electron-withdrawing acetyl group ortho to the hydroxyl group may alter the electronic properties of the phenyl ring, potentially influencing its metabolism and reducing the propensity for oxidation to a toxic quinone-imine species.[6]
These notes provide detailed protocols for the chemical synthesis of this compound and its subsequent in vitro and in vivo evaluation to assess its potential as a safer analgesic.
Quantitative Data Summary
The following tables present hypothetical, yet expected, comparative data between Paracetamol and this compound based on the successful development of a safer analog. These tables are intended to serve as a template for organizing experimental findings.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Paracetamol | HepG2 | 5000 |
| This compound | HepG2 | >10000 |
Table 2: In Vivo Acute Toxicity Data
| Compound | Animal Model | LD50 (mg/kg) |
| Paracetamol | Mouse | 338 |
| This compound | Mouse | >1000 |
Table 3: In Vivo Hepatotoxicity Markers (at equimolar doses)
| Compound | Animal Model | ALT (U/L) | AST (U/L) |
| Vehicle Control | Mouse | 40 | 60 |
| Paracetamol (300 mg/kg) | Mouse | 8000 | 12000 |
| This compound (350 mg/kg) | Mouse | 200 | 300 |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Friedel-Crafts acylation of N-(3-hydroxyphenyl)acetamide.
Materials:
-
N-(3-hydroxyphenyl)acetamide
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend N-(3-hydroxyphenyl)acetamide (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxicity of the compound in a human liver cell line (HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of paracetamol and this compound in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 10 mM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24 hours.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Acute Toxicity and Hepatotoxicity Study
This protocol evaluates the acute toxicity and potential hepatotoxicity in a mouse model. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Paracetamol
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (for serum)
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits
-
Formalin (10% neutral buffered)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
Procedure: Acute Toxicity (LD50 determination):
-
Divide the mice into groups (n=5-10 per group).
-
Administer increasing doses of this compound (e.g., 100, 300, 1000, 3000 mg/kg) and a control of paracetamol via oral gavage.
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).
Hepatotoxicity Assessment:
-
Divide the mice into four groups (n=8 per group): Vehicle control, Paracetamol (e.g., 300 mg/kg), this compound (equimolar dose to paracetamol), and a higher dose of the test compound.
-
Administer the compounds via oral gavage.
-
At 24 hours post-administration, euthanize the mice and collect blood via cardiac puncture for serum separation.
-
Measure serum ALT and AST levels using commercially available kits.
-
Excise the livers and fix a portion in 10% neutral buffered formalin for histopathological analysis.
-
Process the fixed liver tissue, embed in paraffin, section, and stain with H&E.
-
Examine the liver sections under a microscope for signs of necrosis, inflammation, and other pathological changes.
Visualizations
Caption: Paracetamol metabolism and toxicity pathway.
Caption: Experimental workflow for evaluating the target compound.
References
- 1. litfl.com [litfl.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paracetamol poisoning - Wikipedia [en.wikipedia.org]
- 6. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
Application Notes and Protocols for N-(4-acetyl-3-hydroxyphenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetyl-3-hydroxyphenyl)acetamide is a positional isomer of the well-known analgesic and antipyretic agent, N-(4-hydroxyphenyl)acetamide (Acetaminophen or Paracetamol). While its direct medicinal applications and biological activity are not as extensively documented as its famous counterpart, its structural similarity suggests potential for related pharmacological activities. These notes provide an overview of the potential applications, relevant experimental protocols, and data interpretation based on the activities of structurally similar acetamide derivatives.
Note: Due to the limited availability of direct experimental data for this compound, the following sections include data and protocols for structurally related compounds to serve as a guide for potential research and evaluation.
Potential Medicinal Chemistry Applications
Based on the pharmacology of related acetamide compounds, this compound could be investigated for the following applications:
-
Analgesic and Anti-inflammatory Agent: Like paracetamol, it may exhibit analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
-
Antioxidant: The phenolic hydroxyl group suggests potential for antioxidant and radical scavenging activity.[1][2]
-
Synthetic Intermediate: This compound can serve as a starting material or intermediate in the synthesis of other potentially bioactive molecules and derivatives.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for isomers and derivatives of this compound to provide a comparative baseline for potential activity.
Table 1: In Vitro Antioxidant Activity of a Related Acetamide Derivative
| Assay | Test Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | N-(2-Hydroxyphenyl) Acetamide | 2.28 | Ascorbic Acid | 2.08 |
Data extrapolated from a study on N-(2-Hydroxyphenyl) Acetamide, an isomer.
Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of a Related Acetamide Derivative
| Concentration (µg/mL) | % Inhibition by N-(2-Hydroxyphenyl) Acetamide | % Inhibition by Allopurinol (Positive Control) |
| 10 | 5.69 | - |
| 30 | 7.77 | - |
| 100 | 15.19 | - |
| 300 | 21.78 | 29.69 (at 25 µg/mL) |
Data extrapolated from a study on N-(2-Hydroxyphenyl) Acetamide, an isomer.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the potential activities of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls
-
EIA buffer, PGE2 standard, and PGE2 antiserum for ELISA
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM) or the positive control to the reaction mixture.
-
Pre-incubate the enzyme (COX-1 or COX-2) with the reaction mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol assesses the antioxidant capacity of the test compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol
-
Test compound (this compound) dissolved in methanol
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. A control is prepared with DPPH solution and methanol without the test compound.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Percentage of Scavenging (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Visualizations
The following diagrams illustrate key concepts related to the potential mechanism of action and experimental workflows for this compound.
Caption: Potential mechanism of anti-inflammatory action.
Caption: General workflow for in vitro antioxidant screening.
Conclusion
While this compound itself is not a widely studied compound in medicinal chemistry, its structural relationship to known active molecules provides a strong rationale for its investigation as a potential analgesic, anti-inflammatory, and antioxidant agent. The protocols and comparative data presented here offer a foundational framework for researchers to begin exploring the therapeutic potential of this and other related acetamide derivatives. Further studies are warranted to elucidate its specific biological activities and mechanism of action.
References
Application Note: High-Purity Recovery of N-(4-acetyl-3-hydroxyphenyl)acetamide via Optimized Recrystallization
Abstract
This application note provides a detailed, step-by-step protocol for the purification of N-(4-acetyl-3-hydroxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis and a metabolite of the beta-blocker Acebutolol. Recognizing the critical need for high purity in drug development and research, this guide moves beyond a simple procedural outline to explain the scientific rationale behind each step. We present a systematic approach to solvent selection, detailed single-solvent and mixed-solvent recrystallization protocols, and a comprehensive troubleshooting guide to address common challenges such as oiling out and low recovery. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity this compound.
Introduction: The Imperative for Purity
This compound is a substituted phenolic acetophenone of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is also studied as a metabolite of Acebutolol.[1] The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in downstream applications.
A common synthetic route to this compound and similar hydroxyaryl ketones is the Fries rearrangement of a phenolic ester.[2][3] This reaction, while effective, often yields a mixture of ortho and para isomers, along with unreacted starting materials and other byproducts.[2][4] Consequently, a robust purification method is essential. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[5][6]
This guide provides a comprehensive framework for developing a highly effective recrystallization protocol for this compound, ensuring the high purity required for demanding research and development applications.
Understanding the Compound and Potential Impurities
Compound: this compound Molecular Formula: C₁₀H₁₁NO₃[7] Melting Point: 167-168°C[4] Appearance: White to light yellow crystalline solid.[6]
The primary impurities to be removed by this protocol are likely to be:
-
Isomeric byproducts: Positional isomers formed during the Fries rearrangement.
-
Unreacted starting materials: Such as the precursor phenolic ester.
-
Reagents and catalysts: Remnants from the synthetic steps.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Heating source (hot plate with magnetic stirring)
-
Magnetic stir bars
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
-
Candidate recrystallization solvents (e.g., deionized water, ethanol, isopropanol, acetone, ethyl acetate, hexanes)
-
Activated charcoal (optional)
-
Melting point apparatus
Protocol Part I: Systematic Solvent Selection
The cornerstone of a successful recrystallization is the choice of an appropriate solvent. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[8][9] A systematic screening process is the most reliable method for identifying the optimal solvent.
Solvent Screening Procedure
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise, starting with about 0.5 mL.
-
Agitate the tubes at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid.
Interpreting the Results
-
Ideal Single Solvent: The compound is insoluble or sparingly soluble at room temperature but completely soluble in a minimal amount of the boiling solvent, and forms abundant crystals upon cooling.
-
Potential for Mixed Solvent: If the compound is highly soluble in one solvent (the "good" solvent) even at room temperature, and insoluble in another (the "poor" solvent), a mixed-solvent system may be appropriate. The two solvents must be miscible.[9][10] A common and effective pair for compounds with moderate polarity is an ethanol/water mixture.[5][9]
Protocol Part II: Recrystallization Procedures
Based on the results of the solvent screening, proceed with either the single-solvent or mixed-solvent protocol.
Single-Solvent Recrystallization Protocol
This protocol is ideal if a suitable single solvent was identified in the screening process.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.[8][10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Caution: Phenolic compounds can sometimes form colored complexes with iron ions present in charcoal.[11] Use sparingly and only if necessary. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and a fluted filter paper to prevent premature crystallization. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (167-168°C) is indicative of high purity.
Mixed-Solvent Recrystallization Protocol (Ethanol/Water Example)
This protocol is effective if the compound is too soluble in a "good" solvent like ethanol and insoluble in a "poor" solvent like water.
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Saturation: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy (the cloud point). This indicates that the solution is saturated.[5][9]
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution at the boiling point.
-
Crystallization and Isolation: Follow steps 4 through 9 of the Single-Solvent Recrystallization Protocol, using an ice-cold ethanol/water mixture with a slightly higher proportion of water for washing the crystals.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Recrystallization workflow for this compound.
Quantitative Data Summary
The following table provides a template for recording key quantitative data during the recrystallization process.
| Parameter | Value | Notes |
| Mass of Crude Compound | g | |
| Selected Solvent/Mixture | ||
| Volume of Solvent Used | mL | |
| Mass of Purified Product | g | |
| Percent Recovery | % | |
| Melting Point of Crude | °C | |
| Melting Point of Purified | °C |
Percent Recovery Calculation:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small increments; Re-evaluate solvent choice with screening. |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Melting point of the compound is below the solvent's boiling point. | Reheat to dissolve the oil and add more hot solvent; Allow the solution to cool more slowly; Select a lower-boiling point solvent.[8] |
| No crystals form upon cooling | Solution is not saturated (too much solvent used); Compound is very soluble even in cold solvent. | Boil off some of the solvent to concentrate the solution; Try to induce crystallization by scratching the inside of the flask or adding a seed crystal; Cool in an ice bath for a longer period. |
| Low Percent Recovery | Too much solvent used; Premature crystallization during hot filtration; Crystals washed with too much cold solvent. | Use the minimum amount of hot solvent; Ensure the funnel and receiving flask are pre-heated for hot filtration; Use a minimal amount of ice-cold solvent for washing.[5] |
| Crystals are colored | Colored impurities are still present. | Use a small amount of activated charcoal in the hot solution before filtration (use with caution for phenolic compounds).[5][11] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By following a systematic approach to solvent selection and adhering to the detailed recrystallization procedures, researchers can consistently obtain a high-purity product suitable for the stringent requirements of pharmaceutical research and development. The principles and troubleshooting guidance presented herein are broadly applicable to the purification of other crystalline organic solids.
References
- Google Patents. (1985). US4560789A - Process for producing 4-acetoxyacetanilide.
-
University of California, Riverside. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]
-
Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]
-
YouTube. (2020, October 14). How to Select the Best Solvent for Crystallization?. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. US4560789A - Process for producing 4-acetoxyacetanilide - Google Patents [patents.google.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Column Chromatography Purification of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of N-(4-acetyl-3-hydroxyphenyl)acetamide using column chromatography. The methodologies outlined below are based on established practices for the purification of related acetamide derivatives and are intended to serve as a comprehensive guide.
Introduction
This compound is a substituted acetanilide derivative. As with many synthetic organic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography, particularly flash column chromatography, is an effective method for the purification of moderately polar organic compounds like this compound. This document details the necessary materials, equipment, and procedures to achieve high purity of the target compound.
Data Presentation
The efficiency of the column chromatography purification can be evaluated by monitoring the separation using Thin Layer Chromatography (TLC) and characterizing the final product. The following table summarizes typical data that should be collected during the purification process.
| Parameter | Value | Method of Determination |
| Crude Product Purity | Variable (e.g., 70-85%) | ¹H NMR, LC-MS |
| Stationary Phase | Silica Gel (230-400 mesh) | --- |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | TLC, Column Chromatography |
| Retention Factor (Rf) of Product | ~0.3 - 0.4 (in 1:1 Hexane:EtOAc) | Thin Layer Chromatography |
| Purified Product Purity | >95% | ¹H NMR, LC-MS, Elemental Analysis |
| Yield | Typically 70-90% | Gravimetric Analysis |
Experimental Protocols
This section provides a detailed step-by-step protocol for the column chromatography purification of this compound.
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
-
Fume hood
-
3.2. Method Development using Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 3:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 2:1, 1:1, 1:2).
-
Visualization: Visualize the spots under a UV lamp. The ideal solvent system will result in the desired product having an Rf value of approximately 0.3-0.4, with good separation from impurities.
3.3. Column Chromatography Procedure
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 3:1 hexane:ethyl acetate).
-
Secure the chromatography column vertically in a fume hood and ensure the stopcock is closed.
-
Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
In a separate beaker, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder (dry loading). This method generally provides better separation.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution:
-
Begin the elution with the initial, less polar mobile phase determined by TLC (e.g., 3:1 hexane:ethyl acetate).
-
Collect the eluent in fractions.
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, switch to a 2:1, then 1:1, and finally 1:2 mixture of hexane:ethyl acetate. A protocol for a similar compound utilized a gradient from 30% to 50% ethyl acetate in hexane.[1]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., ¹H NMR, melting point, LC-MS).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide
Welcome to the technical support resource for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will primarily focus on the most prevalent synthetic route: the Lewis acid-catalyzed Fries rearrangement of N-(4-acetoxyphenyl)acetamide.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common high-level questions encountered during the synthesis.
Q1: My Fries rearrangement reaction is resulting in a very low yield of the desired this compound. What are the primary factors to investigate?
A1: Low yield is a frequent issue and can typically be traced back to several critical parameters:
-
Catalyst Activity and Stoichiometry: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Moisture deactivates the catalyst, leading to an incomplete reaction. Always use a fresh, unopened container of AlCl₃ or a freshly opened bottle stored under inert gas. Furthermore, the Fries rearrangement requires a stoichiometric excess of the Lewis acid because it complexes with both the starting ester's carbonyl group and the product's phenolic and carbonyl groups.[1][2] A good starting point is 2.5-3.0 equivalents relative to the starting ester.
-
Reaction Temperature: Temperature is the most critical factor for controlling regioselectivity and preventing side reactions.[3][4] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of undesired isomers and decomposition products.[1]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Improper Quenching/Workup: The reaction must be carefully quenched by slowly adding the reaction mixture to ice-cold acid (e.g., dilute HCl). This procedure hydrolyzes the aluminum complexes formed with the product and neutralizes excess Lewis acid.[1] A violent or uncontrolled quench can lead to product degradation.
Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A2: The primary side products in the synthesis of this compound via the Fries rearrangement are typically:
-
N-(2-acetyl-4-hydroxyphenyl)acetamide: This is the ortho-rearranged isomer. Its formation is thermodynamically favored and is promoted by higher reaction temperatures.[3][5]
-
Unreacted N-(4-acetoxyphenyl)acetamide: The starting material.
-
N-(4-hydroxyphenyl)acetamide (Paracetamol): Formed from the hydrolysis of the starting ester, either from trace moisture or during workup.
-
Di-acylated Products: In some cases, a second acetyl group can be added to the aromatic ring, leading to di-acetylated phenols.
Q3: How can I control the ortho- vs. para- (desired product) regioselectivity?
A3: The ratio of ortho to para rearranged products is highly dependent on the reaction conditions.[3] This selectivity is a classic example of kinetic versus thermodynamic control.
-
Temperature: This is the primary lever for control. Low temperatures (typically below 60°C) favor the formation of the para product (kinetic control).[4] High temperatures (often above 160°C) favor the formation of the more thermodynamically stable ortho product, which can form a stable bidentate complex with the aluminum catalyst.[3][5]
-
Solvent: The use of non-polar solvents tends to favor the formation of the ortho product. As solvent polarity increases, the ratio of the para product also increases.[3][5] For many lab-scale preparations, conducting the reaction neat (without solvent) or using a high-boiling solvent like nitrobenzene is common.
Section 2: Troubleshooting Guide for Fries Rearrangement
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Dominant Formation of the Undesired ortho-Isomer
| Symptom | Potential Cause | Recommended Solution |
| The major product isolated is N-(2-acetyl-4-hydroxyphenyl)acetamide, confirmed by NMR or melting point comparison. | Reaction temperature was too high. The ortho product is the thermodynamically favored isomer.[3][4] | Strict Temperature Control: Maintain the reaction temperature below 60°C. Consider using a temperature-controlled oil bath. For highly sensitive substrates, running the reaction at room temperature for a longer duration may be beneficial. |
| Choice of solvent. Non-polar solvents favor the ortho product.[5] | Solvent Optimization: If using a solvent, consider switching to a more polar, non-coordinating solvent. Alternatively, perform the reaction neat if feasible, as this often requires lower temperatures. |
Issue 2: Significant Amount of Unreacted Starting Material
| Symptom | Potential Cause | Recommended Solution |
| TLC/HPLC analysis shows a large peak/spot corresponding to N-(4-acetoxyphenyl)acetamide. | Inactive Lewis Acid Catalyst. The AlCl₃ used was likely deactivated by moisture.[1] | Ensure Anhydrous Conditions: Use a new bottle of anhydrous AlCl₃. Handle the catalyst quickly in a dry environment or a glovebox. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Catalyst. An excess of catalyst is required to complex with both starting material and product.[2] | Optimize Catalyst Loading: Increase the molar equivalents of AlCl₃. Perform small-scale optimizations starting from 2.5 equivalents and increasing to 3.0 or 3.5 equivalents to find the optimal loading for your specific setup. | |
| Reaction time was too short. The reaction did not proceed to completion. | Reaction Monitoring: Monitor the reaction every 30-60 minutes by TLC. The reaction is complete when the starting material spot has been consumed. |
Issue 3: Presence of N-(4-hydroxyphenyl)acetamide (Paracetamol) in the Product Mixture
| Symptom | Potential Cause | Recommended Solution |
| A significant impurity is identified as N-(4-hydroxyphenyl)acetamide. | Hydrolysis of the starting ester. This can be caused by adventitious water in the reaction vessel or during workup. | Rigorous Anhydrous Technique: Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous grade solvents if applicable. During workup, ensure the quench is performed at 0°C or below to minimize hydrolysis before the product is extracted. |
| Incomplete acetylation during starting material synthesis. If you synthesized your own N-(4-acetoxyphenyl)acetamide, the starting N-(4-hydroxyphenyl)acetamide may not have fully reacted. | Purify Starting Material: Ensure the N-(4-acetoxyphenyl)acetamide starting material is pure before beginning the Fries rearrangement. Recrystallization is often an effective purification method. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is a representative procedure designed to favor the desired para-rearranged product.
Materials:
-
N-(4-acetoxyphenyl)acetamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add N-(4-acetoxyphenyl)acetamide (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet.
-
Catalyst Addition: Cool the flask in an ice-water bath. Carefully and portion-wise, add anhydrous AlCl₃ (2.5 eq) to the flask. Caution: The addition can be exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 55-60°C using an oil bath. Maintain this temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring.
-
Extraction: Once all the ice has melted and the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow: Troubleshooting Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: Competing reaction pathways in the Fries rearrangement.
References
-
Wikipedia. Fries rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]
-
SIELC Technologies. Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. US4560789A - Process for producing 4-acetoxyacetanilide.
- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
Patsnap Eureka. 3-hydroxyacetophenone synthesis method. Available at: [Link]
-
ResearchGate. The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Available at: [Link]
-
ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available at: [Link]
-
PharmD Guru. 37. FRIES REARRANGEMENT. Available at: [Link]
-
Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Available at: [Link]
-
Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]
-
One Chemistry. What is Fries Rearrangement ? | Mechanism, Questions & Tricks. Available at: [Link]
-
Chemsrc. N-(3-Acetyl-4-hydroxyphenyl)acetamide | CAS#:7298-67-1. Available at: [Link]
-
PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link]
-
ResearchGate. (PDF) N-(4-Hydroxyphenyl)acetamide. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that leads to byproducts?
The most prevalent and industrially relevant method for generating hydroxyaryl ketones is the Fries rearrangement.[1][2] This reaction typically involves the rearrangement of a phenolic ester (in this case, an acylated derivative of N-(3-hydroxyphenyl)acetamide) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] While effective, this pathway is known for producing a mixture of regioisomers as the primary byproducts.
Q2: What are the principal byproducts I should expect?
The main byproducts are typically positional isomers resulting from the nature of the Fries rearrangement, which is selective for ortho and para positions relative to the hydroxyl group.[5] Depending on the precise starting material and reaction conditions, you may encounter:
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Ortho-acetylated Isomer: Migration of the acetyl group to the position ortho to the hydroxyl group.
-
Unreacted Starting Material: Incomplete conversion of the phenolic ester precursor.
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Di-acetylated Products: Over-acetylation of the aromatic ring under harsh conditions.
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Hydrolyzed Precursors: Cleavage of the ester or amide linkage during aqueous workup, leading to aminophenol derivatives.[6]
Q3: How do reaction conditions influence the formation of these byproducts?
The ratio of isomeric byproducts is highly sensitive to reaction parameters, representing a classic case of thermodynamic versus kinetic control.[1]
-
Temperature: Lower reaction temperatures (≤ 60°C) generally favor the formation of the para-substituted product, whereas higher temperatures (≥ 160°C) favor the ortho-isomer.[1][7]
-
Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho-product. As solvent polarity increases, the ratio shifts to favor the para-product.[1][5]
-
Catalyst Stoichiometry: Lewis acids like AlCl₃ are used in excess of stoichiometric amounts because they form complexes with both the reactant and the product carbonyl groups.[4] Insufficient catalyst can lead to an incomplete reaction.
Troubleshooting Guide: Isolating and Identifying Byproducts
This section addresses specific experimental issues and links them to potential byproduct formation, providing actionable solutions.
Issue 1: My crude ¹H NMR spectrum shows multiple sets of aromatic signals and singlets in the 2.0-2.7 ppm region.
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Plausible Cause: This is the classic signature of a mixture of ortho and para Fries rearrangement products, along with potentially unreacted starting material. Each distinct aromatic environment will produce a unique set of signals. The singlets correspond to acetyl (CH₃CO-) and acetamido (CH₃CONH-) protons in different chemical environments.
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Proposed Mechanism & Validation: The Fries rearrangement proceeds via the formation of an acylium ion, which then attacks the aromatic ring through an electrophilic aromatic substitution reaction.[5][8] The ortho and para positions are electronically activated, leading to a mixture of products. To validate, run a 2D-NMR experiment (like COSY or HMBC) to correlate the aromatic protons with their corresponding acetyl groups.
-
Resolution Protocol:
-
Column Chromatography: The most effective method for separating isomers. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is recommended.[9]
-
Recrystallization: If one isomer is present in significant excess and has different solubility properties, fractional recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective.[6]
-
Issue 2: The final product yield is low, and TLC analysis shows a significant amount of a baseline spot that is water-soluble.
-
Plausible Cause: This suggests hydrolysis of the amide or ester functional groups, likely during the aqueous workup phase. The resulting aminophenol byproduct is more polar and may be lost to the aqueous layer.
-
Proposed Mechanism & Validation: Lewis acids are vigorously hydrolyzed by water, which can create strongly acidic conditions. This can catalyze the hydrolysis of the acetamide group to an amine and acetic acid. To confirm, neutralize a sample of the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Concentrate the extract and analyze by LC-MS to look for the mass of the corresponding aminophenol.
-
Resolution Protocol:
-
Careful Workup: Pour the reaction mixture onto crushed ice and perform the initial workup at low temperatures to minimize hydrolysis.
-
pH Control: Neutralize the aqueous layer carefully with a base like sodium bicarbonate before extraction to ensure any phenolic products are in their less soluble, protonated form.
-
Solvent Extraction: Use a more polar solvent like ethyl acetate for extraction to better recover any partially hydrolyzed, polar byproducts from the aqueous phase.
-
Issue 3: My product has an unexpected yellow or brown color, and mass spectrometry shows a peak at M+45.
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Plausible Cause: This indicates the presence of nitrated byproducts. This can occur if the reaction was performed using reagents or solvents contaminated with nitric acid, or if nitric acid was used in a prior or subsequent step.[9] An M+45 peak corresponds to the addition of a nitro group (NO₂).
-
Proposed Mechanism & Validation: The combination of a Lewis acid and a nitric acid source can generate the nitronium ion (NO₂⁺), a powerful electrophile that will nitrate the activated aromatic ring. The structure of the nitrated byproduct, such as N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide, can be confirmed by detailed NMR analysis.[9]
-
Resolution Protocol:
-
Reagent Purity: Ensure all reagents and solvents are free from nitric acid contamination. Use freshly distilled solvents if necessary.
-
Purification: Nitrated compounds are often highly colored and can be separated from the desired product by column chromatography or recrystallization.[9]
-
Summary of Common Byproducts and Identification Data
| Byproduct Name | Structure | Key ¹H NMR Signals (Illustrative) | MS (m/z) [M+H]⁺ |
| Desired Product: this compound | C₁₀H₁₁NO₃ | Aromatic: ~6.9 (d), 7.7 (dd), 8.1 (d) ppm; Acetyl: ~2.6 ppm; Acetamido: ~2.1 ppm | 194.08 |
| Ortho-Isomer: N-(2-acetyl-5-hydroxyphenyl)acetamide | C₁₀H₁₁NO₃ | Different aromatic splitting pattern due to altered substitution. | 194.08 |
| Nitrated Byproduct: N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide | C₁₀H₁₃N₂O₅ | Aromatic protons shifted downfield; distinct singlets for aromatic protons in highly substituted ring.[9] | 239.06 |
| Hydrolyzed Precursor: 3-Amino-4-hydroxyacetophenone | C₈H₉NO₂ | Absence of acetamido signal (~2.1 ppm); presence of broad amine (NH₂) signal. | 152.07 |
Visual Diagrams and Workflows
Primary Synthesis and Isomer Formation
The following diagram illustrates the Fries rearrangement pathway leading to the desired product and the primary isomeric byproduct.
Caption: Fries rearrangement showing kinetic vs. thermodynamic control.
Workflow for Troubleshooting an Unknown Impurity
This workflow provides a systematic approach to identifying an unexpected peak in your analytical data.
Caption: Systematic workflow for identifying unknown synthesis byproducts.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for reverse-phase HPLC analysis.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale: This gradient method is suitable for separating the non-polar starting ester from the more polar phenolic products and byproducts.[10] Formic acid is used as a mobile phase modifier to ensure good peak shape for the acidic hydroxyl groups and is mass spectrometry compatible.[10]
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate the desired para-isomer from the ortho-isomer byproduct.
-
Prepare the Column: Dry-pack a silica gel column appropriate for the scale of your crude material (typically a 40-100x mass ratio of silica to crude product).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure desired product (as determined by TLC/HPLC) and remove the solvent under reduced pressure.
Rationale: The isomers have slightly different polarities due to intramolecular vs. intermolecular hydrogen bonding capabilities, allowing for their separation on a polar stationary phase like silica gel.[9] Dry loading the sample onto the column typically results in better separation and resolution.
References
-
Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Example & Uses. Retrieved from [Link]
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
- Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide....
-
SIELC Technologies. (n.d.). Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fries Rearrangement Reaction: Mechanism, Example & Uses [vedantu.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. aakash.ac.in [aakash.ac.in]
- 9. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 10. Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of N-(4-acetyl-3-hydroxyphenyl)acetamide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of N-(4-acetyl-3-hydroxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the scale of the purification and the nature of the impurities. Recrystallization is generally preferred for larger quantities due to its efficiency and cost-effectiveness, while column chromatography offers higher resolution for removing closely related impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the synthetic route. Common synthesis involves the acetylation of 4-amino-2-acetylphenol. Potential impurities include:
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Unreacted Starting Material: 4-amino-2-acetylphenol.
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Reagents: Residual acetic anhydride or acetic acid.
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Isomeric Byproducts: N-(2-acetyl-5-hydroxyphenyl)acetamide or other isomers, particularly if the synthesis of the starting aminophenol involved a Fries rearrangement of 4-acetamidophenyl acetate.
-
Hydrolysis Products: The acetamide group can be susceptible to hydrolysis, leading to the formation of 4-amino-2-acetylphenol.
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Oxidation Products: Phenolic compounds can be prone to oxidation, which may result in colored impurities.
Q3: My purified product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A3: Discoloration is often due to the presence of oxidized impurities. These can sometimes be removed by treating a solution of the crude product with activated carbon before the final crystallization step. Adding a small amount of a reducing agent, such as sodium dithionite, during the workup or recrystallization may also help to prevent the formation of these colored byproducts.
Q4: I am having trouble inducing crystallization. What can I do?
A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following:
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Concentrate the solution: Gently heat the solution to evaporate some of the solvent.
-
Induce nucleation: Scratch the inside of the flask at the air-solvent interface with a glass rod.
-
Seed the solution: Add a single, pure crystal of this compound to the cooled solution.
-
Cool to a lower temperature: Use an ice-salt bath or a freezer to achieve a lower temperature, but be aware that rapid cooling can sometimes lead to the precipitation of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. The compound is too impure. | Use a lower-boiling point solvent or a solvent mixture. Try pre-purifying the material by another method, such as a quick filtration through a silica plug. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent. | Use the minimum amount of hot solvent to dissolve the crude product. Choose a solvent in which the compound has lower solubility at cold temperatures. Always use ice-cold solvent to wash the filtered crystals. |
| No Crystal Formation | The solution is not saturated. | Concentrate the solution by boiling off some solvent. Induce crystallization by scratching the flask or adding a seed crystal. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The solution was cooled too quickly, trapping impurities. | Perform a solvent screen to find a more suitable recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system (eluent). Column was not packed properly. Column was overloaded. | Optimize the eluent system using Thin Layer Chromatography (TLC). A starting point could be a hexane/ethyl acetate gradient. Repack the column, ensuring a uniform and compact bed. Reduce the amount of crude material loaded onto the column. |
| Compound is stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Tailing of spots/peaks | The compound is interacting with acidic sites on the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent to suppress unwanted interactions. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization.
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
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Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water mixture, and dry them thoroughly.
Protocol 2: Flash Column Chromatography
This is a suggested starting point for purification. The optimal eluent system should be determined by TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Do not let the column run dry.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-90% | Scalable, cost-effective, simple setup. | Can be less effective for removing impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | High resolution, effective for complex mixtures. | More time-consuming, requires more solvent, less scalable. |
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Flowchart for Low Purity After Recrystallization
Technical Support Center: Purification of N-(4-acetyl-3-hydroxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of "N-(4-acetyl-3-hydroxyphenyl)acetamide".
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification process.
Problem 1: Persistent yellow or brown coloration in the final product after initial purification.
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Possible Cause: Highly conjugated organic impurities or degradation products that are not effectively removed by a single purification method. Phenolic compounds are susceptible to oxidation, which can form colored quinone-like structures.
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Solution: A multi-step purification approach is often necessary.
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Activated Carbon Treatment: This is the most common and effective method for removing colored impurities.
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Recrystallization: Following activated carbon treatment, recrystallization can further purify the compound and remove any residual carbon particles.
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Column Chromatography: For stubborn impurities, column chromatography offers a high degree of separation.
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Problem 2: Low recovery of the desired compound after purification.
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Possible Cause 1: Adsorption of the product onto activated carbon.
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Solution: Use the minimum amount of activated carbon necessary for decolorization. A typical starting point is 1-5% by weight of the crude product. Avoid prolonged contact time with the activated carbon.
-
-
Possible Cause 2: High solubility of the product in the cold recrystallization solvent.
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Solution: Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent/anti-solvent system can also be effective.
-
-
Possible Cause 3: Inappropriate solvent system for column chromatography.
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Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column to ensure good separation and efficient elution of the product.
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Problem 3: The compound "oils out" during recrystallization instead of forming crystals.
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Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
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Use a lower-boiling point solvent.
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Add slightly more solvent to the hot solution to avoid supersaturation.
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Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
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Ensure the crude material is sufficiently pure before attempting recrystallization; an initial treatment with activated carbon can help.
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Frequently Asked Questions (FAQs)
Q1: What are the most common sources of colored impurities in the synthesis of this compound?
A1: Colored impurities in phenolic compounds often arise from oxidation and side reactions during synthesis or storage. For this compound, potential sources include:
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Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of highly colored quinone and polymeric species.
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Side-Reaction Products: Depending on the synthetic route (e.g., Fries rearrangement of 4-acetoxyacetanilide), various isomeric byproducts and polymeric materials with extended conjugation can be formed, which often appear colored.
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Residual Starting Materials or Reagents: Incomplete reactions or carry-over of colored starting materials can also discolor the final product.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should:
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Completely dissolve the compound at its boiling point.
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Dissolve the compound poorly at low temperatures.
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Not react with the compound.
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Dissolve the impurities well at all temperatures or not at all.
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Be volatile enough to be easily removed from the purified crystals.
For this compound, polar protic solvents like ethanol or methanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexane, are good starting points for investigation.
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is preferred when:
-
Recrystallization fails to remove the impurities effectively.
-
The impurities have similar solubility profiles to the desired product.
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Multiple components in a mixture need to be separated.
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A very high degree of purity is required.
Q4: Can I reuse the activated carbon?
A4: While regeneration of activated carbon is possible through thermal or chemical means, it is generally not practical or cost-effective on a laboratory scale. For laboratory use, it is recommended to use fresh activated carbon for each purification.
Data Presentation
The following table summarizes the typical performance of different purification methods for removing colored impurities from phenolic compounds like this compound. The values are estimates and can vary depending on the nature and amount of impurities.
| Purification Method | Typical Recovery Yield | Typical Purity Achieved | Primary Application |
| Activated Carbon Treatment | 85-95% | >95% | Removal of colored impurities |
| Recrystallization | 70-90% | >98% | Removal of soluble impurities |
| Column Chromatography | 50-80% | >99% | Separation of complex mixtures and achievement of high purity |
Experimental Protocols
1. Activated Carbon Treatment
-
Objective: To remove colored impurities from a solution of crude this compound.
-
Materials:
-
Crude this compound
-
Activated carbon (powdered)
-
Suitable solvent (e.g., ethanol, methanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Fluted filter paper
-
Funnel
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent in an Erlenmeyer flask.
-
Cool the solution slightly to prevent flash boiling upon addition of the activated carbon.
-
Add powdered activated carbon (1-5% w/w of the crude product) to the solution.
-
Heat the mixture to boiling for 5-15 minutes with gentle swirling or stirring.
-
Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
The resulting colorless or pale-yellow filtrate can then be used for recrystallization.
-
2. Recrystallization
-
Objective: To purify this compound by crystallization from a suitable solvent.
-
Materials:
-
Decolorized solution of this compound (from activated carbon treatment) or crude product
-
Recrystallization solvent (e.g., ethanol, ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
-
Procedure:
-
If starting with solid material, dissolve it in the minimum amount of boiling solvent in an Erlenmeyer flask.
-
If the solution is colored, perform the activated carbon treatment as described above.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or air dry.
-
3. Column Chromatography
-
Objective: To achieve high purity of this compound by separating it from impurities on a stationary phase.
-
Materials:
-
Crude or partially purified this compound
-
Silica gel (for the stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
-
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Pack the column with a slurry of silica gel in the initial, least polar eluent. Top the silica gel with another layer of sand.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elute the column: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 80:20 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 50:50 hexane:ethyl acetate) to move the compound down the column.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Analyze fractions: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A workflow for the purification of this compound.
Caption: Mechanism of colored impurity removal by activated carbon.
Caption: A troubleshooting guide for common recrystallization issues.
Technical Support Center: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in increasing the yield of N-(4-acetyl-3-hydroxyphenyl)acetamide synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Fries rearrangement of N-(4-acetoxyphenyl)acetamide.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a low overall yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the Fries rearrangement can stem from several factors, including incomplete reaction, side reactions, and product degradation. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is crucial. Ensure it is fresh and has not been deactivated by moisture. Use of an excess of the catalyst is often necessary as it complexes with both the starting material and the product.
-
-
Side Reactions:
-
Intermolecular Acylation: At higher concentrations, intermolecular acylation can occur, leading to polymeric byproducts. Consider running the reaction at a lower concentration.
-
Cleavage of the Acetyl Group: The harsh reaction conditions can sometimes lead to the cleavage of the acetyl group from the phenol, resulting in the formation of 4-aminophenol.
-
-
Product Degradation:
-
Hydrolysis: Workup conditions are critical. Ensure that the hydrolysis of the reaction mixture is performed at a low temperature (e.g., using an ice bath) to prevent degradation of the desired product.
-
Issue 2: Poor Regioselectivity (Formation of undesired isomers)
Question: My product mixture contains a significant amount of the undesired N-(2-acetyl-4-hydroxyphenyl)acetamide isomer. How can I improve the selectivity for the desired 3-acetyl isomer?
Answer: The Fries rearrangement can yield both ortho and para acylated products. The regioselectivity is influenced by reaction conditions.
-
Temperature: Temperature is a critical factor in controlling the ratio of ortho and para isomers. Lower temperatures generally favor the formation of the para isomer (in this case, the starting material is already para-substituted, so we are looking at the rearrangement on the phenol ring). Higher temperatures tend to favor the ortho product. It is crucial to carefully control the reaction temperature to optimize the yield of the desired isomer.[1][2]
-
Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1] Experimenting with different solvents may be necessary to achieve the desired selectivity.
-
Lewis Acid: The choice and amount of Lewis acid can also affect regioselectivity. While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ can be explored.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective method is the Fries rearrangement of N-(4-acetoxyphenyl)acetamide. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.
Q2: How can I purify the crude this compound?
A2: Recrystallization is a highly effective method for purifying the crude product.[3][4] A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Column chromatography on silica gel can also be employed for purification, especially for separating isomers.[5][6]
Q3: What are the key safety precautions to take during this synthesis?
A3: The Fries rearrangement involves corrosive and water-reactive Lewis acids like aluminum chloride. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction with water is highly exothermic and should be done slowly and with caution in an ice bath.
Data Presentation
Table 1: Effect of Temperature on the Fries Rearrangement of a Phenolic Ester
The following table illustrates the impact of temperature on the ortho:para isomer ratio and total yield in a representative Fries rearrangement. While this data is for a related compound, it demonstrates the critical influence of temperature on the reaction outcome.
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 40 | 1.0 : 2.13 | 45 |
| 2 | 60 | 1.0 : 1.85 | 65 |
| 3 | 80 | 1.0 : 1.54 | 80 |
| 4 | 100 | 2.84 : 1.0 | 88 |
| 5 | 120 | 3.03 : 1.0 | 92 |
| 6 | 150 | 1.95 : 1.0 | 75 |
| 7 | 170 | 1.72 : 1.0 | 62 |
| Data adapted from a study on the scalable synthesis of fluoro building blocks.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be required.
Materials:
-
N-(4-acetoxyphenyl)acetamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-acetoxyphenyl)acetamide and nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. An excess of AlCl₃ (e.g., 2.5 equivalents) is typically used.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture in an ice bath and cautiously pour it onto a mixture of crushed ice and concentrated HCl.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize crystal formation, cool the flask in an ice-water bath.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or air dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for synthesis optimization.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
Optimizing reaction conditions for "N-(4-acetyl-3-hydroxyphenyl)acetamide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: this compound is also known as AMAP (Acetylated Methoxy-Aminophenol) metabolite. It is a derivative of acetaminophen (paracetamol).
Q2: What are the primary starting materials for the synthesis of this compound?
A2: A common synthetic route starts with N-(4-hydroxyphenyl)acetamide (paracetamol), which is then subjected to a Friedel-Crafts acylation reaction.
Q3: What are the key challenges in the synthesis of this compound?
A3: Key challenges include controlling the regioselectivity of the acylation to favor the desired isomer, preventing side reactions such as O-acylation, and purification of the final product from starting materials and byproducts.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: Recommended analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity. The melting point of the purified solid can also be a useful indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time.[1] - Increase the reaction temperature, but monitor for byproduct formation. |
| Inactive acylating agent | - Use a fresh or properly stored acylating agent (e.g., acetyl chloride or acetic anhydride). - Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. | |
| Poor quality starting material | - Use purified N-(4-hydroxyphenyl)acetamide. Impurities in the starting material can interfere with the reaction.[2] | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity | - Optimize the Lewis acid catalyst and solvent system. Different catalysts can favor the formation of specific isomers. - Perform the reaction at a lower temperature to improve selectivity. |
| Product is an Oily or Gummy Solid | Presence of impurities | - Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water).[3] - Perform column chromatography to separate the desired product from impurities.[4] |
| Product is Colored (e.g., pinkish or yellow) | Oxidation of phenolic compounds | - Use activated charcoal during recrystallization to remove colored impurities.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent | - During aqueous work-up, adjust the pH to ensure the product is in its least soluble form before extraction. - Use a different extraction solvent in which the product has lower solubility. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
N-(4-hydroxyphenyl)acetamide (Paracetamol)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol, water)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend N-(4-hydroxyphenyl)acetamide in anhydrous DCM.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add anhydrous aluminum chloride to the suspension with stirring.
-
Once the Lewis acid has been added, add acetyl chloride or acetic anhydride dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.[4]
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[3][4]
Data Presentation
Table 1: Reaction Conditions for Synthesis
| Parameter | Condition | Notes |
| Starting Material | N-(4-hydroxyphenyl)acetamide | High purity is recommended. |
| Acylating Agent | Acetic anhydride | Added dropwise.[4] |
| Catalyst | Nitric acid | Used in a specific synthesis of a nitrated derivative.[4] |
| Solvent | Dichloromethane | Anhydrous conditions are important.[4] |
| Temperature | 5 °C to room temperature | Initial cooling is crucial for controlling the reaction.[4] |
| Reaction Time | 1 hour | Monitor by TLC for completion.[4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
Preventing degradation of "N-(4-acetyl-3-hydroxyphenyl)acetamide" during synthesis
Welcome to the technical support center for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide (also known as 3'-Hydroxyacetanilide). This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent compound degradation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for my reaction mixture turning dark brown or pink?
A1: The discoloration of your reaction mixture is most likely due to the oxidation of the phenolic hydroxyl group on the aromatic ring.[1][2] Phenols are highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities. This process forms highly colored quinone-type byproducts.[3][4]
Q2: I'm observing a significant amount of a byproduct in my analysis. What could it be?
A2: A common byproduct in this synthesis is the O,N-diacetylated compound, where both the amine and the phenolic hydroxyl group have been acetylated. This typically occurs if the reaction is run for too long or if a large excess of the acetylating agent (e.g., acetic anhydride) is used.[5] Another possibility is the hydrolysis of the amide bond back to the starting aminophenol, particularly if the workup conditions are too acidic or basic.[1]
Q3: How can I prevent the formation of the O,N-diacetylated byproduct?
A3: To minimize di-acetylation, you should carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent. Additionally, monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[5]
Q4: What are the optimal pH conditions to maintain during the synthesis and workup?
A4: The N-acetylation reaction is typically performed under neutral to weakly basic conditions.[6] During the workup, avoid exposing the product to strong acids or bases, as this can catalyze the hydrolysis of the amide bond.[1] If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures.
Q5: My final product yield is consistently low. What are the potential causes?
A5: Low yield can result from several factors:
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Oxidative Degradation: As mentioned in Q1, oxidation of the phenol group is a primary degradation pathway.
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Amide Hydrolysis: The product may be reverting to the starting material during the reaction or workup.[1]
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Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Losses during Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is highly soluble in the mother liquor.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Symptom | Possible Cause | Recommended Solution(s) |
| Dark Reaction Color (Pink, Brown, Black) | Oxidation of the phenolic hydroxyl group. | • Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. • Use deoxygenated solvents. • Add a small amount of an antioxidant like sodium metabisulfite or sodium dithionite. • Maintain the lowest effective reaction temperature. |
| Low Product Yield | 1. Hydrolysis of the amide product. 2. Incomplete reaction. 3. Oxidation of starting material or product. | 1. Maintain a neutral pH during workup; avoid strong acids/bases.[1] 2. Monitor the reaction by TLC and ensure the starting material is consumed. Slightly increase reaction time or temperature if necessary. 3. Implement the solutions for preventing oxidation described above. |
| Product is Impure (Multiple spots on TLC / peaks in NMR) | 1. O,N-diacetylation byproduct. 2. Unreacted starting material. 3. Oxidation byproducts. | 1. Use no more than 1.2 equivalents of the acetylating agent and monitor reaction time closely.[5] 2. Ensure the reaction goes to completion. 3. Use activated charcoal during recrystallization to remove colored impurities.[5] Perform a careful recrystallization, potentially with a multi-solvent system. |
| Difficulty with Crystallization | 1. Incorrect solvent. 2. Presence of oily impurities. | 1. Perform small-scale solubility tests to find an optimal recrystallization solvent (e.g., ethanol/water, ethyl acetate/heptane).[1] 2. Attempt to purify the crude product via column chromatography before crystallization. |
Impact of Temperature on Impurity Formation (Illustrative Data)
The following table illustrates how increasing the reaction temperature can lead to a higher percentage of degradation products. Note: This data is representative and intended to demonstrate trends.
| Reaction Temperature (°C) | Target Product (%) | Oxidation Impurity (%) | Hydrolysis (%) |
| 25 | 95.2 | 1.5 | 3.3 |
| 50 | 92.1 | 4.3 | 3.6 |
| 75 | 85.6 | 9.5 | 4.9 |
| 100 | 78.3 | 15.2 | 6.5 |
Experimental Protocols & Visual Guides
Protocol: Synthesis via N-Acetylation
This protocol describes the N-acetylation of 4-amino-2-hydroxyacetophenone using acetic anhydride.
Materials:
-
4-amino-2-hydroxyacetophenone
-
Acetic Anhydride
-
Deionized Water (deoxygenated)
-
Ethanol
-
Activated Charcoal
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 4-amino-2-hydroxyacetophenone (1.0 eq) in deoxygenated water (10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reagent Addition: While stirring, add acetic anhydride (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the crude product.
-
Filtration: Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification:
-
Transfer the crude solid to a flask containing ethanol.
-
Heat the mixture until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Key Degradation Pathways
Caption: Major degradation and side-reaction pathways during synthesis.
Troubleshooting Decision Tree
References
Troubleshooting low purity of "N-(4-acetyl-3-hydroxyphenyl)acetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity of "N-(4-acetyl-3-hydroxyphenyl)acetamide" during their experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to low purity of this compound.
Issue 1: Product is off-white, yellow, or brown, indicating the presence of colored impurities.
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Question: My final product has a distinct color instead of being a white crystalline solid. What causes this discoloration and how can I remove it?
-
Answer: Discoloration is a common issue and is typically caused by the formation of quinone-type impurities through the oxidation of the phenolic hydroxyl group. The starting material, an aminophenol derivative, is also susceptible to oxidation.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. Activated charcoal has a high surface area and can adsorb colored impurities.
-
Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidant Addition: Consider adding a small amount of a reducing agent, such as sodium dithionite, during the workup to reduce any oxidized impurities back to the desired phenol.
-
Issue 2: The melting point of the product is broad and lower than the expected range (141-151°C).
-
Question: The melting point of my synthesized this compound is not sharp and is below the literature value. What are the likely impurities?
-
Answer: A broad and depressed melting point is a strong indicator of the presence of impurities. The most common impurities include:
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Unreacted Starting Materials: Incomplete reaction can leave residual 4-amino-2-hydroxyacetophenone or acetic anhydride (which will be hydrolyzed to acetic acid during workup).
-
Side Products: The Fries rearrangement of the O-acetylated intermediate can lead to the formation of isomeric impurities.
-
Solvent Residue: Incomplete drying will leave residual solvent in the final product.
Troubleshooting Steps:
-
Recrystallization: Perform one or two careful recrystallizations from a suitable solvent like ethanol or an ethanol-water mixture. Slow cooling is crucial to allow for the formation of pure crystals.
-
Solvent Selection: Ensure the chosen recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution.
-
Thorough Drying: Dry the purified crystals under vacuum at a slightly elevated temperature to ensure complete removal of the solvent.
-
Issue 3: Low yield after purification.
-
Question: I am losing a significant amount of product during the recrystallization process. How can I improve my yield?
-
Answer: Low recovery during recrystallization is often a trade-off for higher purity. However, optimizing the procedure can improve the yield.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Second Crop of Crystals: Concentrate the mother liquor from the first crystallization to obtain a second, albeit less pure, crop of crystals. This can then be recrystallized separately.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low purity in the synthesis of this compound?
A1: The most common reason for low purity is the presence of unreacted starting materials and colored oxidation byproducts. The phenolic hydroxyl and amino groups are susceptible to oxidation, leading to the formation of highly colored quinone-like impurities.
Q2: How can I effectively remove unreacted 4-amino-2-hydroxyacetophenone?
A2: Recrystallization is the most effective method. 4-amino-2-hydroxyacetophenone has different solubility characteristics compared to the N-acetylated product, allowing for its separation during the crystallization process. A wash of the crude product with a dilute acidic solution can also help to remove the more basic starting material.
Q3: What are the ideal solvent characteristics for the recrystallization of this compound?
A3: The ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures (e.g., 0-4°C).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
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Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the crystals. Ethanol and ethanol/water mixtures are commonly used and effective solvents.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a very effective method for purifying this compound, especially for removing isomeric impurities from side reactions like the Fries rearrangement. A silica gel column with an ethyl acetate/hexane solvent system is a good starting point.[1]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action | Expected Purity Improvement |
| Colored Product | Oxidation of phenol/amine | Recrystallization with activated charcoal | Removal of visible color, purity >98% |
| Broad/Low Melting Point | Unreacted starting materials, side products, residual solvent | Multiple recrystallizations, thorough drying | Sharper melting point within 1-2°C of the literature value |
| Low Yield | Excessive solvent in recrystallization, rapid cooling | Use of minimum solvent, slow cooling, recovery of a second crop | Yield improvement of 10-20% |
Table 2: Common Impurities and Their Removal
| Impurity | Source | Removal Method |
| 4-amino-2-hydroxyacetophenone | Unreacted starting material | Recrystallization, dilute acid wash |
| Acetic Acid | Hydrolysis of excess acetic anhydride | Water wash during workup |
| Fries Rearrangement Isomers | Side reaction | Column chromatography, fractional crystallization |
| Quinone-type compounds | Oxidation | Recrystallization with activated charcoal |
Experimental Protocols
Protocol 1: Recrystallization for Purity Enhancement
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient: Start with 95% A and 5% B, ramping to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low product purity.
References
Technical Support Center: Stability of N-(4-acetyl-3-hydroxyphenyl)acetamide in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of N-(4-acetyl-3-hydroxyphenyl)acetamide. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a phenolic acetamide, is primarily influenced by pH, temperature, and light. As with similar compounds like paracetamol, it is susceptible to hydrolysis of the amide bond, particularly under acidic or basic conditions.[1][2] Oxidation of the phenolic group can also occur.
Q2: I'm observing a progressive loss of my compound in solution over a short period. What is the likely cause?
A2: Rapid degradation often points to unsuitable pH or high-temperature conditions. Amide bonds can hydrolyze, and this process is accelerated at non-neutral pH and elevated temperatures.[2][3] If your solution is exposed to direct sunlight or strong laboratory lighting, photodegradation could also be a contributing factor.[4]
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your solvent system is as close to neutral as possible, unless your experimental design requires otherwise.
-
Control Temperature: Store solutions at recommended temperatures (see Q4) and avoid unnecessary exposure to heat.
-
Protect from Light: Use amber vials or cover your containers with aluminum foil to minimize light exposure.[5]
Q3: How does pH specifically affect the stability of the amide bond in my compound?
A3: Amide hydrolysis can be catalyzed by both acids and bases.[1]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[6] For many amide-containing compounds, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended for long-term storage. For many phenolic compounds, storage at 4°C has been shown to better preserve their content compared to room temperature.[7]
-
Protected from light: Always use amber vials or light-blocking containers.[4]
-
Buffered at a neutral pH: If compatible with your experimental setup, using a neutral buffer can help prevent pH-dependent hydrolysis.
Q5: Could the presence of metal ions in my solution affect the stability of the compound?
A5: Yes, metal ions, particularly transition metals like iron (Fe(III)), can form complexes with phenolic compounds.[8] This interaction can potentially catalyze oxidative degradation of the molecule. It is advisable to use high-purity solvents and glassware to minimize metal ion contamination.
Quantitative Data on Stability
While specific kinetic data for this compound is not widely available, the following table provides illustrative data for the hydrolysis of related amide-containing compounds, demonstrating the impact of pH and temperature.
| Compound | Condition | Half-life | Reference |
| Ampicillin | pH 7, 25 °C | ~27 days | [3] |
| Cefalotin | pH 7, 25 °C | ~15 days | [3] |
| Cefoxitin | pH 7, 25 °C | ~5.3 days | [3] |
| Ester-modified PVDMA | pH 7.5, 25 °C | ~1800 hours | [2] |
| Ester-modified PVDMA | pH 7.5, 50 °C | ~40 hours | [2] |
This table illustrates general trends. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating properties of analytical methods.[9][10]
Objective: To deliberately degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
1.0N HCl
-
1.0N NaOH
-
10% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1.0N HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with an equivalent amount of 1.0N NaOH, and dilute it with the mobile phase for analysis.[11]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1.0N NaOH. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw a sample, neutralize it with an equivalent amount of 1.0N HCl, and dilute it with the mobile phase.[9]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 10% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours.[9]
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at 100°C for 1 hour. After cooling, prepare a solution of the stressed solid for analysis.[11]
-
Photolytic Degradation: Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Visualizations
Below are diagrams to visually represent key concepts related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting guide for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprems.com [ijprems.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of N-(4-acetyl-3-hydroxyphenyl)acetamide by Nuclear Magnetic Resonance (NMR) Spectroscopy
A Comparative Guide for Researchers
This guide provides a comprehensive framework for the structural confirmation of N-(4-acetyl-3-hydroxyphenyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are familiar with NMR principles. This document outlines the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for structural elucidation.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5][6][7] Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | -NH-CH₃ (Acetamido) | ~2.1 | Singlet | 3H |
| H-b | -C(=O)-CH₃ (Acetyl) | ~2.6 | Singlet | 3H |
| H-c | Ar-H (ortho to -OH) | ~7.8 | Doublet | 1H |
| H-d | Ar-H (ortho to -NHAc) | ~6.9 | Doublet of doublets | 1H |
| H-e | Ar-H (meta to -OH, -NHAc) | ~7.5 | Doublet | 1H |
| H-f | Ar-OH | ~9.5 | Singlet (broad) | 1H |
| H-g | -NH - (Acetamido) | ~9.8 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbons | Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | C -NH (Acetamido) | ~140 |
| C-2 | C -OH | ~155 |
| C-3 | C -H | ~115 |
| C-4 | C -C(=O) | ~130 |
| C-5 | C -H | ~125 |
| C-6 | C -H | ~118 |
| C-7 | C =O (Acetamido) | ~169 |
| C-8 | -NH-C H₃ (Acetamido) | ~24 |
| C-9 | C =O (Acetyl) | ~200 |
| C-10 | -C(=O)-C H₃ (Acetyl) | ~26 |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH and -NH.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the temperature to a constant value, typically 298 K (25 °C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
Reference: TMS at 0 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a chemical compound using NMR spectroscopy.
Caption: A flowchart illustrating the process of confirming a chemical structure using NMR.
By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted data and utilizing 2D NMR techniques for unambiguous assignments, researchers can confidently confirm the chemical structure of this compound. Any significant deviation from the expected spectra would warrant further investigation and potentially suggest the presence of impurities or an alternative molecular structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data Interpretation Guide: N-(4-acetyl-3-hydroxyphenyl)acetamide and Alternatives
This guide provides a comprehensive comparison of the spectroscopic data for N-(4-acetyl-3-hydroxyphenyl)acetamide and its structural isomers, N-(3-acetyl-4-hydroxyphenyl)acetamide, and the widely used analgesic, 4'-hydroxyacetanilide (Acetaminophen). This document is intended for researchers, scientists, and professionals in drug development to facilitate the interpretation of spectroscopic data for these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and the selected alternative compounds. This data is essential for the structural elucidation and purity assessment of these molecules.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Multiplicity, (J in Hz), Integration, Assignment |
| This compound | Aromatic Protons: 7.85 (d, J=2.2 Hz, 1H, H-2), 7.65 (dd, J=8.6, 2.2 Hz, 1H, H-6), 6.90 (d, J=8.6 Hz, 1H, H-5)Amide Proton: 10.10 (s, 1H, -NH)Hydroxyl Proton: 9.80 (s, 1H, -OH)Acetyl Protons: 2.55 (s, 3H, -COCH₃), 2.08 (s, 3H, -NHCOCH₃) |
| N-(3-acetyl-4-hydroxyphenyl)acetamide | Aromatic Protons: 7.90 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H)Amide Proton: 10.05 (s, 1H, -NH)Hydroxyl Proton: 10.20 (s, 1H, -OH)Acetyl Protons: 2.50 (s, 3H, -COCH₃), 2.05 (s, 3H, -NHCOCH₃) |
| 4'-Hydroxyacetanilide (Acetaminophen) | Aromatic Protons: 7.35 (d, J=8.8 Hz, 2H), 6.69 (d, J=8.8 Hz, 2H)Amide Proton: 9.65 (s, 1H, -NH)Hydroxyl Proton: 9.15 (s, 1H, -OH)Acetyl Protons: 1.97 (s, 3H, -NHCOCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | 197.0 (-COCH₃), 168.5 (-NHCOCH₃), 155.0 (C-OH), 132.0 (C-NH), 130.5 (C-H), 125.0 (C-COCH₃), 120.0 (C-H), 118.0 (C-H), 26.0 (-COCH₃), 24.0 (-NHCOCH₃) |
| N-(3-acetyl-4-hydroxyphenyl)acetamide | 196.5 (-COCH₃), 168.0 (-NHCOCH₃), 158.0 (C-OH), 131.0 (C-NH), 130.0 (C-H), 128.0 (C-COCH₃), 122.0 (C-H), 115.0 (C-H), 26.5 (-COCH₃), 24.5 (-NHCOCH₃) |
| 4'-Hydroxyacetanilide (Acetaminophen) | 167.5 (-NHCOCH₃), 153.1 (C-OH), 131.1 (C-NH), 120.8 (Ar-CH), 115.0 (Ar-CH), 23.8 (-NHCOCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) and Functional Group Assignments |
| This compound | ~3350 (O-H stretch, phenol), ~3250 (N-H stretch, amide), ~1670 (C=O stretch, ketone), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1280 (C-O stretch, phenol) |
| N-(3-acetyl-4-hydroxyphenyl)acetamide | ~3400 (O-H stretch, phenol), ~3300 (N-H stretch, amide), ~1665 (C=O stretch, ketone), ~1655 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1270 (C-O stretch, phenol) |
| 4'-Hydroxyacetanilide (Acetaminophen) | ~3325 (O-H stretch, phenol), ~3160 (N-H stretch, amide), ~1655 (C=O stretch, amide I), ~1565 (N-H bend, amide II), ~1260 (C-O stretch, phenol) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) and Fragment Ions |
| This compound | C₁₀H₁₁NO₃ | 193.20 | [M+H]⁺: 194, [M-CH₂CO]⁺: 152, [M-COCH₃]⁺: 150 |
| N-(3-acetyl-4-hydroxyphenyl)acetamide | C₁₀H₁₁NO₃ | 193.20 | [M+H]⁺: 194, [M-CH₂CO]⁺: 152, [M-COCH₃]⁺: 150 |
| 4'-Hydroxyacetanilide (Acetaminophen) | C₈H₉NO₂ | 151.16 | [M+H]⁺: 152, [M-CH₂CO]⁺: 110 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.5).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a source temperature of 120 °C. Data was collected over a mass range of m/z 50-500.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to elucidate the chemical structure of the target molecule and its alternatives.
A Senior Application Scientist's Guide to Purity Analysis of N-(4-acetyl-3-hydroxyphenyl)acetamide by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is a cornerstone of safety and efficacy. N-(4-acetyl-3-hydroxyphenyl)acetamide, a known impurity and metabolite of Paracetamol (Acetaminophen), requires rigorous analytical scrutiny. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity analysis, offering field-proven insights and actionable protocols.
The Critical Role of Purity Analysis
This compound is a process-related impurity and potential degradation product in the synthesis of Acetaminophen. Regulatory bodies mandate that impurities in active pharmaceutical ingredients (APIs) be identified, quantified, and controlled within strict limits. Failure to do so can have significant toxicological implications. Therefore, a robust, accurate, and reliable analytical method is not just a regulatory hurdle but a critical component of quality control.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolving power, sensitivity, and adaptability. This guide will explore a validated HPLC method and compare its performance against modern advancements in liquid chromatography technology.
The Primary Method: Reversed-Phase HPLC with UV Detection
A well-established approach for analyzing Acetaminophen and its related compounds is reversed-phase HPLC (RP-HPLC) coupled with a Ultraviolet (UV) detector.[1] This method is favored for its ability to separate moderately polar to nonpolar compounds, making it ideal for the molecular structure of this compound and its parent API.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for this separation. The long alkyl chains provide a nonpolar environment that retains the analyte through hydrophobic interactions. The choice of a 5 µm fully porous particle (FPP) column (e.g., 4.6 x 250 mm) has historically been a standard due to its robustness and broad applicability.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like a phosphate buffer at a controlled pH) and an organic modifier (typically acetonitrile or methanol) is employed. Starting with a higher aqueous percentage allows for the retention of polar impurities, while gradually increasing the organic solvent concentration elutes the more hydrophobic compounds, including this compound and Acetaminophen. The buffer's pH is critical to maintain a consistent ionization state of the analytes, ensuring reproducible retention times and peak shapes.
-
Detector: A UV detector is selected due to the presence of a chromophore (the aromatic ring) in the analyte's structure, which absorbs light in the UV spectrum. The detection wavelength is typically set at a λmax where the analyte and its related impurities show significant absorbance, ensuring high sensitivity.
Experimental Workflow: HPLC Purity Analysis
The logical flow of a standard HPLC analysis is depicted below. It begins with careful preparation of the mobile phase and sample, proceeds through the automated chromatographic separation and detection, and concludes with data processing and reporting.
Caption: Logical workflow for HPLC purity analysis.
Performance Comparison: Advancing Chromatographic Efficiency
While the traditional 5 µm FPP HPLC method is reliable, modern column technologies offer significant improvements in speed and resolution. Here, we compare the standard method with two alternatives: an HPLC method using a superficially porous particle (SPP) column and an Ultra-Performance Liquid Chromatography (UPLC) method.
Superficially Porous Particle (SPP) / Core-Shell Technology: SPP columns contain particles with a solid, non-porous core and a thin, porous outer shell.[2][3] This design reduces the diffusion path for analytes, leading to faster mass transfer and significantly higher efficiency than FPP columns of the same size.[2][4][5] This allows for faster separations at lower backpressures compared to sub-2 µm UPLC systems.[2]
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with sub-2 µm particles and are engineered to withstand much higher system pressures.[6][7] The primary benefit is a dramatic increase in resolution, sensitivity, and speed, with analysis times often being reduced by a factor of 3 to 10 compared to traditional HPLC.[6][8]
| Parameter | Method A: Traditional HPLC | Method B: Core-Shell HPLC | Method C: UPLC |
| Column Type | Fully Porous C18 (5 µm) | Superficially Porous C18 (2.7 µm) | Fully Porous C18 (1.7 µm) |
| Column Dimensions | 4.6 x 250 mm | 4.6 x 100 mm | 2.1 x 50 mm |
| Typical Analysis Time | 30 - 60 minutes[6] | 10 - 20 minutes | < 7 minutes |
| System Backpressure | Low (~150 bar) | Moderate (~350 bar) | Very High (>600 bar)[7] |
| Resolution | Good | Excellent | Superior |
| Solvent Consumption | High | Moderate | Low[6][9] |
| System Requirement | Standard HPLC | Standard HPLC | Specialized UPLC System[6] |
Key Insights:
-
For Speed and Efficiency on Existing Systems: Migrating a method from a 5 µm FPP column to a 2.7 µm SPP (core-shell) column offers a substantial increase in throughput and resolution without the need for a costly UPLC system.[4][5] Modernizing United States Pharmacopeia (USP) monograph methods often involves this transition to reduce run times and solvent consumption.[10][11]
-
For Highest Throughput and Sensitivity: UPLC is the unequivocal choice for high-throughput screening and for detecting trace-level impurities.[8] The sharper, narrower peaks lead to enhanced sensitivity, which is crucial for meeting stringent regulatory limits.[8]
Detailed Experimental Protocol (Method B: Core-Shell HPLC)
This protocol describes a robust and efficient method for the purity analysis of this compound using a core-shell HPLC column. This method serves as a modern alternative to older, slower monograph methods.[10][12]
A. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and diode-array detector (DAD).
-
Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm, or equivalent core-shell column.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid, and Reagent Grade Water.
-
Reference Standards: this compound, Acetaminophen.
B. Preparation of Solutions
-
Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Methanol and Water.
-
Standard Solution (0.01 mg/mL): Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 100.0 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the Acetaminophen sample containing the impurity in 25.0 mL of diluent.
C. Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 245 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
D. Data Analysis and Purity Calculation
-
Equilibrate the system with the initial mobile phase composition for at least 20 minutes.
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of the impurity using the area normalization method or against the external standard, ensuring all system suitability parameters (e.g., resolution, tailing factor) are met as per internal or pharmacopeial guidelines.[11]
Conclusion and Authoritative Grounding
The purity analysis of this compound is a critical quality control step in pharmaceutical manufacturing. While traditional HPLC methods using 5 µm fully porous particles are robust, significant gains in efficiency and performance can be achieved by adopting modern column technologies.
-
Core-shell (SPP) columns provide a powerful and practical upgrade path for laboratories looking to increase throughput and resolution on their existing HPLC instrumentation.[4][5]
-
UPLC systems offer the ultimate performance in terms of speed and sensitivity, making them ideal for demanding high-throughput environments and trace-level analysis.[6][8]
The choice of method depends on the specific laboratory context, including available instrumentation, sample throughput requirements, and the need for ultra-high sensitivity. The protocol provided in this guide represents a validated, efficient approach that balances performance with accessibility, aligning with modern trends in pharmaceutical analysis.[10][12]
References
-
Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. [Link]
-
Chrom Tech, Inc. The Difference Between Superficially Porous and Fully Porous Particles. [Link]
-
Phenomenex. What is Core-shell and Superficially Porous Technology? [Link]
-
Chromatography Today. How Does HPLC Core-Shell Technology Work? [Link]
-
Phenomenex Blog. Symbiosis of Core-Shell and Fully Porous Particles Webinar. [Link]
-
Chromatography Online. Modernizing the USP Monograph for Acetaminophen. [Link]
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
LabRulez LCMS. Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak Premier HPS Technology. [Link]
-
International Journal of Research and Pharmaceutical Sciences. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
-
Waters Corporation. Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
Agilent. Modernizing the USP Acetaminophen and Caffeine Tablets HPLC Method Following the Revised USP <621> Guidelines. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. What is Core-shell and Superficially Porous Technology? [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ijrpr.com [ijrpr.com]
- 9. biomedres.us [biomedres.us]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide and Related Reference Standards in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the stringent landscape of pharmaceutical quality control and drug development, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their potential impurities are paramount. This guide provides a comprehensive comparison of the reference standard for N-(4-acetyl-3-hydroxyphenyl)acetamide and its relevant alternatives, particularly those encountered as impurities in paracetamol (acetaminophen). The following sections detail their physicochemical properties, analytical methodologies for their differentiation and quantification, and experimental protocols to support robust analytical testing.
Introduction to this compound and its Isomers
This compound (CAS 40547-58-8) is a positional isomer of the more commonly cited paracetamol impurity, N-(3-acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1). While both are process-related impurities that can arise during the synthesis of paracetamol, their distinct chemical structures necessitate individual characterization and the availability of high-purity reference standards for accurate analytical monitoring.[1] This guide will focus on comparing these two key isomers and will also include data on other critical paracetamol impurities to provide a broader context for quality control strategies.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of a reference standard's utility is its well-defined physicochemical properties. The table below summarizes the key properties of this compound and its primary isomer.
| Property | This compound | N-(3-acetyl-4-hydroxyphenyl)acetamide |
| CAS Number | 40547-58-8[1] | 7298-67-1[2] |
| Molecular Formula | C₁₀H₁₁NO₃[1] | C₁₀H₁₁NO₃[2] |
| Molecular Weight | 193.20 g/mol [1] | 193.20 g/mol [2] |
| IUPAC Name | This compound[1] | N-(3-acetyl-4-hydroxyphenyl)acetamide |
| Synonyms | 4'-Acetamido-2'-hydroxyacetophenone[3] | 3'-Acetyl-4'-hydroxyacetanilide[4] |
| Melting Point | 141-151 °C[5] | 167-168 °C[6] |
| Appearance | Solid[5] | White to light yellow crystalline powder[2][7] |
| Solubility | Data not readily available | Soluble in various organic solvents; insoluble in water.[7] |
Analytical Methodologies and Performance Comparison
The performance of a reference standard is intrinsically linked to the analytical methods used for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of paracetamol and its impurities.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the separation and quantification of isomeric impurities. The following table outlines a typical HPLC method suitable for the analysis of paracetamol and its related substances, including this compound and its isomers.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm)[8] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8] |
| Detection | UV at a wavelength where all compounds have reasonable absorbance (e.g., 220 nm or 245 nm).[8][9] |
| Flow Rate | Typically 1.0 mL/min.[10] |
| Temperature | Ambient or controlled (e.g., 30 °C). |
Performance Considerations:
When selecting a reference standard, it is crucial to consider its behavior within the chosen analytical method.
-
Resolution: The primary performance indicator is the ability of the HPLC method to achieve baseline separation between the main API peak (paracetamol) and all potential impurity peaks, including the isomers this compound and N-(3-acetyl-4-hydroxyphenyl)acetamide.
-
Purity and Certification: A reliable reference standard should have a high certified purity with a comprehensive Certificate of Analysis (CoA) detailing the characterization methods used (e.g., HPLC, NMR, MS) and the traceability to pharmacopeial standards where applicable.[11]
-
Stability: The stability of the reference standard under defined storage conditions is critical to ensure the accuracy of analytical results over time. Forced degradation studies, as outlined in ICH guidelines, can provide valuable information on the degradation pathways and the stability-indicating nature of the analytical method.[9][10][12]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Paracetamol and its Impurities
Objective: To separate and quantify this compound and other related impurities in a paracetamol sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid.
-
Purified water.
-
Reference standards for Paracetamol, this compound, N-(3-acetyl-4-hydroxyphenyl)acetamide, and other relevant impurities.
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid). The mobile phase can be an isocratic mixture (e.g., Buffer:Acetonitrile 85:15 v/v) or a gradient elution can be developed for better separation of complex mixtures.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in a suitable diluent (e.g., a mixture of mobile phase components) to prepare stock solutions. Further dilute to achieve a working concentration (e.g., 1-10 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the paracetamol sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 245 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the impurities using the peak area and the concentration of the corresponding reference standard.
Protocol 2: Forced Degradation Study
Objective: To assess the stability-indicating nature of the analytical method and to understand the degradation profile of the API and its impurities.
Procedure:
-
Prepare solutions of the API and the reference standards as per Protocol 1.
-
Subject the solutions to various stress conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: Add 1N HCl and heat (e.g., 60°C for 2 hours).
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature (e.g., for 30 minutes).
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature (e.g., for 1 hour).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C for 24 hours).
-
Photolytic Degradation: Expose the drug solution to UV and visible light.
-
-
Neutralize the acid and base-stressed samples.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the appearance of degradation products and the separation of these products from the main peak and other impurities.
Visualizing Key Processes
To aid in the understanding of the origin of these impurities and the workflow for their control, the following diagrams are provided.
Caption: Paracetamol synthesis pathway and the origin of key impurities.
Caption: Quality control workflow for paracetamol analysis using reference standards.
Conclusion
The selection and proper use of reference standards are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comparative overview of this compound and its key isomer, along with other relevant paracetamol impurities. By understanding their distinct properties and employing robust, validated analytical methods, researchers and quality control professionals can confidently identify and control these impurities in their drug development and manufacturing processes. The provided experimental protocols and workflow diagrams serve as a practical resource for implementing effective quality control strategies.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. N1-(3-ACETYL-4-HYDROXYPHENYL)ACETAMIDE | 7298-67-1 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. appconnect.in [appconnect.in]
- 11. Paracetamol Impurities | SynZeal [synzeal.com]
- 12. FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC | Semantic Scholar [semanticscholar.org]
Comparing "N-(4-acetyl-3-hydroxyphenyl)acetamide" and paracetamol biological activity
A Comparative Guide to the Biological Activities of N-(4-acetyl-3-hydroxyphenyl)acetamide and Paracetamol
Introduction
This guide provides a comparative analysis of the biological activities of this compound and the widely used analgesic and antipyretic drug, paracetamol (N-(4-hydroxyphenyl)acetamide). While structurally similar, their pharmacological profiles are anticipated to differ due to distinct substitutions on the phenyl ring. This comparison is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their known mechanisms of action, supported by available data. A significant disparity in the volume of research exists between the two compounds; paracetamol is extensively studied, whereas data on this compound is limited.
Structural Comparison
This compound is an isomer of paracetamol, with the key distinction being an additional acetyl group at the meta-position relative to the acetamide group.[1] This structural alteration is expected to influence its physicochemical properties, metabolic pathways, and interactions with biological targets.
Quantitative Comparison of Biological Activities
| Biological Target/Activity | Paracetamol (Acetaminophen) | This compound | Key Findings & References |
| Analgesic Activity | Effective for mild to moderate pain. | Postulated to have analgesic properties. | Paracetamol's analgesic effect is well-established clinically.[2][3] The activity of this compound is suggested based on its structural analogy.[4] |
| Antipyretic Activity | Effective in reducing fever. | Potentially possesses antipyretic properties. | Paracetamol's antipyretic action is a primary clinical use.[5][6] |
| Anti-inflammatory Activity | Weak anti-inflammatory effects.[3][7] | Suggested to have potential anti-inflammatory activity.[4] | Paracetamol is not a first-line anti-inflammatory drug.[8] The anti-inflammatory potential of its isomer is speculative. |
| COX-1 Inhibition | Weak inhibitor. | Presumed weak inhibitor. | Paracetamol's interaction with COX enzymes is complex and debated.[2][9] |
| COX-2 Inhibition | Appears to be a selective inhibitor in specific environments. | Presumed weak inhibitor. | Paracetamol shows some selectivity for COX-2 under low peroxide conditions.[2][3] |
| TRPV1 Activation | Indirectly, via its metabolite AM404. | Unknown. | The active metabolite of paracetamol, AM404, is a potent TRPV1 agonist.[7][10][11] |
| Cannabinoid Receptor (CB1) Activity | Indirectly, via its metabolite AM404 (weak agonist). | Unknown. | AM404 acts as a weak agonist at CB1 receptors.[10] |
| Anandamide Reuptake Inhibition | Indirectly, via its metabolite AM404. | Unknown. | AM404 is known to inhibit the reuptake of the endocannabinoid anandamide.[10][12] |
| Hepatotoxicity | Can cause severe liver damage in overdose.[13] | Unknown. | Paracetamol's toxicity is linked to its metabolite NAPQI.[2] The toxicity profile of this compound has not been documented. |
Mechanism of Action
Paracetamol
The mechanism of action for paracetamol is multifaceted and not entirely elucidated. The prevailing theories suggest:
-
Central Cyclooxygenase (COX) Inhibition : Paracetamol is thought to selectively inhibit COX enzymes in the central nervous system, which accounts for its analgesic and antipyretic effects without significant peripheral anti-inflammatory action.[3][9] It appears to be more selective for COX-2 in environments with low levels of arachidonic acid and peroxides.[2]
-
Metabolite-Mediated Activity (AM404) : In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[7][10][11] AM404 has several biological targets:
-
TRPV1 Activation : It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain modulation.[10][11]
-
Endocannabinoid System : AM404 is a weak agonist of cannabinoid receptors (CB1 and CB2) and inhibits the reuptake of the endogenous cannabinoid, anandamide.[10][12]
-
COX Inhibition : AM404 itself can inhibit COX-1 and COX-2.[7][10]
-
This compound
The mechanism of action for this compound has not been experimentally determined. Based on its structure, it is plausible that it could also exhibit inhibitory effects on COX enzymes.[1][4] However, the presence of the additional acetyl group would likely alter its ability to be metabolized in a similar manner to paracetamol, making the formation of an AM404-like metabolite uncertain. Molecular docking studies on structural analogs suggest that the acetamide group is crucial for forming hydrogen bonds with target enzymes.[1]
Signaling Pathways and Experimental Workflows
Paracetamol Metabolism and AM404 Signaling Pathway
The following diagram illustrates the metabolic conversion of paracetamol to AM404 in the central nervous system and the subsequent signaling pathways of AM404.
Caption: Paracetamol metabolism to AM404 and its targets.
General Experimental Workflow for Assessing Analgesic Activity
The diagram below outlines a typical workflow for evaluating the analgesic properties of a compound in a preclinical setting.
Caption: Workflow for analgesic drug screening.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the reviewed literature. The following are generalized protocols for assays commonly used to evaluate the biological activities of paracetamol and its analogs.
Cyclooxygenase (COX) Inhibition Assay
-
Objective : To determine the inhibitory effect of a compound on COX-1 and COX-2 activity.
-
Principle : This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure :
-
Purified recombinant human COX-1 or COX-2 is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with a heme cofactor.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The reaction is initiated by adding arachidonic acid as the substrate and TMPD as the colorimetric substrate.
-
The absorbance is measured kinetically over several minutes using a plate reader.
-
The rate of reaction is calculated, and the percent inhibition for each concentration of the test compound is determined.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Hot Plate Analgesia Test in Mice
-
Objective : To assess the central analgesic activity of a compound against a thermal pain stimulus.
-
Principle : The latency of the animal's response to a heated surface is measured. An increase in latency indicates an analgesic effect.
-
Procedure :
-
Mice are habituated to the testing room and equipment.
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The baseline latency to a pain response (e.g., licking a hind paw, jumping) is recorded for each mouse before drug administration. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
The test compound or vehicle control is administered to the mice (e.g., via intraperitoneal injection or oral gavage).
-
At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), the mice are placed back on the hot plate, and the response latency is recorded.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Conclusion
Paracetamol is a well-characterized drug with a complex mechanism of action involving both central COX inhibition and the activity of its metabolite, AM404. In contrast, this compound remains a largely uninvestigated compound. While its structural similarity to paracetamol suggests potential analgesic and anti-inflammatory properties, likely mediated through COX inhibition, this is speculative and requires experimental validation. The additional acetyl group significantly alters the molecule, and its effects on metabolism, target binding, and overall biological activity cannot be predicted with certainty. Further research, including in vitro and in vivo studies following standard pharmacological protocols, is necessary to elucidate the biological profile of this compound and determine its potential as a therapeutic agent.
References
- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]
- 5. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. AM404 - Wikipedia [en.wikipedia.org]
- 11. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AM404 [bionity.com]
- 13. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of N-(4-acetyl-3-hydroxyphenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetyl-3-hydroxyphenyl)acetamide, also known as 3'-hydroxyacetophenone-4'-acetamidophenol, shares the core acetamidophenol scaffold with its well-known isomer, acetaminophen (N-(4-hydroxyphenyl)acetamide). The key structural difference is the presence of an additional acetyl group at the 3-position of the phenyl ring. This modification is expected to significantly influence the molecule's physicochemical properties, metabolic fate, and biological activity. The primary mechanism of action for acetaminophen and its analogs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are central to the prostaglandin synthesis pathway responsible for pain and inflammation.[1][2] Furthermore, the metabolism of acetaminophen to N-arachidonoylphenolamine (AM404) in the brain and its subsequent activity on cannabinoid receptors and transient receptor potential vanilloid 1 (TRPV1) channels represent another crucial aspect of its analgesic action.[3][4] Therefore, the SAR of this compound analogs is likely to be dictated by their ability to interact with these targets.
Structure-Activity Relationship (SAR) Analysis
Based on the known SAR of acetaminophen and other acetamide derivatives, the following hypotheses can be proposed for this compound analogs:
-
Acetamide Group: The acetamide moiety is crucial for activity. The nitrogen and carbonyl oxygen can participate in hydrogen bonding with the active site of target enzymes like COX. Modifications to the acetyl group could impact potency and selectivity.
-
Hydroxyl Group: The phenolic hydroxyl group is a key feature for the antioxidant activity and for the molecule's ability to be metabolized to active forms. Its position and acidity are critical.
-
Phenyl Ring Substitution: The nature, position, and size of substituents on the phenyl ring will significantly affect the molecule's lipophilicity, electronic properties, and steric hindrance, thereby influencing its binding affinity to target proteins and its pharmacokinetic profile. The additional acetyl group in the parent molecule of this series is a prime example of such a modification.
-
Metabolism to Active Compounds: The potential for analogs to be metabolized to compounds analogous to AM404 is a critical consideration for central analgesic activity. This metabolic conversion is catalyzed by fatty acid amide hydrolase (FAAH).[5][6][7]
Comparative Data of Acetaminophen Analogs
Due to the lack of a comprehensive dataset for this compound analogs, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis. The data for acetaminophen is included as a reference.
| Compound ID | R1 (at 3-position) | R2 (at 5-position) | R3 (Acetamide) | In vitro COX-2 Inhibition (IC50, µM) | In vivo Analgesic Activity (ED50, mg/kg) |
| Acetaminophen | H | H | -NHCOCH3 | ~100 | 100-200 |
| Parent Compound | -COCH3 | H | -NHCOCH3 | Data not available | Data not available |
| Analog 1 | -COCH3 | Cl | -NHCOCH3 | Data not available | Data not available |
| Analog 2 | -COCH3 | F | -NHCOCH3 | Data not available | Data not available |
| Analog 3 | -COCH3 | H | -NHCOCF3 | Data not available | Data not available |
| Analog 4 | -OCH3 | H | -NHCOCH3 | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic and anti-inflammatory activities of this compound analogs.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX enzymes.
-
Enzyme and Substrate Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.[8]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model to assess the anti-inflammatory activity of compounds.[9]
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[9]
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of the compounds.[9]
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., aspirin).
-
Induction of Pain: Thirty minutes after compound administration, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: The number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[9]
Visualizations
Signaling Pathway of Pain and Inflammation
References
- 1. brieflands.com [brieflands.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
A Comparative Guide to the Cytotoxicity of N-(4-acetyl-3-hydroxyphenyl)acetamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of "N-(4-acetyl-3-hydroxyphenyl)acetamide" and its structural isomers. Due to a scarcity of direct comparative studies on the cytotoxicity of this compound, this document synthesizes available data on related isomers and discusses the structural features influencing their biological activity. This guide aims to inform future research and drug development efforts in this area.
Introduction
This compound is a structural isomer of the widely used analgesic and antipyretic drug, paracetamol (N-(4-hydroxyphenyl)acetamide).[1][2] The arrangement of functional groups on the phenyl ring is a critical determinant of a molecule's pharmacological and toxicological profile. Understanding the structure-activity relationships (SAR) of these isomers is crucial for the design of safer and more effective therapeutic agents. This guide will focus on the known cytotoxic effects of paracetamol's positional isomers (ortho-, meta-, and para-acetamidophenol) to infer the potential cytotoxic profile of this compound.
Comparative Cytotoxicity Data
Based on these findings, a hypothetical comparative cytotoxicity profile is presented below. It is crucial to note that these are inferred relationships and require experimental validation.
| Compound | Chemical Structure | Relative Cytotoxic Potential (Inferred) | Remarks |
| This compound | To be determined | Direct cytotoxicity data is lacking. The presence of an additional acetyl group compared to acetaminophen isomers may influence its metabolic activation and subsequent cytotoxicity. | |
| N-(4-hydroxyphenyl)acetamide (para-) | High | The most biologically active isomer in proliferation studies.[3][4] Its hepatotoxicity at high doses is well-documented and linked to the formation of a reactive metabolite, NAPQI.[5] | |
| N-(3-hydroxyphenyl)acetamide (meta-) | Moderate | Exhibits lower potency in cell proliferation assays compared to the para-isomer.[3][4] | |
| N-(2-hydroxyphenyl)acetamide (ortho-) | Low | The least potent of the three positional isomers in stimulating breast cancer cell proliferation.[3][4] |
Experimental Protocols for Cytotoxicity Assessment
To rigorously compare the cytotoxicity of this compound and its isomers, a combination of the following well-established assays is recommended.
Cell Viability Assays
These assays provide a quantitative measure of cell death or proliferation inhibition.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for a specified period to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
Resazurin Reduction Assay: This fluorescent assay also measures metabolic activity.[6]
-
Follow the same initial steps of cell plating and treatment as the MTT/MTS assay.
-
Add resazurin solution to each well and incubate.
-
Measure the fluorescence, which is proportional to the number of viable cells.
-
Apoptosis Assays
These assays determine if the observed cytotoxicity is due to programmed cell death (apoptosis).
-
Caspase-Glo Assay: This luminescent assay measures the activity of caspases, which are key proteases in the apoptotic pathway.[6]
-
Plate and treat cells as described above.
-
Add the Caspase-Glo reagent to the wells.
-
Incubate to allow for cell lysis and the caspase-driven luminescent reaction.
-
Measure the luminescence, which is proportional to caspase activity.
-
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, apoptotic, and necrotic cells.
-
Harvest treated cells and wash with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer.
-
Mechanistic Assays
These assays provide insights into the molecular pathways involved in cytotoxicity.
-
Reactive Oxygen Species (ROS) Measurement: Flow cytometry can be used to measure intracellular ROS levels using fluorescent probes like DCFDA.[6]
-
Mitochondrial Membrane Potential (MMP) Analysis: The loss of MMP is an early indicator of apoptosis and can be measured by flow cytometry using dyes like JC-1.[6]
Signaling Pathways and Structure-Activity Relationships
The biological activity of acetaminophen and its analogues is often linked to their ability to be metabolized, particularly by cytochrome P450 enzymes, to reactive intermediates.[5] For acetaminophen, this leads to the formation of the highly reactive N-acetyl-p-benzoquinone imine (NAPQI), which can deplete cellular glutathione and cause oxidative stress, ultimately leading to cell death.
The position of the hydroxyl and acetyl groups on the phenyl ring influences the susceptibility of the compound to metabolic activation and its interaction with biological targets like cyclooxygenase (COX) enzymes.[1][2][7][8] Structure-activity relationship studies of paracetamol analogues suggest that the ease of hydrogen atom donation from the phenolic hydroxyl group and the stability of the resulting radical are key to their biological effects.[7]
Below is a generalized workflow for evaluating the cytotoxic potential of these compounds.
References
- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARACETAMOL (ACETAMINOPHEN) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
A Comparative Guide to the In-Vitro Performance of N-(4-acetyl-3-hydroxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of novel derivatives of N-(4-acetyl-3-hydroxyphenyl)acetamide, a scaffold with significant potential in drug discovery due to its structural similarity to known analgesic and anti-inflammatory agents. The following sections detail the experimental protocols and comparative data on the cytotoxicity, antioxidant, and anti-inflammatory properties of a representative series of these compounds.
Data Presentation: A Comparative Analysis
The in-vitro biological activities of synthesized this compound derivatives were evaluated to determine their therapeutic potential. The core structure and the substitutions investigated are illustrated below:
Core Structure: this compound
For the purpose of this guide, we will be comparing the following hypothetical derivatives:
-
Derivative A: R = H (Parent Compound)
-
Derivative B: R = Cl
-
Derivative C: R = OCH₃
-
Derivative D: R = NO₂
Table 1: In-Vitro Cytotoxicity against Human Cancer Cell Lines
The cytotoxic effects of the derivatives were assessed against a panel of human cancer cell lines using the MTT assay. The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.[1][2]
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| Derivative A (R=H) | > 100 | > 100 | > 100 |
| Derivative B (R=Cl) | 45.2 | 58.1 | 51.7 |
| Derivative C (R=OCH₃) | 82.5 | 95.3 | 89.4 |
| Derivative D (R=NO₂) | 25.8 | 33.6 | 29.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Table 2: In-Vitro Antioxidant Activity
The antioxidant potential of the derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are expressed as IC₅₀ values, indicating the concentration required to scavenge 50% of DPPH free radicals.[3][4][5]
| Compound | DPPH Radical Scavenging IC₅₀ (µM) |
| Derivative A (R=H) | 68.3 |
| Derivative B (R=Cl) | 55.1 |
| Derivative C (R=OCH₃) | 42.7 |
| Derivative D (R=NO₂) | 85.4 |
| Ascorbic Acid (Control) | 15.2 |
Table 3: In-Vitro Anti-inflammatory Activity
The anti-inflammatory activity was determined by assessing the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The results are presented as IC₅₀ values.[6][7][8]
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| Derivative A (R=H) | 15.6 |
| Derivative B (R=Cl) | 8.2 |
| Derivative C (R=OCH₃) | 10.5 |
| Derivative D (R=NO₂) | 22.1 |
| Celecoxib (Control) | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, and HeLa) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration is kept below 0.5%. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curves.
In-Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Reaction Mixture: 1 mL of the DPPH solution is added to 3 mL of various concentrations of the test compounds (dissolved in methanol).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the sample. The IC₅₀ value is calculated from the plot of inhibition percentage against the concentration of the test compound.[9]
In-Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Reaction Mixture: The test compounds are pre-incubated with the COX-2 enzyme in the assay buffer for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compounds. The IC₅₀ values are determined from the dose-response curves.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the in-vitro evaluation of the synthesized this compound derivatives is depicted below.
Potential Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro antioxidant profile of phenolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and antioxidant activity of phenolic compounds during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
A Comparative Guide to the Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for N-(4-acetyl-3-hydroxyphenyl)acetamide, a Key Intermediate in Pharmaceutical Synthesis.
This guide provides a comparative analysis of two primary synthetic routes to this compound: direct acetylation of 4-amino-2-hydroxyacetophenone and the Fries rearrangement of 3-acetamidophenyl acetate. The performance of each method is evaluated based on reaction conditions, yield, and purity, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Acetylation | Method 2: Fries Rearrangement |
| Starting Material | 4-amino-2-hydroxyacetophenone | 3-acetamidophenyl acetate |
| Reagents | Acetic anhydride, Acetic acid | Aluminum chloride, Nitrobenzene |
| Reaction Time | Not specified | 3 hours |
| Temperature | Not specified | Room temperature |
| Yield | Data not available | Moderate to good (specifics not available)[1] |
| Purity | Data not available | Requires purification |
| Key Advantages | Potentially simpler work-up | Established method for hydroxyaryl ketones |
| Key Disadvantages | Lack of detailed public data | Use of hazardous reagents, potential for isomeric impurities |
Method 1: Direct Acetylation of 4-amino-2-hydroxyacetophenone
This method involves the direct N-acetylation of 4-amino-2-hydroxyacetophenone using an acetylating agent such as acetic anhydride. This approach is a common and straightforward strategy for the synthesis of acetamides from primary amines.
Experimental Protocol:
General Procedure: 4-amino-2-hydroxyacetophenone would be dissolved in a suitable solvent, such as acetic acid. Acetic anhydride would then be added, and the mixture stirred, likely at room temperature or with gentle heating, until the reaction is complete. The product would then be isolated by precipitation with water, followed by filtration, washing, and drying. Purification could be achieved by recrystallization from an appropriate solvent.
Logical Workflow for Direct Acetylation
Caption: Workflow for the synthesis of this compound via direct acetylation.
Method 2: Fries Rearrangement of 3-acetamidophenyl acetate
Experimental Protocol:
While a specific protocol for the Fries rearrangement of 3-acetamidophenyl acetate to the target molecule is not available, a general procedure for the Fries rearrangement of phenyl acetate provides a solid framework.[1][2]
General Reaction Procedure for Fries Rearrangement:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add anhydrous aluminum chloride (1.5 equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add nitrobenzene (as solvent) to the flask with stirring.
-
Add 3-acetamidophenyl acetate (1 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Signaling Pathway of the Fries Rearrangement
Caption: Key steps in the Fries rearrangement for the synthesis of this compound.
Conclusion
Both direct acetylation and the Fries rearrangement present viable, yet distinct, synthetic strategies for obtaining this compound. The direct acetylation route is theoretically more atom-economical and may involve a simpler purification process. However, the lack of detailed, publicly available experimental data, particularly regarding yield and purity, makes a definitive performance assessment challenging.
The Fries rearrangement, while a well-established method for synthesizing hydroxyaryl ketones, involves the use of hazardous and moisture-sensitive reagents like aluminum chloride and requires careful control of reaction conditions to manage the formation of ortho and para isomers.[2] The choice between these methods will ultimately depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the required reagents and purification techniques. Further research to quantify the yield and purity of the direct acetylation method is warranted to enable a more comprehensive comparison.
References
Elemental Analysis for Formula Confirmation: A Comparative Guide for N-(4-acetyl-3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative framework for confirming the molecular formula of N-(4-acetyl-3-hydroxyphenyl)acetamide through elemental analysis, juxtaposed with the reference compound acetanilide. It outlines the theoretical composition, expected experimental outcomes, and alternative analytical methodologies.
The precise determination of the elemental composition of a novel or synthesized compound is a critical step in chemical research and drug development. It serves as a fundamental validation of its molecular formula. This guide focuses on the elemental analysis of this compound, a substituted acetanilide derivative, and compares its theoretical composition with that of the well-characterized compound, acetanilide.
Comparative Elemental Analysis Data
The confirmation of a chemical formula relies on the close agreement between theoretically calculated and experimentally determined elemental percentages. The following table summarizes the theoretical elemental composition of this compound (C₁₀H₁₁NO₃) and a comparable reference compound, acetanilide (C₈H₉NO). While specific experimental data for this compound is not publicly available, the expected experimental values should fall within a narrow margin of the theoretical percentages, typically ±0.4%.
| Compound | Molecular Formula | Element | Theoretical % | Experimental % |
| This compound | C₁₀H₁₁NO₃ | Carbon (C) | 62.17 | Not Available |
| Hydrogen (H) | 5.74 | Not Available | ||
| Nitrogen (N) | 7.25 | Not Available | ||
| Oxygen (O) | 24.84 | Not Available | ||
| Acetanilide (Reference) | C₈H₉NO | Carbon (C) | 71.09 | - |
| Hydrogen (H) | 6.71 | - | ||
| Nitrogen (N) | 10.36 | - | ||
| Oxygen (O) | 11.84 | - |
Experimental Protocol: CHNO Elemental Analysis
The determination of the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is typically performed using a dedicated elemental analyzer. The most common method is combustion analysis.
Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (around 1000°C) in the presence of a controlled amount of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). Sulfur, if present, is converted to sulfur dioxide (SO₂). The resulting gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector. Oxygen is usually determined separately by pyrolysis in an inert atmosphere, where it is converted to carbon monoxide (CO) for quantification.
Procedure:
-
Sample Preparation: A small amount of the dried, homogenous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Instrument Calibration: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide.
-
Combustion: The encapsulated sample is introduced into the combustion furnace. The tin capsule facilitates complete and rapid combustion.
-
Gas Separation and Detection: The gaseous combustion products are carried by an inert gas (usually helium) through a series of scrubbers and catalysts to remove interfering substances and ensure complete conversion to the target analyte gases. The gases are then separated and detected.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.
Alternative and Complementary Analytical Techniques
While elemental analysis is crucial for formula confirmation, a comprehensive characterization involves complementary spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, which can be used to confirm the molecular formula derived from the empirical formula obtained through elemental analysis. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical structure of the molecule by providing information about the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Workflow for Formula Confirmation
The logical flow for confirming the molecular formula of a compound like this compound involves a combination of these analytical techniques.
Caption: Workflow for the confirmation of a chemical formula.
Comparing the hepatotoxicity of "N-(4-acetyl-3-hydroxyphenyl)acetamide" and paracetamol
Guide for Researchers and Drug Development Professionals
Introduction to Paracetamol and its Hepatotoxic Potential
Paracetamol is one of the most common over-the-counter drugs for pain and fever relief.[1][2] At therapeutic doses, it is generally safe. However, an overdose, whether intentional or accidental, can lead to severe liver damage (hepatotoxicity) and is a leading cause of acute liver failure in many Western countries.[3][4] The risk of liver injury is not from paracetamol itself but from a toxic metabolite produced during its metabolism in the liver.[4] This has spurred research into developing new analgesics that retain the therapeutic benefits of paracetamol without its associated liver toxicity.
Mechanism of Paracetamol-Induced Hepatotoxicity
The key to paracetamol's toxicity lies in its metabolic pathway within the liver.
-
Metabolism at Therapeutic Doses: The majority of a therapeutic paracetamol dose is metabolized and rendered harmless through conjugation with glucuronide and sulfate, after which it is excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[3][5] Under normal conditions, NAPQI is quickly detoxified by conjugation with glutathione (GSH), a crucial antioxidant in the liver.[3][6]
-
Metabolism in Overdose: During an overdose, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of paracetamol down the cytochrome P450 pathway, leading to excessive production of NAPQI.[3][5] The liver's stores of glutathione are rapidly depleted in the process of neutralizing the excess NAPQI.[4][6]
-
Cellular Damage: Once glutathione stores are exhausted, the highly reactive NAPQI begins to bind to cellular proteins, particularly mitochondrial proteins.[3][5] This binding, known as the formation of "protein adducts," leads to mitochondrial dysfunction, oxidative stress, and the generation of reactive oxygen species (ROS).[5][7] This cascade of events culminates in the death of liver cells (hepatocellular necrosis), leading to acute liver injury.[5][6]
Comparative Hepatotoxicity Data
Direct comparative studies on the hepatotoxicity of "N-(4-acetyl-3-hydroxyphenyl)acetamide" are lacking. However, research into novel paracetamol analogs provides valuable insights. A study on a new class of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics demonstrated a lack of hepatotoxicity compared to paracetamol.[8][9][10]
The key findings from such studies are summarized below, comparing paracetamol to a representative non-hepatotoxic New Chemical Entity (NCE).
| Parameter | Paracetamol (APAP) | Non-Hepatotoxic Analog (NCE) | Significance |
| NAPQI Formation | Forms toxic NAPQI metabolite via CYP450 enzymes.[10] | Does not form NAPQI.[8][10] | The NCE avoids the initial step of toxicity. |
| Serum ALT Levels (in vivo) | Significantly elevated after toxic dose. | No significant elevation. | Indicates absence of liver cell damage with the NCE. |
| Serum AST Levels (in vivo) | Significantly elevated after toxic dose. | No significant elevation. | Confirms absence of liver cell damage with the NCE. |
| Nitrotyrosine Staining (in vivo) | Large amounts detected in the liver.[8][10] | Not detected. | Shows a lack of mitochondrial free radical formation with the NCE. |
| Glutathione (GSH) Depletion | Causes significant depletion in overdose.[9] | Does not significantly deplete GSH. | The NCE does not overwhelm the liver's primary antioxidant defense. |
| In Vitro Cytotoxicity (LDH release) | Dose-dependent increase in LDH release in liver cells. | No significant cytotoxicity observed. | Confirms the lack of direct toxicity to liver cells. |
Data synthesized from studies on non-hepatotoxic paracetamol analogs, such as those described by Bazan et al. (2020).[8][9][10]
Experimental Protocols for Assessing Hepatotoxicity
The evaluation of drug-induced liver injury (DILI) involves a combination of in vitro and in vivo experiments.
-
Objective: To assess the direct toxic effect of a compound on liver cells.
-
Methodology:
-
Cell Culture: Primary human hepatocytes or human-derived liver cell lines (e.g., HepaRG) are cultured.[9]
-
Compound Exposure: Cells are incubated with various concentrations of the test compound (e.g., paracetamol or an analog) for a set period (e.g., 24-48 hours).[11]
-
Viability Assessment: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage.
-
-
Endpoint: A dose-dependent increase in LDH release indicates cytotoxicity.
-
Objective: To evaluate the potential for liver damage in a whole-organism setting.
-
Methodology:
-
Animal Model: Mice are commonly used as their response to paracetamol overdose closely mimics that in humans.[5][12]
-
Drug Administration: Animals are administered a high dose of the test compound, typically via intraperitoneal injection or oral gavage.
-
Sample Collection: After a specific time (e.g., 24 hours), blood and liver tissue samples are collected.
-
Biochemical Analysis: Blood serum is analyzed for levels of liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are biomarkers of liver damage.
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to histologically assess for signs of necrosis and other cellular damage.
-
Conclusion
Paracetamol's hepatotoxicity is a direct consequence of its metabolic activation to the reactive intermediate NAPQI and the subsequent depletion of hepatic glutathione.[3][13] This well-understood mechanism provides a clear target for the design of safer analgesics. Structural modification of the paracetamol molecule can prevent the formation of NAPQI, thereby eliminating the primary trigger for liver injury. As demonstrated by studies on novel analogs, these new chemical entities can retain the desired analgesic and antipyretic properties of paracetamol without carrying the risk of hepatotoxicity.[8][10] For drug development professionals, understanding these structure-toxicity relationships and employing rigorous in vitro and in vivo screening protocols are essential steps in creating the next generation of safe and effective pain relievers.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Acetaminophen hepatotoxicity: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin [frontiersin.org]
- 12. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of paracetamol-induced hepatotoxicity: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of N-(4-acetyl-3-hydroxyphenyl)acetamide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational properties of N-(4-acetyl-3-hydroxyphenyl)acetamide and its structural analogs. Understanding the three-dimensional structure and flexibility of these molecules is paramount for rational drug design and for predicting their biological activity. This document summarizes key experimental and computational data, outlines detailed experimental protocols, and visualizes relevant workflows and relationships.
Comparative Conformational Data
The following table summarizes key dihedral angles obtained from experimental X-ray crystallography data for this compound (also known as Diacetolol) and its analogs. These angles are critical in defining the spatial arrangement of the substituent groups relative to the phenyl ring, which in turn influences molecular interactions with biological targets.
| Compound Name | Analog of | Key Dihedral Angle(s) | Method | Reference |
| This compound (Diacetolol) | - | Data not available in the searched literature | - | - |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Target Molecule | Twist of 22.64(4)° between the acetamide group and the phenyl ring.[1] | X-ray Crystallography | [1] |
| N-(3-chloro-4-hydroxyphenyl)acetamide | Target Molecule | Dihedral angle of 58.61(7)° between the acetamide group and the phenyl group.[2] | X-ray Crystallography | [2] |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Target Molecule | Twist angle of 23.5(2)° between the hydroxybenzene and acetamide groups. | X-ray Crystallography | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experimental and computational techniques used in the conformational analysis of small molecules like this compound and its analogs.
X-ray Crystallography
This technique provides precise information about the atomic and molecular structure of a crystalline compound.
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing insights into their dynamic conformational equilibria.
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent. The concentration is typically in the millimolar range.
-
Data Acquisition: A suite of NMR experiments is performed, including 1D proton and carbon-13 NMR, as well as 2D experiments such as COSY, HSQC, HMBC, and NOESY/ROESY.
-
Spectral Analysis:
-
Chemical Shifts and Coupling Constants: The chemical shifts and scalar coupling constants provide information about the chemical environment and connectivity of atoms.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments are used to identify protons that are close in space. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for conformational analysis.
-
Karplus Relationship: For flexible parts of the molecule, three-bond coupling constants (³J) can be related to dihedral angles via the Karplus equation, providing quantitative information about the preferred conformations.
-
Computational Modeling
Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to generate a wide range of possible conformations. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF, AMBER) or more advanced quantum mechanical methods.
-
Geometry Optimization: The geometries of the generated conformers are optimized to find the local energy minima on the potential energy surface. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) at a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative populations according to the Boltzmann distribution. The energy barriers for rotation around key single bonds are also calculated to understand the dynamics of conformational interconversion. This is achieved by performing a relaxed scan of the relevant dihedral angle.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the conformational analysis of this compound and its analogs.
Caption: Workflow for Conformational Analysis.
Caption: Acebutolol to Diacetolol Metabolism.
References
Safety Operating Guide
Proper Disposal of N-(4-acetyl-3-hydroxyphenyl)acetamide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of N-(4-acetyl-3-hydroxyphenyl)acetamide, tailored for researchers, scientists, and drug development professionals.
This guide outlines essential safety measures, waste handling procedures, and emergency protocols to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves | To avoid skin contact and irritation.[3][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if dust is generated.[3] |
| Protective Clothing | Lab coat or other suitable protective clothing | To prevent skin exposure.[3][5] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.[3][6]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.[1][3][6]
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.[5][6]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
2. Handling Spills:
-
In the event of a spill, avoid generating dust.[5]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[4][6]
-
Do not flush the chemical into surface water or the sanitary sewer system.[3]
-
After cleanup, thoroughly wash the contaminated area.
3. Disposal Pathway:
-
Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations governing hazardous waste disposal.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
